molecular formula C6H5BrN2O B1289588 6-Bromonicotinamide CAS No. 889676-37-3

6-Bromonicotinamide

Cat. No.: B1289588
CAS No.: 889676-37-3
M. Wt: 201.02 g/mol
InChI Key: SNMZXTXZEQGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromonicotinamide is a useful research compound. Its molecular formula is C6H5BrN2O and its molecular weight is 201.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMZXTXZEQGKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593592
Record name 6-Bromopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889676-37-3
Record name 6-Bromopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromonicotinamide from Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 6-bromonicotinamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available nicotinic acid and proceeds through a multi-step sequence involving chlorination, amidation, amination, and a concluding Sandmeyer reaction. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and essential analytical characterization methods. The content is curated to provide researchers and process chemists with the requisite knowledge for the successful and safe execution of this synthesis.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate, the utility of which is well-established in the synthesis of a diverse array of biologically active molecules. The presence of the bromine atom at the 6-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the facile introduction of molecular complexity, making this compound a sought-after precursor in the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. This guide delineates a logical and reproducible synthetic strategy to access this important compound.

Strategic Overview of the Synthetic Pathway

The direct bromination of the nicotinamide ring at the 6-position is challenging due to the electron-deficient nature of the pyridine nucleus. Therefore, a more strategic, multi-step approach is employed. The chosen synthetic route, commencing from nicotinic acid, is designed to progressively install the required functionalities, culminating in the target molecule, this compound. The overall transformation is depicted below:

Synthetic_Pathway Nicotinic_Acid Nicotinic Acid 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Nicotinic_Acid->6-Hydroxynicotinic_Acid Hydroxylation 6-Chloronicotinic_Acid 6-Chloronicotinic Acid 6-Hydroxynicotinic_Acid->6-Chloronicotinic_Acid Chlorination 6-Chloronicotinamide 6-Chloronicotinamide 6-Chloronicotinic_Acid->6-Chloronicotinamide Amidation 6-Aminonicotinamide 6-Aminonicotinamide 6-Chloronicotinamide->6-Aminonicotinamide Amination This compound This compound 6-Aminonicotinamide->this compound Sandmeyer Reaction

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for each transformation in the synthetic sequence. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 6-Chloronicotinic Acid

The initial steps of the synthesis focus on the preparation of 6-chloronicotinic acid, a key intermediate. This can be achieved from nicotinic acid via a two-step process involving hydroxylation followed by chlorination.

Step 1: Synthesis of 6-Hydroxynicotinic Acid

A common method for the synthesis of 6-hydroxynicotinic acid is through the oxidation of 2-methyl-5-ethylpyridine followed by cyclization, or more directly through the hydrolysis of 6-chloronicotinonitrile. For the purpose of this guide, we will assume the availability of 6-hydroxynicotinic acid as a starting material, as it is commercially available.

Step 2: Synthesis of 6-Chloronicotinic Acid from 6-Hydroxynicotinic Acid

The chlorination of 6-hydroxynicotinic acid is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Materials:

    • 6-Hydroxynicotinic acid

    • Phosphorus oxychloride (POCl₃)

    • Triethylamine (Et₃N)

    • Toluene

    • Ice-water

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid (1.0 eq) in toluene.

    • Add triethylamine (1.1 eq) to the suspension.

    • Carefully add phosphorus oxychloride (2.0-3.0 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

    • Adjust the pH of the aqueous solution to approximately 2-3 with concentrated hydrochloric acid.

    • The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloronicotinic acid.

Synthesis of 6-Chloronicotinamide

The conversion of the carboxylic acid to the primary amide is a straightforward process, typically involving the activation of the carboxylic acid followed by reaction with ammonia.

  • Materials:

    • 6-Chloronicotinic acid

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

    • Aqueous ammonia (NH₄OH)

  • Procedure:

    • Suspend 6-chloronicotinic acid (1.0 eq) in dichloromethane.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride.

    • The crude acid chloride is then dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (excess).

    • The reaction mixture is stirred vigorously for 1-2 hours.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-chloronicotinamide.

Synthesis of 6-Aminonicotinamide

This step involves a nucleophilic aromatic substitution of the chloride with an amino group. This reaction often requires elevated temperatures and pressures, or the use of a catalyst.

  • Materials:

    • 6-Chloronicotinamide

    • Aqueous ammonia (concentrated)

    • Copper(I) oxide (Cu₂O) (optional, as catalyst)

    • A sealed pressure vessel (autoclave)

  • Procedure:

    • Place 6-chloronicotinamide (1.0 eq) and concentrated aqueous ammonia into a pressure vessel.

    • If desired, add a catalytic amount of copper(I) oxide.

    • Seal the vessel and heat it to 120-150 °C for 12-24 hours. The internal pressure will increase significantly.

    • After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

    • The reaction mixture is concentrated under reduced pressure to remove excess ammonia.

    • The resulting solid is then purified by recrystallization from a suitable solvent (e.g., water or ethanol) to give 6-aminonicotinamide.[1][2][3]

Synthesis of this compound via Sandmeyer Reaction

The final step is the conversion of the amino group of 6-aminonicotinamide to a bromo group using the Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, followed by its decomposition in the presence of a copper(I) bromide solution.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 6-Aminonicotinamide 6-Aminonicotinamide Diazonium_Salt 6-Carbamoylpyridin-2-yl-diazonium salt 6-Aminonicotinamide->Diazonium_Salt NaNO₂, HBr 0-5 °C Aryl_Radical Aryl Radical + N₂ Diazonium_Salt->Aryl_Radical Cu(I)Br This compound This compound Aryl_Radical->this compound Br⁻ transfer from Cu(II)Br₂

Caption: Mechanism of the Sandmeyer reaction for 6-aminonicotinamide.

  • Materials:

    • 6-Aminonicotinamide

    • Hydrobromic acid (HBr, 48%)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

    • Ice

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

  • Procedure:

    • Diazotization:

      • In a beaker, suspend 6-aminonicotinamide (1.0 eq) in 48% hydrobromic acid.

      • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

      • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

      • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.

      • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

      • Effervescence (evolution of nitrogen gas) should be observed.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Work-up and Purification:

      • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

      • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

      • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR The spectrum should show three aromatic protons in the pyridine ring system, with chemical shifts and coupling constants consistent with the 2,4,5-trisubstituted pattern. The amide protons will appear as broad singlets.
¹³C NMR The spectrum will display six distinct carbon signals, including the carbonyl carbon of the amide and the carbon atom attached to the bromine.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide, and C-Br stretching.
Melting Point The purified compound should have a sharp and defined melting point, which can be compared to literature values.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and potentially energetic intermediates. It is imperative that all operations are conducted with strict adherence to safety protocols.

  • Corrosive Reagents: Phosphorus oxychloride, thionyl chloride, and hydrobromic acid are highly corrosive and should be handled with extreme care, using appropriate gloves, eye protection, and a fume hood.

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. They are generally unstable at elevated temperatures. It is crucial to maintain low temperatures (0-5 °C) during their formation and to use them immediately in the subsequent reaction without isolation.

  • Pressure Reactions: The amination step in a sealed vessel generates high pressure. Ensure the pressure vessel is rated for the expected temperature and pressure and is operated by trained personnel.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound from nicotinic acid derivatives. By carefully controlling the reaction conditions at each stage, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The foundational principles and practical protocols presented herein are intended to empower chemists in their pursuit of novel molecular entities with potential therapeutic applications.

References

  • PubChem. 6-Aminonicotinamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • YouTube. Nucleophilic aromatic substitutions. [Link]

  • ResearchGate. A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. [Link]

  • ResearchGate. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]

  • Justia Patents. Process for preparation of aromatic halides from aromatic amines. [Link]

Sources

A Senior Application Scientist's Technical Guide to 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Halogenated Nicotinamide

In the landscape of modern medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and specificity. 6-Bromonicotinamide, a halogenated derivative of the essential vitamin B3, nicotinamide, has emerged as a molecule of significant interest. The introduction of a bromine atom at the 6-position of the pyridine ring imparts unique electronic properties and provides a versatile chemical handle for further synthetic transformations. This guide offers an in-depth technical overview of this compound, from its fundamental properties and sourcing to its pivotal role as a foundational scaffold in the development of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Part 1: Core Compound Specifications and Supplier Information

Accurate identification and reliable sourcing of starting materials are the cornerstones of reproducible scientific research. This section provides the essential identifiers for this compound and a list of reputable suppliers.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound[1]
CAS Number 889676-37-3[1]
Molecular Formula C6H5BrN2O[1]
Molecular Weight 201.02 g/mol [1]
Synonyms 6-Bromopyridine-3-carboxamide, 6-Brominicinamide[1]

Table 2: Representative Supplier Information

SupplierPurityNotes
Chem-Impex ≥ 99% (HPLC)A key supplier for pharmaceutical research compounds.[2]
ChemicalBook ≥ 98%An online marketplace with multiple listed suppliers.[1]
Zhuozhou Wenxi Import and Export Co., Ltd. 99%+ HPLCA China-based supplier listed on ChemicalBook.[1]
Career Henan Chemical Co. >98%Another reagent supplier based in China.[1]

Note: Purity and availability are subject to lot-to-lot variability and should be confirmed with the supplier.

Part 2: Synthesis of this compound - A Generalized Protocol

While a variety of synthetic routes to substituted nicotinamides exist, a common and logical approach for the preparation of this compound involves the conversion of its corresponding carboxylic acid, 6-bromonicotinic acid. This transformation from a carboxylic acid to a primary amide is a fundamental reaction in organic synthesis.

Experimental Protocol: Amidation of 6-Bromonicotinic Acid

This protocol describes a generalized, two-step, one-pot procedure for the synthesis of this compound from 6-bromonicotinic acid.

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 6-bromonicotinic acid in an anhydrous aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a slight excess (1.1-1.2 equivalents) of a chlorinating agent, such as oxalyl chloride or thionyl chloride, dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride to facilitate the reaction.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until the evolution of gas ceases. This process forms the acyl chloride intermediate.

  • Amidation:

    • In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%).

    • Cool the acyl chloride solution back down to 0 °C.

    • Slowly and carefully add an excess of the concentrated ammonia solution to the stirred acyl chloride solution. This reaction is typically exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is then quenched with water and the organic layer is separated.

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound:

Caption: Generalized synthetic workflow for this compound.

Part 3: The Role of this compound in PARP Inhibition

The primary application of this compound in drug discovery is as a key structural motif for the development of PARP inhibitors.[2] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[4]

The nicotinamide moiety of this compound mimics the nicotinamide portion of the natural PARP substrate, NAD+, allowing it to bind to the enzyme's active site.[5] The bromine atom at the 6-position serves as a crucial point for further chemical elaboration, enabling the synthesis of more potent and selective PARP inhibitors.[2]

The PARP Signaling Pathway in DNA Repair:

PARP_Signaling cluster_0 DNA Damage cluster_1 PARP-Mediated Repair cluster_2 Therapeutic Intervention DNA_Damage Single-Strand Break PARP1 PARP1 Recruitment and Activation DNA_Damage->PARP1 PARylation Auto- and Trans- PARylation PARP1->PARylation Uses NAD+ Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Bromonicotinamide This compound-derived PARP Inhibitor Inhibition Inhibition of PARP1 Bromonicotinamide->Inhibition Inhibition->PARP1

Caption: The role of PARP1 in DNA repair and its inhibition.

Part 4: In-Vitro PARP1 Inhibition Assay - A Detailed Protocol

To evaluate the efficacy of novel compounds derived from this compound as PARP1 inhibitors, a robust in-vitro enzymatic assay is essential. The following protocol describes a commonly used chemiluminescent assay format.

Experimental Protocol: PARP1 Chemiluminescent Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.5) with 10 mM MgCl2.

    • Histone-Coated Plates: Use pre-coated 96-well plates with histones.

    • PARP1 Enzyme: Prepare a working solution of recombinant human PARP1 in the assay buffer (e.g., 0.6 nM).

    • Activated DNA: Use sheared salmon sperm DNA as an activator for PARP1 (e.g., 0.25 mg/mL).

    • Biotinylated NAD+: Prepare a working solution of biotinylated NAD+ (e.g., 50 µM).

    • Test Compounds: Prepare serial dilutions of the test compounds (and a known PARP inhibitor as a positive control, e.g., Olaparib) in the assay buffer containing a small percentage of DMSO.

    • Detection Reagents: Streptavidin-HRP conjugate and a suitable chemiluminescent HRP substrate.

    • Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).

  • Assay Procedure:

    • Add 25 µL of the test compound dilutions or vehicle control to the wells of the histone-coated plate.

    • Prepare a master mix containing the PARP1 enzyme and activated DNA in the assay buffer. Add 12.5 µL of this master mix to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the biotinylated NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction to proceed.

    • Stop the reaction by washing the plate three times with 200 µL of PBST per well.

    • Add 100 µL of a diluted solution of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with 200 µL of PBST per well.

    • Add 100 µL of the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the background (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a valuable and versatile building block for medicinal chemists. Its utility as a readily modifiable scaffold for the development of potent PARP inhibitors underscores its importance in the field of oncology. The technical information and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their drug discovery endeavors, paving the way for the development of next-generation targeted therapies.

References

  • Boyer, J. H., & Schoen, W. (n.d.). 6-HYDROXYNICOTINIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
  • MDPI. (2020, December 10). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

  • MDPI. (2021, July 15). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. Retrieved from [Link]

  • Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Journal of Biological Chemistry, 293(25), 9645–9656.
  • National Center for Biotechnology Information. (n.d.). 6-Bromonicotinic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Chemsrc. (n.d.). 6-Bromonicotinic acid | CAS#:6311-35-9. Retrieved from [Link]

  • ResearchGate. (2020, May 1). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 6-Bromonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the primary mechanism of action for 6-Bromonicotinamide derivatives, a class of molecules that has garnered significant attention in the field of oncology. As researchers and drug development professionals, understanding the intricate molecular interactions and cellular consequences of these compounds is paramount for their effective application and the development of next-generation therapeutics. This document will delve into the core directive of these derivatives as potent enzyme inhibitors, with a primary focus on their well-established role in the context of DNA repair and cancer therapy.

Part 1: The Core Directive - Competitive Inhibition of PARP Enzymes

The principal mechanism of action for many biologically active this compound derivatives is the competitive inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2][3] These enzymes play a crucial role in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4][5]

The structural similarity of nicotinamide derivatives to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP, is the foundation of their inhibitory action.[2][5] By binding to the catalytic domain of PARP, these derivatives prevent the binding of NAD+ and the subsequent synthesis of poly(ADP-ribose) (PAR) chains.[1][3] This PARylation process is a critical signaling event that recruits other DNA repair proteins to the site of damage.[3][4]

The Concept of Synthetic Lethality: A Targeted Approach to Cancer Therapy

The therapeutic efficacy of PARP inhibitors, including this compound derivatives, is exquisitely demonstrated in cancers harboring defects in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair.[1][3][5] A prime example is cancers with mutations in the BRCA1 or BRCA2 genes.[1][3][6]

This targeted approach is based on the principle of "synthetic lethality," where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.[3][4] In a healthy cell, if the HR pathway is deficient, the BER pathway, mediated by PARP, can still repair DNA damage, allowing the cell to survive. Conversely, if PARP is inhibited, the HR pathway can compensate for the repair of DSBs that arise from stalled replication forks.

However, in cancer cells with a pre-existing HR deficiency (e.g., BRCA1/2 mutations), the inhibition of PARP by a this compound derivative creates a synthetic lethal scenario. The cell's inability to repair SSBs via the BER pathway leads to their accumulation and subsequent collapse of replication forks during cell division, resulting in DSBs.[3][7] With a compromised HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[4][6]

Part 2: Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP Inhibition and Synthetic Lethality Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP Activation DNA_SSB_Normal->PARP_Normal activates BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal initiates Repair_Normal DNA Repair & Cell Survival BER_Normal->Repair_Normal leads to DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer Replication_Fork_Collapse Replication Fork Collapse DNA_SSB_Cancer->Replication_Fork_Collapse leads to PARP_Inhibitor This compound Derivative (PARPi) PARP_Inhibitor->PARP_Cancer inhibits BER_Blocked BER Blocked PARP_Cancer->BER_Blocked DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis & Cell Death HR_Deficient->Apoptosis

Caption: PARP inhibition in HR-deficient cancer cells leads to synthetic lethality.

Experimental Workflow for Assessing PARP Inhibition

Experimental Workflow Workflow for Evaluating PARP Inhibitor Efficacy cluster_0 In Vitro Analysis cluster_1 Data Analysis Cell_Culture Culture HR-deficient (e.g., BRCA1-/-) and HR-proficient cancer cells Treatment Treat cells with varying concentrations of This compound derivative Cell_Culture->Treatment PAR_Assay PAR Formation Assay (e.g., ELISA or Western Blot) to confirm PARP inhibition Treatment->PAR_Assay Viability_Assay Cell Viability Assay (e.g., MTS or CellTiter-Glo) to determine IC50 values Treatment->Viability_Assay IC50_Determination Calculate IC50 values for both cell lines Viability_Assay->IC50_Determination Selectivity_Analysis Compare IC50 values to determine selectivity for HR-deficient cells IC50_Determination->Selectivity_Analysis

Caption: A typical workflow to assess the efficacy of a PARP inhibitor in vitro.

Part 3: Quantitative Data and Experimental Protocols

Potency of this compound Derivatives as PARP Inhibitors

The efficacy of PARP inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). These values provide a standardized measure of a compound's potency.

CompoundTarget(s)Ki (nM)Cell LineIC50 (nM)Reference
BMN 673PARP1/21.20 (PARP1), 0.85 (PARP2)LoVoN/A[1]

This table is illustrative. A comprehensive study would include a broader range of derivatives and cell lines.

Detailed Experimental Protocol: PAR Formation Assay

This protocol outlines a general method for assessing intracellular PARP activity inhibition, as described in studies of potent PARP inhibitors like BMN 673.[1]

Objective: To quantify the inhibition of PAR synthesis in cells treated with a this compound derivative after inducing DNA damage.

Materials:

  • HR-deficient and HR-proficient cancer cell lines (e.g., LoVo)

  • Cell culture medium and supplements

  • This compound derivative of interest

  • Hydrogen peroxide (H₂O₂) for inducing DNA damage

  • Lysis buffer

  • Anti-PAR antibody

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • ELISA plate or Western blot apparatus

  • Detection substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a predetermined incubation period (e.g., 2-4 hours). Include a vehicle-only control.

  • Induction of DNA Damage: Induce single-strand DNA breaks by exposing the cells to a DNA-damaging agent like H₂O₂ for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

  • Quantification of PAR:

    • ELISA-based method: Coat an ELISA plate with the cell lysates. Detect the amount of PAR using a primary anti-PAR antibody followed by a secondary antibody conjugated to a reporter enzyme. Add the substrate and measure the signal.

    • Western Blot method: Separate the proteins in the cell lysate by SDS-PAGE, transfer them to a membrane, and probe with an anti-PAR antibody to visualize the PARylated proteins.

  • Data Analysis: Quantify the signal for each treatment condition and normalize it to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces PAR formation by 50%.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: The use of both HR-deficient (e.g., BRCA1/2 mutant) and HR-proficient (wild-type) cell lines is crucial to demonstrate the synthetic lethal effect. A potent and selective PARP inhibitor will show significantly greater cytotoxicity (lower IC50) in the HR-deficient cells.

  • Induction of DNA Damage: The addition of a DNA-damaging agent like H₂O₂ is necessary to activate PARP robustly, providing a clear dynamic range to measure the effect of the inhibitor.

Part 4: Beyond PARP Inhibition - Other Mechanisms of Action

While PARP inhibition is the most prominent mechanism of action for many this compound derivatives, it is important to acknowledge that the nicotinamide scaffold is versatile and can be adapted to target other enzymes. For instance, certain nicotinamide derivatives have been designed and synthesized to act as:

  • Succinate Dehydrogenase (SDH) Inhibitors: These compounds have shown potential as antifungal agents by targeting a key enzyme in the Krebs cycle.[8][9]

  • Aromatase Inhibitors: Some 6-bromoandrostenedione derivatives, which share a related structural motif, have been investigated for their ability to inhibit aromatase, an enzyme involved in estrogen synthesis.[10]

The specific mechanism of action is highly dependent on the overall chemical structure of the derivative. However, in the context of cancer therapy, the focus remains predominantly on their role as PARP inhibitors.

Conclusion

This compound derivatives represent a powerful class of targeted therapeutic agents. Their primary mechanism of action, the competitive inhibition of PARP1 and PARP2, leverages the concept of synthetic lethality to selectively eliminate cancer cells with deficiencies in homologous recombination repair. This in-depth understanding of their molecular mechanism, supported by robust experimental validation, is essential for the ongoing development and clinical application of these promising compounds in oncology.

References

  • Shen, Y. et al. (2013). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clinical Cancer Research, 19(18), 5003-5015. Available at: [Link]

  • Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs, 4(7), 804-812. Available at: [Link]

  • Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 8, 269. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. RSC Advances, 10(3), 1537-1544. Available at: [Link]

  • Lee, A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(10), 2893. Available at: [Link]

  • Gupte, R., Liu, Z., & Kraus, W. L. (2017). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Cell, 169(5), 785-800. Available at: [Link]

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? [Video]. YouTube. Available at: [Link]

  • Pascual, T., et al. (2021). Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. Cancers, 13(16), 4165. Available at: [Link]

  • Numazawa, M., & Tachibana, M. (2002). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. Journal of Medicinal Chemistry, 45(18), 3843-3850. Available at: [Link]

  • Zhang, J., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2139-2146. Available at: [Link]

Sources

The Strategic Utility of 6-Bromonicotinamide as a Versatile Precursor for Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Achilles' Heel of Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central players in the cellular DNA damage response (DDR).[1][2][3] PARP-1 acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains.[1][4] This process recruits other DNA repair proteins to resolve the damage. In recent years, inhibiting PARP has emerged as a groundbreaking strategy in oncology, especially for cancers harboring defects in the homologous recombination (HR) repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes.[5][6][7]

The efficacy of PARP inhibitors (PARPi) is rooted in the concept of "synthetic lethality".[3][4] Cancer cells with defective HR (e.g., BRCA1/2 mutations) are heavily reliant on PARP-mediated base excision repair (BER) to handle SSBs. When PARP is inhibited, these SSBs go unrepaired and collapse into more lethal double-strand breaks (DSBs) during DNA replication.[8] Without a functional HR pathway to repair these DSBs, the cell accumulates catastrophic genomic instability and undergoes apoptosis.[8][9] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received regulatory approval for treating various cancers, validating this therapeutic approach.[5][9][10]

The chemical architecture of most PARP inhibitors is designed to mimic the nicotinamide moiety of PARP's natural substrate, NAD+, thereby competitively binding to the enzyme's catalytic domain.[7][11] This guide focuses on the strategic importance of 6-Bromonicotinamide , a key heterocyclic building block, as a versatile and efficient precursor for the synthesis of novel PARP inhibitors. We will explore the underlying biology of PARP inhibition, the chemical rationale for using this specific precursor, and provide a technical framework for its application in drug discovery workflows.

PART 1: The Molecular Basis of PARP Inhibition

The Dual Mechanisms of Action: Catalytic Inhibition and PARP Trapping

Initially, the mechanism of PARP inhibitors was thought to be straightforward: competitive inhibition of PARP's catalytic activity, preventing the repair of SSBs.[1][3] However, a more potent mechanism, known as "PARP trapping," has since been identified.[12][13] This model posits that PARP inhibitors bind so tightly to the PARP enzyme that they "trap" the PARP-DNA complex at the site of damage.[12][13] These trapped complexes are more cytotoxic than unrepaired SSBs because they physically obstruct DNA replication and transcription, leading to the formation of toxic DSBs.[6][8]

Different PARP inhibitors exhibit varying degrees of trapping efficiency, which contributes to their distinct potency and toxicity profiles.[12][13] For researchers, understanding this dual mechanism is critical for designing next-generation inhibitors with an optimized balance of catalytic inhibition and trapping for improved therapeutic indices.

Figure 1: The mechanism of synthetic lethality via PARP trapping in BRCA-deficient cells.
The Principle of Synthetic Lethality

Synthetic lethality occurs when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in only one of those genes does not.[3][4] The relationship between PARP inhibition and BRCA deficiency is the canonical example of this principle in cancer therapy.[3][6]

  • Healthy Cells: Possess both functional PARP-mediated BER and functional BRCA-mediated HR. If one pathway is inhibited, the other can compensate, ensuring genomic stability and cell survival.

  • BRCA-Mutant Cancer Cells: Lack functional HR. Their survival is critically dependent on PARP to repair SSBs.

  • Therapeutic Intervention: Introducing a PARP inhibitor into a BRCA-mutant cell disables its last major DNA repair option, leading to the accumulation of DSBs and selective cell death.[9]

This targeted approach allows for potent killing of cancer cells while largely sparing normal, healthy cells, which forms the basis of the favorable safety profile of PARP inhibitors.[12]

PART 2: this compound as a Core Building Block

The chemical scaffold of a successful PARP inhibitor must effectively occupy the nicotinamide-binding pocket of the enzyme's catalytic domain. This compound is an ideal starting material for this purpose due to its inherent structural and chemical properties.

Chemical Properties and Strategic Advantages

This compound possesses the core nicotinamide structure essential for PARP recognition, with a strategically placed bromine atom that serves as a versatile handle for synthetic elaboration.

PropertyValueSource
Molecular Formula C₆H₅BrN₂OPubChem[14]
Molecular Weight 201.02 g/mol PubChem[14]
IUPAC Name 6-bromopyridine-3-carboxamideN/A
Key Functional Groups Pyridine Ring, Carboxamide (Amide), Aryl BromideN/A
Reactivity Hotspot C-Br bond at the 6-position, ideal for cross-coupling reactions.N/A

Causality Behind its Utility:

  • Mimicry of NAD+: The nicotinamide portion of the molecule is a well-established pharmacophore that mimics the natural substrate of PARP, NAD+, ensuring high binding affinity to the target.[7][11]

  • Synthetic Versatility: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward and modular installation of diverse aryl, heteroaryl, or amine substituents, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final inhibitor.

  • Commercial Availability: It is a readily available and cost-effective starting material, which is a critical consideration for scalable drug development campaigns.[15]

PART 3: A Representative Synthetic Workflow

While the exact commercial synthesis routes for approved PARP inhibitors are proprietary and often start from different materials[16][17], we can outline a robust and field-proven workflow demonstrating how this compound can be used to construct a novel PARP inhibitor scaffold. This section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Figure 2: General workflow for synthesizing a novel PARP inhibitor scaffold from this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid to generate a 6-aryl-nicotinamide scaffold, a common core in many PARP inhibitors.

Objective: To synthesize 6-(4-methoxyphenyl)nicotinamide as a representative example.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.97 mmol, 1.0 eq) and 4-Methoxyphenylboronic acid (0.91 g, 5.97 mmol, 1.2 eq).

  • Reagent Addition: Add Potassium Carbonate (2.06 g, 14.9 mmol, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.18 g, 0.25 mmol, 0.05 eq). Immediately add anhydrous 1,4-dioxane (30 mL) and degassed water (6 mL) via syringe. The use of a phosphine ligand like dppf stabilizes the palladium catalyst and facilitates the catalytic cycle. The aqueous base is necessary for the transmetalation step.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Workup - Quenching and Extraction: Cool the mixture to room temperature. Dilute with water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired product is organic-soluble.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-(4-methoxyphenyl)nicotinamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 4: Bio-Assay Cascade for Inhibitor Validation

Once a novel compound is synthesized, its biological activity must be rigorously validated. The following is a standard cascade of in vitro assays to characterize a putative PARP inhibitor.

PARP-1 Enzymatic Inhibition Assay

Objective: To determine the concentration of the synthesized compound required to inhibit PARP-1 enzyme activity by 50% (IC₅₀).

Principle: This is typically a cell-free assay that measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP-1. The signal is detected colorimetrically or via chemiluminescence.

Abbreviated Protocol:

  • Coat a 96-well plate with histone proteins.

  • Add activated DNA (containing nicks) to activate the PARP-1 enzyme.

  • Add recombinant human PARP-1 enzyme.

  • Add the synthesized inhibitor across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Initiate the reaction by adding a biotinylated NAD+ substrate. Incubate for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

  • Add HRP substrate (e.g., TMB) and measure the resulting signal on a plate reader.

  • Calculate the % inhibition at each concentration relative to a vehicle control (e.g., DMSO) and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular PARylation Assay (Western Blot)

Objective: To confirm that the compound inhibits PARP activity within intact cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activation. The level of PAR formation (PARylation) is then measured in the presence or absence of the inhibitor.

Abbreviated Protocol:

  • Seed cancer cells (e.g., HeLa or a relevant BRCA-mutant line) in a 6-well plate.

  • Pre-treat cells with the synthesized inhibitor at various concentrations for 1-2 hours.

  • Induce DNA damage by adding a low concentration of a damaging agent like hydrogen peroxide (H₂O₂) for 15 minutes.

  • Immediately lyse the cells and collect protein extracts.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for poly(ADP-ribose) (anti-PAR).

  • Use a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.

  • Visualize the bands using a secondary antibody and chemiluminescence. A potent inhibitor will show a dose-dependent reduction in the PAR signal.[10]

Cell Viability Assay (Synthetic Lethality)

Objective: To demonstrate selective cytotoxicity in BRCA-deficient cells compared to BRCA-proficient cells.

Principle: This assay measures the differential effect of the inhibitor on the proliferation of paired cell lines that are genetically identical except for their BRCA status.

Abbreviated Protocol:

  • Seed both BRCA1/2-mutant cells (e.g., CAPAN-1) and BRCA1/2-wildtype cells (e.g., BxPC-3) in 96-well plates.

  • Treat the cells with a serial dilution of the synthesized inhibitor for 5-7 days.

  • Measure cell viability using a reagent such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

  • Plot cell viability against inhibitor concentration for both cell lines and calculate the GI₅₀ (concentration for 50% growth inhibition).

  • A successful PARP inhibitor will show a significantly lower GI₅₀ value in the BRCA-mutant cell line, demonstrating synthetic lethality.

Conclusion

This compound stands out as a high-value precursor in the discovery and development of novel PARP inhibitors. Its structure contains the essential nicotinamide pharmacophore for target binding, while its reactive bromine handle provides a gateway to extensive chemical diversification through robust and scalable cross-coupling methodologies. The ability to systematically modify the scaffold allows medicinal chemists to fine-tune the compound's properties, balancing enzymatic inhibition, PARP trapping, and ADME characteristics. By leveraging this versatile building block within a structured synthetic and biological evaluation cascade, researchers can efficiently advance the next generation of targeted cancer therapies based on the powerful principle of synthetic lethality.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
  • Cancer Research UK. (2024). PARP Inhibitors | Targeted cancer drugs.
  • MD Anderson Cancer Center. (2024).
  • Zimmer, A. et al. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?.
  • BOC Sciences. (n.d.). CAS 1207456-01-6 Talazoparib.
  • PubChem, NIH. (n.d.). 6-Bromo-N-methylnicotinamide.
  • Green Chemistry (RSC Publishing). (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.
  • Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • Wang, S. et al. (n.d.).
  • MedKoo Biosciences. (n.d.). Talazoparib Synthetic Routes.
  • MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib.
  • Patsnap. (2025).
  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • PubMed. (2025).
  • MedKoo Biosciences. (n.d.). Olaparib Synthetic Routes.
  • ChemicalBook. (2025). This compound | 889676-37-3.
  • PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors.
  • Rose, M. et al. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PubChem, NIH. (n.d.). 5-Bromonicotinamide.
  • PubMed Central, NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • MDPI. (2021). Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer.
  • Cancer Research. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.
  • PubMed Central. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy.
  • PubMed Central. (2022).

Sources

The Synthesis of Novel 6-Bromonicotinamide Derivatives: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of novel 6-Bromonicotinamide derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. This compound serves as a versatile scaffold, amenable to a wide array of chemical modifications, particularly at the C-6 position. This document delineates the strategic synthesis of the this compound core and details robust, field-proven protocols for its subsequent derivatization through modern catalytic cross-coupling reactions and nucleophilic aromatic substitution. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, ensuring technical accuracy and practical applicability in a research and development setting.

Introduction: The Therapeutic Potential of Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1][2]. The nicotinamide scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of a bromine atom at the 6-position of the nicotinamide ring creates a key intermediate, this compound, which is primed for diverse functionalization. This strategic halogenation provides a reactive handle for the introduction of various substituents, enabling the systematic exploration of chemical space and the optimization of pharmacological properties. The resulting derivatives have shown promise in various therapeutic areas, including oncology and neurology[3][4].

This guide will first detail a reliable synthetic route to the this compound starting material. Subsequently, it will provide a comprehensive overview of state-of-the-art methodologies for the synthesis of novel derivatives, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Synthesis of the this compound Core

A robust and scalable synthesis of the this compound starting material is paramount for any drug discovery campaign. While direct bromination of nicotinamide can be challenging due to the deactivating effect of the pyridine nitrogen, a reliable method involves the Sandmeyer reaction starting from the readily available 6-aminonicotinamide.

The Sandmeyer Reaction: A Reliable Route to this compound

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[3][5][6][7]. This two-step process first involves the diazotization of 6-aminonicotinamide, followed by the introduction of the bromine atom using a copper(I) bromide catalyst.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 6-Aminonicotinamide

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-aminonicotinamide (1.0 eq.) in a mixture of hydrobromic acid (48%, 3.0 eq.) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid (48%, 2.0 eq.).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography on silica gel.

Derivatization of this compound: A Gateway to Novel Chemical Entities

The bromine atom at the C-6 position of this compound is a versatile handle for introducing a wide range of functional groups. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis and are indispensable for the construction of complex molecular architectures[8][9][10]. For this compound, the most relevant transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially with the potentially coordinating nicotinamide moiety.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, such as a boronic acid or ester[11][12][13][14]. This reaction is highly valued for its broad functional group tolerance and the commercial availability of a vast array of boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine[8][9][10]. This reaction provides access to a diverse range of 6-aminonicotinamide derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.1-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, SPhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-2.5 eq.)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes[15][16][17][18], while the Sonogashira reaction facilitates the coupling with terminal alkynes to yield arylalkynes[5][6][7][19][20]. These reactions are invaluable for introducing unsaturation and extending the carbon framework of the nicotinamide scaffold. The protocols are analogous to the Suzuki and Buchwald-Hartwig reactions, typically employing a palladium catalyst, a base, and in the case of the Sonogashira reaction, a copper(I) co-catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound, further activated by the electron-withdrawing carboxamide group, makes it susceptible to nucleophilic aromatic substitution (SNAr)[16][17][20][21][22][23][24][25][26]. This provides a complementary, often palladium-free, method for introducing nucleophiles at the C-6 position. Common nucleophiles include alkoxides, thiolates, and amines.

Experimental Protocol: General Procedure for SNAr of this compound with an Amine

Materials:

  • This compound

  • Amine (2.0-5.0 eq., can also be used as solvent)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Inert gas (Argon or Nitrogen)

  • Sealed tube or microwave reactor

Procedure:

  • To a sealed tube, add this compound and the amine.

  • If the amine is not used as the solvent, add the polar aprotic solvent and an optional base.

  • Seal the tube and heat the reaction mixture to 100-180 °C. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour into water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: A Comparative Overview of Derivatization Reactions

The following table summarizes representative reaction conditions and expected yields for the derivatization of this compound and its close analog, 6-Bromonicotinonitrile. This data serves as a starting point for reaction optimization.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-904-12Moderate-High[5]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101660-88[5]
Sonogashira 1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[5]
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12012-24Moderate-High[15]
Cyanation K₄[Fe(CN)₆]Pd(OAc)₂ / LigandKOAcDioxane/H₂O1001High[5]
SNAr (Amine) PiperidineNoneNonePiperidine15024Good

Note: Yields are based on analogous substrates and may vary depending on the specific coupling partners and reaction conditions.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Reactions 6-Aminonicotinamide 6-Aminonicotinamide This compound This compound 6-Aminonicotinamide->this compound  Sandmeyer Reaction (HBr, NaNO₂, CuBr) Novel Derivatives Novel Derivatives This compound->Novel Derivatives  Cross-Coupling / SNAr

Caption: General workflow for the synthesis of novel this compound derivatives.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_heck Heck cluster_sonogashira Sonogashira This compound This compound Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Primary/Secondary Amine Primary/Secondary Amine Alkene Alkene Terminal Alkyne Terminal Alkyne 6-Aryl/Heteroaryl-nicotinamide 6-Aryl/Heteroaryl-nicotinamide Aryl/Heteroaryl Boronic Acid->6-Aryl/Heteroaryl-nicotinamide 6-Amino-nicotinamide Derivative 6-Amino-nicotinamide Derivative Primary/Secondary Amine->6-Amino-nicotinamide Derivative 6-Alkenyl-nicotinamide 6-Alkenyl-nicotinamide Alkene->6-Alkenyl-nicotinamide 6-Alkynyl-nicotinamide 6-Alkynyl-nicotinamide Terminal Alkyne->6-Alkynyl-nicotinamide

Caption: Overview of palladium-catalyzed cross-coupling reactions for derivatization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel derivatives with significant potential in drug discovery. This guide has provided a comprehensive overview of a reliable synthetic route to the core structure and detailed, practical protocols for its derivatization via modern synthetic methodologies. The presented information, grounded in established chemical principles and supported by relevant literature, is intended to empower researchers to efficiently explore the chemical space around the nicotinamide scaffold and accelerate the development of new therapeutic agents. Careful optimization of the described reaction conditions will be key to achieving success with specific substrates.

References

  • Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile - Benchchem. (URL: )
  • A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile - Benchchem. (URL: )
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Compar
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile - Benchchem. (URL: )
  • Heck reaction - Wikipedia. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])

  • Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (URL: [Link])

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: [Link])

  • Nucleophilic aromatic substitution I (video) - Khan Academy. (URL: [Link])

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab. (URL: [Link])

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar. (URL: [Link])

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • 6-Bromonicotinic acid | CAS#:6311-35-9 | Chemsrc. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • The chemistry of the vitamin B3 metabolome - PMC - PubMed Central - NIH. (URL: [Link])

  • Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH. (URL: [Link])

  • Nicotinate and Nicotinamide Metabolism | Pathway - PubChem - NIH. (URL: [Link])

  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC. (URL: [Link])

  • Microbial production of 6-hydroxynicotinic acid, an important building block for the synthesis of modern insecticides - R Discovery. (URL: [Link])

  • 6-Bromonicotinic acid CAS#: 6311-35-9 • ChemWhat | Database of Chemicals & Biologicals. (URL: [Link])

  • Some 6-substituted nicotinamides: synthesis and antineoplastic activities. - Literature - Data resources - CNGBdb. (URL: [Link])

Sources

The Strategic Utility of 6-Bromonicotinamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, 6-Bromonicotinamide has emerged as a pivotal building block, offering a unique combination of reactivity and structural features that have been exploited in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of enzyme inhibitors, its utility as a scaffold for library synthesis, and its contribution to our understanding of critical biological pathways. Through a synthesis of established literature and practical insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted potential of this valuable chemical entity.

Introduction: The Versatility of a Halogenated Nicotinamide

This compound, a halogenated derivative of nicotinamide (a form of vitamin B3), is a crystalline solid that has garnered significant attention in the field of medicinal chemistry.[1] Its strategic importance lies in the presence of a bromine atom at the 6-position of the pyridine ring. This halogen provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents.[2] This synthetic tractability, coupled with the inherent biological relevance of the nicotinamide core, makes this compound an invaluable starting material for the construction of complex molecular architectures with therapeutic potential.[1]

The nicotinamide moiety itself is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism and a multitude of enzymatic reactions.[3][4] Consequently, molecules incorporating this scaffold have the potential to interact with a wide range of biological targets, including enzymes that utilize NAD+ as a substrate or cofactor. This guide will delve into the specific applications that have leveraged these unique chemical and biological properties.

Mechanism of Action: A Focus on PARP Inhibition

A primary area where this compound and its derivatives have made a significant impact is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][5] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks.[6]

The Role of PARP in DNA Repair and Cancer

In healthy cells, PARP detects single-strand DNA breaks and synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins.[6] However, in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are critical for homologous recombination, a major double-strand break repair pathway), the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks.[5][7][8] During DNA replication, these breaks are converted into toxic double-strand breaks, which cannot be efficiently repaired in BRCA-deficient cells, ultimately leading to cell death. This concept is known as synthetic lethality.[9]

This compound Derivatives as PARP Inhibitors

The nicotinamide core of this compound serves as a mimic of the NAD+ substrate, allowing its derivatives to bind to the catalytic domain of PARP enzymes.[5][8] The bromine atom at the 6-position provides a key vector for synthetic elaboration, enabling the optimization of potency and selectivity. By employing cross-coupling reactions, medicinal chemists can introduce various functional groups that interact with specific residues in the PARP active site, thereby enhancing binding affinity and inhibitory activity.

Diagram: Mechanism of PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Repair_norm DNA Repair BER->Repair_norm DSB_norm Double-Strand Break (DSB) HR_norm Homologous Recombination (HR) DSB_norm->HR_norm HR_norm->Repair_norm Survival_norm Cell Survival Repair_norm->Survival_norm SSB_cancer Single-Strand Break (SSB) PARP_inhibited PARP Inhibition SSB_cancer->PARP_inhibited PARPi PARP Inhibitor (e.g., this compound derivative) PARPi->PARP_inhibited BER_blocked BER Blocked PARP_inhibited->BER_blocked DSB_cancer Toxic DSB BER_blocked->DSB_cancer During Replication HR_deficient Deficient HR DSB_cancer->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

This compound as a Versatile Chemical Scaffold

Beyond PARP inhibitors, the synthetic utility of this compound extends to the development of a wide range of other bioactive compounds.[1] Its ability to undergo various chemical transformations makes it an ideal starting point for generating compound libraries for high-throughput screening.

Suzuki-Miyaura Cross-Coupling for Library Synthesis

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the coupling of a wide variety of boronic acids and their derivatives, leading to the synthesis of diverse libraries of 6-substituted nicotinamides.[2][10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or DMF.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted nicotinamide derivative.

Applications in Other Therapeutic Areas

The versatility of this compound has led to its exploration in various therapeutic areas beyond oncology:

  • Neurological Disorders: As a nicotinamide derivative, it serves as a precursor for compounds targeting neurological pathways.[1]

  • Fungicidal Agents: Derivatives of nicotinamide have shown promise as fungicidal agents for agricultural applications.[11]

  • Enzyme Inhibition: The nicotinamide scaffold is a common feature in inhibitors of various enzymes, and this compound provides a convenient entry point for their synthesis.[1]

Case Study: Development of a Novel Histone Deacetylase (HDAC) Inhibitor

While not a direct application of this compound itself, the development of 6-aminonicotinamide derivatives as potent and selective histone deacetylase (HDAC) inhibitors highlights the potential of the substituted nicotinamide scaffold.[12] This work demonstrates how modifications around the nicotinamide core can lead to compounds with distinct biological activities. The exploration of the 6-position, accessible from this compound, is a key strategy in such optimization efforts.

Pharmacokinetics and Drug Metabolism Considerations

While specific pharmacokinetic data for this compound is not extensively published, studies on related compounds like 6-aminonicotinamide provide valuable insights. For instance, murine studies of 6-aminonicotinamide have shown rapid clearance and metabolism to 6-amino-NAD+.[13][14] Achieving sustained therapeutic concentrations in vivo can be a challenge and often requires formulation strategies or the design of prodrugs.[13] The pharmacokinetic properties of nicotinamide itself have also been studied in cancer patients, providing a basis for understanding the absorption, distribution, metabolism, and excretion of this class of compounds.[15][16]

Table 1: Pharmacokinetic Parameters of 6-Aminonicotinamide in Mice

ParameterValueReference
Peak Serum Concentration80-90 µM[13]
T₁/₂α7.4 min[13]
T₁/₂β31.3 min[13]
Bioavailability (i.p.)80-100%[13]

Future Perspectives and Conclusion

This compound will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. Its synthetic accessibility and the biological relevance of its core structure provide a solid foundation for the discovery of new therapeutic agents. Future applications may focus on:

  • Development of novel PARP inhibitors with improved selectivity and resistance profiles.

  • Exploration of its utility in targeted protein degradation through the design of PROTACs, where the nicotinamide moiety could serve as a ligand for a target protein.

  • Synthesis of novel probes for chemical biology to elucidate the roles of NAD+-dependent enzymes in health and disease.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. MDPI. [Link]

  • PARP Inhibitors | Targeted cancer drugs. Cancer Research UK. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Three-component synthesis of nicotinamide derivatives. ResearchGate. [Link]

  • Overcoming PARP Inhibitor Resistance of BRCA-Deficient Ovarian Cancers. Defense Technical Information Center. [Link]

  • PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology. [Link]

  • 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. PubMed. [Link]

  • Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. PubMed. [Link]

  • Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. MDPI. [Link]

  • The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed. [Link]

  • Nicotinamide pharmacokinetics in patients. PubMed. [Link]

  • 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • How PARP inhibitors (PARPi) work. YouTube. [Link]

  • Ataxia-telangiectasia: Treating Mitochondrial Dysfunction With Nicotinamide Riboside. ClinicalTrials.gov. [Link]

  • Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PMC. [Link]

  • Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. PubMed. [Link]

  • Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. PubMed. [Link]

  • Application in medicinal chemistry and comparison studies. ResearchGate. [Link]

  • 5-Bromonicotinamide. PubChem. [Link]

  • Murine Pharmacokinetics of 6-Aminonicotinamide (NSC 21206), a Novel Biochemical Modulating Agent. Sci-Hub. [Link]

  • Effects of Nicotinamide Riboside on Bioenergetics and Oxidative Stress in Mild Cognitive Impairment/Alzheimer's Dementia. ClinicalTrials.gov. [Link]

  • Effects of neonatal treatment with 6-aminonicotinamide on basal and isoproterenol-stimulated ornithine decarboxylase activity in cerebellum of the development rat. PubMed. [Link]

  • The pharmacodynamics and pharmacokinetics of Org 9426, a new non-depolarizing neuromuscular blocking agent, in patients anaesthetized with nitrous oxide, halothane and fentanyl. PubMed. [Link]

  • Potential coenzyme inhibitors. 3. Some reactions of substituted nicotinamide and dihydronicotinamide derivatives. PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 6-Bromonicotinamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 6-Bromonicotinamide, a versatile building block in pharmaceutical and chemical research.[1] Given the limited availability of public quantitative solubility data, this document emphasizes a predictive theoretical framework and a detailed experimental protocol to empower researchers in drug development and chemical synthesis to make informed decisions.

Introduction to this compound and its Scientific Importance

This compound, with the chemical formula C₆H₅BrN₂O, is a halogenated derivative of nicotinamide.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a carboxamide group, imparts unique reactivity, making it a valuable intermediate in the synthesis of bioactive molecules, including potent enzyme inhibitors and pharmacologically active compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₅BrN₂O[1][2]

  • Molecular Weight: 201.02 g/mol [1][2]

  • Appearance: White to off-white powder[1]

  • Melting Point: 230.0-240.0 °C[1]

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" serves as the foundation for predicting the solubility of this compound.[3] The molecule's structure presents both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Polar Features: The presence of the nitrogen atom in the pyridine ring and the amide group (-CONH₂) allows for hydrogen bonding (both as a donor and acceptor). This indicates a potential for solubility in polar solvents.

  • Non-Polar Features: The benzene-like pyridine ring and the bromine atom contribute to the molecule's non-polar character, suggesting some solubility in less polar organic solvents.

Based on this structural analysis, we can predict its general solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to form hydrogen bonds with the solvent molecules suggests that this compound should exhibit moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound's overall polarity should favor solubility in these solvents, which can engage in dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amide and pyridine functionalities, the solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the equilibrium solubility method, a reliable technique for determining the saturation concentration of a compound in a solvent.[4]

Materials and Equipment
  • This compound (purity ≥ 99%)[1]

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to vial with known solvent volume prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Carefully collect supernatant sep1->sep2 analysis1 Dilute supernatant with a known factor sep2->analysis1 analysis2 Quantify concentration using calibrated HPLC analysis1->analysis2

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid.

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).

Data Presentation: A Template for Reporting Solubility

The experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for reporting these findings.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Polar Protic Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Isopropanol25To be determinedTo be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)25To be determinedTo be determined
N,N-Dimethylformamide (DMF)25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
Acetone25To be determinedTo be determined
Non-Polar Toluene25To be determinedTo be determined
Dichloromethane (DCM)25To be determinedTo be determined
Hexane25To be determinedTo be determined

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not yet widely available, the theoretical predictions based on its molecular structure and the detailed experimental protocol provided herein will enable researchers to generate reliable data. This information is critical for the effective use of this compound in research and development, ultimately accelerating the discovery of new pharmaceuticals and fine chemicals.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound. Chem-Impex. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • This compound | 889676-37-3. ChemicalBook. (2025, July 14).

Sources

The Ascendant Probe: A Technical Guide to the Biological Activity of 6-Bromonicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the nicotinamide scaffold represents a privileged structure in the design of targeted therapies. Its role as a pharmacophore in molecules targeting critical cellular processes is well-established. Within this chemical space, 6-bromonicotinamide has emerged as a compelling starting point for the development of potent and selective modulators of biological pathways, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.

This technical guide provides an in-depth exploration of the biological activity of this compound analogs. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind experimental design, offers field-proven insights into methodological choices, and grounds its claims in authoritative scientific literature. The protocols and strategies detailed herein are designed to be self-validating, empowering researchers to rigorously investigate this promising class of compounds.

The Strategic Importance of the this compound Core

The this compound scaffold serves as a versatile template for chemical elaboration. The bromine atom at the 6-position is not merely a placeholder but a strategic functional group that can be exploited for further chemical modifications through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the nicotinamide core to optimize potency, selectivity, and pharmacokinetic properties.

Furthermore, the nicotinamide moiety itself is a known pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling competitive inhibition of NAD+-dependent enzymes like PARP.[1] The exploration of analogs of this compound is therefore a rational approach to developing novel therapeutics, particularly in the context of oncology.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound analogs is a critical step in exploring their biological potential. A generalized synthetic scheme often involves the modification of the bromine at the 6-position and/or derivatization of the amide functionality. While specific synthetic routes for a library of this compound analogs are proprietary to the developing entities, the principles of their synthesis can be inferred from the broader literature on nicotinamide and pyridine chemistry.[2][3]

A key aspect of drug discovery is the establishment of a clear Structure-Activity Relationship (SAR). For nicotinamide-based PARP inhibitors, several structural features are known to influence activity.[4] The exploration of these features in the context of the this compound scaffold is a primary objective for medicinal chemists.

Key Structural Zones for Modification:

  • The 6-Position: The bromine atom can be replaced with a variety of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or other cross-coupling reactions. The nature of this substituent can significantly impact potency and selectivity by interacting with specific residues in the target protein's active site.

  • The Amide Group: The primary amide can be converted to secondary or tertiary amides, or replaced with other functional groups to modulate hydrogen bonding interactions and physicochemical properties.

  • The Pyridine Ring: While less commonly modified, substitutions on the pyridine ring can fine-tune the electronic properties of the molecule and its interactions with the target.

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how modifications at these key positions could influence their biological activity.

Analog Modification at 6-Position Amide Modification PARP-1 IC50 (nM) Cellular Potency (EC50, µM)
6-BN -Br-NH2>1000>50
Analog 1 -Phenyl-NH2505
Analog 2 -4-Fluorophenyl-NH2252.5
Analog 3 -Phenyl-NH-CH3758
Analog 4 -2-Pyridyl-NH2151

This table presents hypothetical data for illustrative purposes.

Unveiling Biological Activity: A Multi-tiered Experimental Approach

A rigorous evaluation of the biological activity of this compound analogs requires a multi-tiered approach, progressing from initial in vitro enzymatic assays to more complex cell-based and in vivo models. This progression allows for a comprehensive understanding of a compound's potency, selectivity, mechanism of action, and potential for therapeutic efficacy.

Tier 1: In Vitro Enzymatic Assays - The First Litmus Test

The initial assessment of a this compound analog's activity is typically performed using an in vitro enzymatic assay. For PARP inhibitors, this involves measuring the inhibition of the catalytic activity of purified PARP enzymes.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis plate Prepare 384-well assay plate buffer Add assay buffer plate->buffer inhibitor Add serially diluted this compound analog buffer->inhibitor enzyme Add purified PARP enzyme inhibitor->enzyme nad Add NAD+ and activated DNA enzyme->nad incubate Incubate at room temperature nad->incubate reagent Add detection reagent (e.g., anti-PAR antibody) incubate->reagent read Read signal (e.g., fluorescence, luminescence) reagent->read curve Generate dose-response curve read->curve ic50 Calculate IC50 value curve->ic50

Caption: Workflow for a typical in vitro PARP inhibition assay.

  • Plate Preparation: Dispense 2 µL of serially diluted this compound analog in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA) into a 384-well low-volume black plate.

  • Enzyme Addition: Add 2 µL of a solution containing purified PARP1 enzyme to each well.

  • Reaction Initiation: Add 2 µL of a substrate mix containing biotinylated NAD+ and PARP activating DNA to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 4 µL of a detection mix containing streptavidin-terbium and an anti-PAR monoclonal antibody conjugated to d2.

  • Signal Reading: Incubate for 60 minutes at room temperature and read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the log of the inhibitor concentration to determine the IC50 value.

Tier 2: Cell-Based Assays - Probing Cellular Efficacy

While in vitro assays are crucial for determining direct target engagement, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to assess a compound's ability to penetrate cell membranes, engage its target in a cellular context, and elicit a biological response.[5]

  • Cell Proliferation/Viability Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the effect of the compound on the growth and viability of cancer cell lines. It is crucial to test analogs in cell lines with and without known DNA repair deficiencies (e.g., BRCA1/2 mutations) to assess synthetic lethality.[6]

  • PARP Activity in Cells (PAR-ylation Assay): This assay measures the levels of poly(ADP-ribose) (PAR) in cells, which is a direct readout of PARP activity. A potent PARP inhibitor will lead to a dose-dependent decrease in PAR levels. This can be assessed by Western blotting or ELISA.

  • DNA Damage Response Assays: The mechanism of action of PARP inhibitors involves the accumulation of DNA damage. Assays that measure markers of DNA damage, such as γ-H2AX foci formation (visualized by immunofluorescence microscopy), can provide mechanistic insights.

  • Apoptosis Assays: The ultimate goal of a cytotoxic agent is to induce cancer cell death. Assays such as Annexin V/PI staining followed by flow cytometry can quantify the induction of apoptosis.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_detection Detection of PAR cluster_analysis Data Analysis seed Seed cancer cells in a multi-well plate treat Treat with this compound analog seed->treat damage Induce DNA damage (e.g., with H2O2) treat->damage lyse Lyse cells to extract proteins damage->lyse quantify Quantify total protein concentration (e.g., BCA assay) lyse->quantify western Western Blot or ELISA using anti-PAR antibody quantify->western image Image and quantify PAR signal western->image normalize Normalize PAR signal to total protein image->normalize plot Plot normalized signal vs. inhibitor concentration normalize->plot

Caption: Workflow for assessing cellular PARP activity.

Tier 3: In Vivo Models - The Path to Preclinical Validation

The final stage of preclinical evaluation involves testing the efficacy of promising this compound analogs in in vivo models of cancer.[7] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the most commonly used models for this purpose.[8]

G cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis implant Subcutaneously implant human cancer cells into immunodeficient mice monitor_growth Monitor tumor growth until they reach a specified size implant->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize administer Administer this compound analog (e.g., orally, IP) randomize->administer monitor_tumor Measure tumor volume and body weight regularly administer->monitor_tumor endpoint Continue treatment until a predefined endpoint (e.g., tumor size, time) monitor_tumor->endpoint collect Collect tumors and tissues for analysis (e.g., histology, biomarker analysis) endpoint->collect analyze Analyze tumor growth inhibition and tolerability collect->analyze

Caption: Workflow for an in vivo xenograft efficacy study.

  • Cell Preparation: Culture human cancer cells (e.g., BRCA-deficient ovarian or breast cancer cells) to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the this compound analog at the predetermined dose and schedule (e.g., once daily by oral gavage).

  • Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for biomarkers of PARP inhibition and DNA damage.

Conclusion: Charting the Future of this compound Analogs

The exploration of this compound analogs represents a promising avenue for the discovery of novel therapeutics, particularly in the realm of oncology. The strategic design, synthesis, and rigorous biological evaluation of these compounds are paramount to unlocking their full potential. By employing a multi-tiered experimental approach, from in vitro enzymatic assays to in vivo efficacy models, researchers can gain a comprehensive understanding of the structure-activity relationships and the therapeutic promise of this exciting class of molecules. The methodologies and insights provided in this guide are intended to empower the scientific community to advance the field and ultimately translate these promising compounds into clinical realities.

References

  • Ahmed, K. M., & Li, J. J. (2007). NF-κB- and JNK-dependent regulation of targeting protein for Xklp2 (TPX2) by radiation in breast cancer cells. Journal of Biological Chemistry, 282(46), 33366-33374.
  • Eurofins Discovery. (n.d.). In Vivo Xenograft Mouse Models. Retrieved from [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

  • Day, C. P., Merlino, G., & Basilion, J. P. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122359119.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Hather, G., et al. (2014). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in molecular biology (Clifton, N.J.), 1148, 391–402.
  • Shah, A., Patel, C. N., Sureja, D., & Sanghavi, K. P. (2017). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy.
  • Yuan, Y., et al. (2021). Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. Marine drugs, 19(11), 609.
  • Balle, T., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists. European Journal of Medicinal Chemistry, 84, 455-467.
  • Al-Warhi, T., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Molecules, 26(11), 3195.
  • Wang, H., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Medicinal Chemistry Research, 31(1), 133-142.
  • Hirlekar, S., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. International Journal of Molecular Sciences, 24(22), 16206.
  • Ito, M., et al. (2018).
  • Lee, J. H., & Choy, M. L. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International journal of molecular sciences, 23(15), 8412.
  • Orita, M., et al. (2018). Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. The Journal of antibiotics, 71(11), 934–942.
  • Carroll, F. I., et al. (2014). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of medicinal chemistry, 57(20), 8544–8556.
  • Purdue Research Foundation. (2022). Nicotinamide-based Compounds as Potent Inhibitors of Translational- and Transcriptional-related Kinases. Retrieved from [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in molecular biosciences, 7, 27.

Sources

A Theoretical Deep Dive into the Electronic Landscape of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Bromonicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), presents a molecule of significant interest in medicinal chemistry and drug design. Its electronic properties are pivotal in understanding its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive theoretical exploration of the electronic characteristics of this compound, leveraging established computational methodologies. By dissecting its molecular orbital framework, electrostatic potential, and charge distribution, we aim to furnish researchers with the foundational knowledge to rationally design and develop novel therapeutic agents. This guide is structured to provide not just a summary of findings, but a causal understanding of the computational choices and the interpretation of the resulting data, ensuring a self-validating and authoritative resource.

Introduction: The Significance of this compound

Nicotinamide and its derivatives are integral to various biological processes, serving as precursors to the coenzymes NAD+ and NADP+. The introduction of a bromine atom at the 6-position of the pyridine ring in this compound is anticipated to significantly modulate its electronic properties. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates by altering their lipophilicity, metabolic stability, and binding interactions. Understanding the electronic perturbations induced by the bromine substituent is therefore crucial for predicting its behavior in biological systems.

Theoretical and computational studies offer a powerful lens through which to investigate these properties at a molecular level, providing insights that are often challenging to obtain through experimental methods alone. This guide will delve into the application of Density Functional Theory (DFT) to elucidate the electronic structure of this compound.

Theoretical Methodology: A Framework for Electronic Property Calculation

The electronic properties of a molecule are governed by the distribution and energy of its electrons. Computational chemistry provides a robust toolkit to model and analyze these characteristics. For a molecule like this compound, a combination of theoretical approaches is employed to gain a holistic understanding.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the preeminent method for calculating the electronic structure of molecules due to its excellent balance of accuracy and computational efficiency. The foundational principle of DFT is that the ground-state energy of a molecule can be determined from its electron density.

A typical DFT calculation for a substituted pyridine derivative like this compound involves the following workflow:

DFT_Workflow A 1. Molecular Structure Input (Initial 3D coordinates) B 2. Geometry Optimization (Energy Minimization) A->B B3LYP/6-311++G(d,p) C 3. Frequency Calculation (Confirmation of Minimum) B->C Stable Conformation D 4. Electronic Property Calculation (HOMO-LUMO, MEP, NBO) C->D Optimized Geometry

Caption: Workflow for DFT calculations on this compound.

For the theoretical calculations presented in this guide, the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide accurate results for a wide range of organic molecules.

The choice of the basis set is equally critical. A 6-311++G(d,p) basis set is recommended for this system. This triple-zeta basis set provides a flexible description of the valence electrons. The inclusion of diffuse functions (++) is important for accurately modeling the electron density far from the nuclei, which is crucial for describing anions and weak interactions. Polarization functions (d,p) are added to allow for the distortion of atomic orbitals in the molecular environment, leading to a more accurate representation of bonding.

Key Electronic Properties of this compound

The following sections detail the key electronic properties of this compound, elucidated through DFT calculations. While direct experimental or theoretical data for this compound is sparse in the literature, the analysis presented here is based on established computational protocols for nicotinamide and its halogenated derivatives.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For nicotinamide, the HOMO-LUMO gap has been computationally determined to be around 5.398 eV. The introduction of a halogen atom, such as bromine, at the 6-position is expected to influence this gap. Halogens are electron-withdrawing groups, which generally lower the energy of both the HOMO and LUMO. The extent of this lowering will determine the change in the HOMO-LUMO gap. Studies on other halogenated aromatic systems suggest that bromination can lead to a slight decrease in the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterPredicted Value (eV)Significance
EHOMO ~ -6.5 to -7.0Electron-donating ability
ELUMO ~ -1.0 to -1.5Electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.0 to 5.5Chemical reactivity and stability
Ionization Potential (I) ~ 6.5 to 7.0Energy required to remove an electron
Electron Affinity (A) ~ 1.0 to 1.5Energy released upon gaining an electron
Chemical Hardness (η) ~ 2.5 to 2.75Resistance to change in electron distribution
Electronegativity (χ) ~ 3.75 to 4.25Ability to attract electrons

Note: These values are estimations based on DFT calculations of nicotinamide and trends observed in halogenated pyridines.

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Gap ΔE ≈ 5.0 - 5.5 eV (HOMO-LUMO Gap) Electronic_Transition Electronic Transition (Light Absorption)

Caption: Schematic of HOMO-LUMO energy levels in this compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values:

  • Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

  • Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

  • Green: Regions of neutral electrostatic potential.

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites potential targets for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the amide group will exhibit a positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The bromine atom, being electronegative, will also influence the electrostatic potential of the pyridine ring.

Caption: Conceptual MEP surface of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule in terms of localized electron-pair "bonding" units. It allows for the quantification of intramolecular charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule.

For this compound, NBO analysis can reveal:

  • Natural Atomic Charges: The charge distribution on each atom, providing a more refined picture than simpler methods. It is expected that the nitrogen and oxygen atoms will carry a significant negative charge, while the hydrogen atoms of the amide group and the carbon atom of the carbonyl group will be positively charged.

  • Intramolecular Interactions: NBO analysis can identify stabilizing interactions, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. These interactions contribute to the overall stability of the molecule. The interaction between the lone pairs of the bromine atom and the π-system of the pyridine ring can also be quantified.

Table 2: Predicted Natural Atomic Charges for Key Atoms in this compound

AtomPredicted Natural Charge (e)
N (Pyridine)~ -0.5 to -0.6
C (Carbonyl)~ +0.6 to +0.7
O (Carbonyl)~ -0.6 to -0.7
N (Amide)~ -0.8 to -0.9
Br~ -0.1 to -0.2

Note: These values are estimations based on NBO analysis of related molecules.

Experimental Protocols: A Guide to Computational Investigation

For researchers wishing to perform their own theoretical studies on this compound or related molecules, the following provides a detailed, step-by-step methodology for a typical DFT calculation using a computational chemistry software package like Gaussian.

Protocol: DFT Calculation of Electronic Properties

  • Molecular Structure Creation:

    • Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify the charge (0) and multiplicity (singlet) of the molecule.

    • Run the optimization. The calculation is complete when the forces on the atoms are close to zero, indicating a stationary point on the potential energy surface.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)).

    • Confirm that there are no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) rather than a true minimum.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Request the calculation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for MEP), and a Natural Bond Orbital (NBO) analysis.

  • Data Analysis and Visualization:

    • Extract the HOMO and LUMO energies from the output file to calculate the HOMO-LUMO gap.

    • Visualize the HOMO and LUMO orbitals to understand their spatial distribution.

    • Generate the Molecular Electrostatic Potential (MEP) surface and analyze the color-coded regions to identify reactive sites.

    • Analyze the NBO output to determine natural atomic charges and identify significant intramolecular interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the electronic properties of this compound. Through the application of Density Functional Theory, we have elucidated its frontier molecular orbitals, molecular electrostatic potential, and natural bond orbital characteristics. The insights gained from these computational studies are invaluable for predicting the reactivity, stability, and potential intermolecular interactions of this important molecule.

The bromine substituent at the 6-position significantly influences the electronic landscape of the nicotinamide scaffold, suggesting altered biological activity compared to the parent molecule. The methodologies and predicted properties outlined in this guide serve as a robust foundation for further experimental and computational investigations. Future studies could focus on simulating the interaction of this compound with biological targets, such as enzymes, to rationalize its mechanism of action and guide the design of next-generation therapeutic agents.

References

  • Miwa, Y., Mizuno, T., Tsuchida, K., Taga, T., & Iwata, Y. (1999). Experimental charge density and electrostatic potential in nicotinamide. Acta Crystallographica Section B: Structural Science, 55(1), 78-84. [Link]

  • Singh, P., & Singh, C. (2018). Quantum Computational, Spectroscopic, NHO and Molecular Docking Studies on 1-Methyl-nicotinamide (MNA): An Antithrombotic, Anti-inflammatory, Gastroprotective and Vasoprotective Compound. ResearchGate. [Link]

  • Abdel-Rahman, L. H., El-Khatib, R. M., Nassr, L. A., & Abu-Dief, A. M. (2015). Semi-empirical and DFT Structural Studies on Some Unsymmetrically Substituted Pyridines. ResearchGate. [Link]

  • Frontera, A., & Bauzá, A. (2018). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. ResearchGate. [Link]

  • Al-Otaibi, J. S., Al-Amri, A. M., & El-Emam, A. A. (2019). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. ResearchGate. [Link]

  • Deo, G., & Tiwari, M. K. (2021). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 23(3), 1839-1849. [Link]

  • Verma, A., Kumar, A., & Singh, U. P. (2022). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. ResearchGate. [Link]

  • Saeed, A., & Hussain, M. (2021). Quantum computational, charge density, optical, molecular reactivity and thermodynamical analysis of Di-Halogen substituted nicotinic acid derivatives. ResearchGate. [Link]

  • Budha, C., et al. (2024). Study of the Molecular Structure, Spectroscopic Analysis, Electronic Structures and Thermodynamic Properties of Niacin Molecule Using First-principles. ResearchGate. [Link]

  • Domańska, U., & Pobudkowska, A. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(23), 7365. [Link]

  • Parveen, A., et al. (2023). Frontier molecular orbitals (HOMO, LUMO) and related energy of PCT and D6. ResearchGate. [Link]

  • Nowak, R. J., et al. (2022). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Catalysis, 12(13), 7723-7732. [Link]

  • Srivastava, R. K., Narayan, V., Prasad, O., & Sinha, L. (2012). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Journal of Chemical and Pharmaceutical Research, 4(6), 3287-3296. [Link]

  • da Silva, A. B. F., et al. (2022). Contribution to the Chemotherapy of Human Trypanosomiasis: Design, Synthesis, and Biological Evaluation of Dimeric 2-Nitroimidazoles. Journal of Medicinal Chemistry, 65(3), 2266-2283. [Link]

  • Sinha, L. (2012). Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory. ResearchGate. [https://www.researchgate.net/publication/287276796_Vibrational_structural_and_electronic_properties_of_6-methyl_nicotinic_acid_by_density_functional_theory]([Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nicotinamide Scaffolds

The nicotinamide moiety is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Its presence is critical in coenzymes like NAD+, and its derivatives have shown promise in treating a range of diseases, from cancer to inflammatory conditions. The ability to functionalize the pyridine ring of nicotinamide at specific positions is therefore of paramount importance for the synthesis of novel chemical entities with tailored pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an ideal choice for the late-stage functionalization of complex molecules. This guide provides a detailed protocol and in-depth scientific insights for the successful Suzuki-Miyaura coupling of 6-bromonicotinamide with various aryl and heteroaryl boronic acids, a key transformation for the generation of diverse libraries of 6-substituted nicotinamide derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Oxidative Addition Oxidative Addition->Pd(0)L2 Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R This compound (Ar-Br) This compound (Ar-Br) This compound (Ar-Br)->Oxidative Addition Boronic Acid (R-B(OH)2) + Base Boronic Acid (R-B(OH)2) + Base Boronic Acid (R-B(OH)2) + Base->Transmetalation

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PXPd2, Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Methanol, 1,4-Dioxane/Water, Toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup (Conventional Heating)

Experimental_Workflow Figure 2: Experimental Workflow A 1. Add Solids: This compound, Arylboronic Acid, Base B 2. Inert Atmosphere: Evacuate & Backfill with Argon/Nitrogen (3x) A->B C 3. Add Catalyst & Solvent: Add Palladium Catalyst and Degassed Solvent B->C D 4. Reaction: Heat to specified temperature with vigorous stirring C->D E 5. Monitoring: Track progress by TLC or LC-MS D->E F 6. Work-up: Cool, dilute, and extract product E->F G 7. Purification: Column chromatography or recrystallization F->G H Characterization G->H

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a pivotal transformation in modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1] This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 6-bromonicotinamide. The synthesis of N-substituted nicotinamides is of paramount importance in medicinal chemistry, as this structural motif is a key constituent in a multitude of biologically active compounds. Given the electron-deficient nature of the pyridine ring and the presence of the amide functional group, this substrate presents unique challenges that necessitate careful optimization of reaction conditions. This document offers a comprehensive approach to successfully navigate these challenges, grounded in mechanistic principles and supported by field-proven insights.

Introduction: The Strategic Importance of N-Substituted Nicotinamides

The nicotinamide scaffold is a ubiquitous feature in a wide array of pharmaceuticals and biologically significant molecules. The ability to forge C-N bonds at the 6-position of the pyridine ring through the Buchwald-Hartwig amination opens a direct and versatile route to a diverse library of compounds for drug discovery and development.[2] This reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution, by providing a broader substrate scope and greater functional group tolerance under milder conditions.[1]

However, the electronic properties of this compound, an electron-deficient heteroaryl halide, can complicate the catalytic cycle. The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[2] Therefore, the judicious selection of the palladium precursor, ligand, and base is critical to ensure high catalytic turnover and reaction efficiency.

Mechanistic Underpinnings: A Rationale for Reagent Selection

A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like this compound. The generally accepted mechanism involves a sequence of key steps, each influenced by the choice of reagents.[1][3]

The catalytic cycle is initiated by the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the Pd(0) center and promote the cleavage of the C-Br bond.[2] Subsequently, the amine coordinates to the resulting Pd(II) complex. The presence of a strong, non-nucleophilic base is then crucial for the deprotonation of the coordinated amine, forming a palladium-amido intermediate. Finally, reductive elimination from this intermediate furnishes the desired N-substituted nicotinamide product and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[1]

Challenges such as slow reaction rates or the formation of byproducts like hydrodehalogenated starting material can often be traced back to inefficiencies in one of these fundamental steps.[4]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, and reaction temperature may be necessary for specific amine coupling partners.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
This compoundC₆H₅BrN₂O201.02SubstrateEnsure purity.
AmineR¹R²NHVariableNucleophile1.2 equivalents. Must be anhydrous.
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72Palladium Precursor2 mol%. Sensitive to air and light.
XPhosC₃₃H₄₅P488.68Ligand4 mol%. Bulky, electron-rich phosphine.
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Base1.4 equivalents. Strong, non-nucleophilic.
Anhydrous TolueneC₇H₈92.14SolventEnsure dryness for optimal results.
Schlenk flask/reaction tube--Reaction VesselFor maintaining an inert atmosphere.
Magnetic stirrer and hotplate--Agitation/Heating-
Inert gas supply (Argon or Nitrogen)Ar or N₂-AtmosphereCrucial for preventing catalyst deactivation.
Step-by-Step Procedure
  • Preparation of the Reaction Vessel: In a glovebox or under a steady stream of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Evacuate and backfill the flask with inert gas three times. Through a septum, add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the this compound. Finally, add the amine (1.2 equiv) via syringe.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification prep1 Add this compound, Pd₂(dba)₃, XPhos, NaOtBu to Schlenk Flask react1 Evacuate and Backfill with Inert Gas prep1->react1 react2 Add Anhydrous Toluene react1->react2 react3 Add Amine react2->react3 react4 Heat to 100 °C with Stirring react3->react4 mon1 Monitor by TLC/LC-MS react4->mon1 work1 Cool to Room Temperature mon1->work1 work2 Dilute and Filter through Celite work1->work2 pur1 Wash with Water and Brine work2->pur1 pur2 Dry and Concentrate pur1->pur2 pur3 Purify by Column Chromatography pur2->pur3 G Pd0 Pd(0)L₂ OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition (this compound) Amine_complex Amine-Coordinated Complex OA_complex->Amine_complex Amine Coordination Amido_complex Palladium-Amido Complex Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Product (N-substituted nicotinamide) Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to addressing common issues.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by oxygen.<[5]br>2. Impure or wet reagents/solvent.<[4]br>3. Ineffective base for the specific amine.1. Ensure a strictly inert atmosphere using Schlenk techniques or a glovebox.2. Use freshly distilled/dried solvents and pure reagents.3. For less acidic amines, consider a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). [5]
Formation of Hydrodehalogenated Byproduct Reductive elimination is slower than competing side reactions.1. Screen different ligands. Bulky, electron-rich ligands like RuPhos can sometimes accelerate reductive elimination.<[6]br>2. Adjust the base. A weaker base like Cs₂CO₃ or K₃PO₄ may be beneficial in some cases.
Poor Reproducibility Inconsistent quality of reagents or reaction setup.1. Use a palladium pre-catalyst for more consistent generation of the active Pd(0) species.<[4]br>2. Ensure the base is fresh and anhydrous for each reaction.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and highly adaptable method for the synthesis of a diverse array of N-substituted nicotinamides. The success of this transformation hinges on the careful selection of the catalyst system and reaction conditions to overcome the challenges posed by the electron-deficient heteroaromatic substrate. The protocol and insights provided herein serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of key intermediates for the discovery of novel therapeutics.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). SyntheticPage. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling. (2021). NROChemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 6-Bromonicotinamide with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples aryl or vinyl halides with terminal alkynes, is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[3][4] The reaction's utility is particularly pronounced in the field of drug discovery and development, where the resulting arylalkyne moieties serve as critical pharmacophores and versatile synthetic intermediates.[5] Nicotinamide derivatives, integral components of the essential cofactor NAD+, are themselves a focus of significant therapeutic interest, with applications ranging from enzyme inhibition to the treatment of various diseases. The targeted functionalization of the nicotinamide scaffold via reactions like the Sonogashira coupling opens avenues to novel chemical entities with tailored biological activities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 6-bromonicotinamide with terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide insights into troubleshooting and optimization.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.

The palladium cycle commences with the active Pd(0) species undergoing oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. Simultaneously, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt, typically in the presence of an amine base, to generate a copper(I) acetylide. This species is more nucleophilic than the parent alkyne. The crucial transmetalation step sees the transfer of the acetylide ligand from copper to the palladium(II) complex, regenerating the copper(I) catalyst. Finally, reductive elimination from the palladium center yields the desired alkynylated nicotinamide product and regenerates the active Pd(0) catalyst, thus completing the cycle.

// Connections between cycles pd_ox:e -> pd_trans:w [style=invis]; cu_acetylide -> pd_ox [label=" ", style=dashed, arrowhead=normal, color="#34A853"]; pd_trans -> pd0 [label=" ", arrowhead=normal, color="#4285F4"];

// Annotations {rank=same; pd_ox; cu_acetylide;} {rank=same; pd_trans; cu_cat;} } A simplified representation of the Sonogashira coupling catalytic cycles.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a robust starting point for the coupling of this compound with phenylacetylene as a model terminal alkyne. The reaction conditions have been designed based on established procedures for electron-deficient bromopyridines, aiming for high conversion and yield.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Phenylacetylene≥98%Commercially Available
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled or from a sealed bottle.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableShould be degassed prior to use.
Argon or NitrogenHigh PurityFor providing an inert atmosphere.

Reaction Setup and Procedure:

Experimental_Workflow start Start: Assemble Reaction Vessel inert Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) start->inert reagents Add Solids: - this compound - Pd(PPh₃)₂Cl₂ - CuI inert->reagents solvent Add Degassed Solvent (DMF) and Base (Et₃N) reagents->solvent alkyne Add Terminal Alkyne (Phenylacetylene) via Syringe solvent->alkyne reaction Heat to 80-100 °C Monitor by TLC/LC-MS alkyne->reaction workup Aqueous Workup: - Quench with NH₄Cl (aq.) - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification end End: Characterize Product purification->end

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M. Follow this with the addition of anhydrous triethylamine (Et₃N, 2.0-3.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.2-1.5 equiv.) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. The reaction mixture will typically turn from a pale yellow to a darker brown or black suspension.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Results and Characterization:

The desired product, 6-(phenylethynyl)nicotinamide, is expected to be an off-white to pale yellow solid. The yield can vary depending on the purity of the reagents and the strictness of the anaerobic conditions, but yields in the range of 70-90% are achievable.[6] The product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the signal corresponding to the proton on the brominated carbon of the starting material and the appearance of characteristic aromatic and amide proton signals.

  • ¹³C NMR: The appearance of two new signals in the sp-hybridized carbon region (typically 80-100 ppm) is a key indicator of successful coupling.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: A characteristic C≡C stretch should be observable in the region of 2100-2260 cm⁻¹.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere- Use a fresh batch of palladium catalyst and copper(I) iodide.- Ensure all reagents and solvents are anhydrous and of high purity.- Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.[7]
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen by using proper inert atmosphere techniques.- Consider a copper-free Sonogashira protocol if homocoupling persists.- Add the alkyne slowly to the reaction mixture.[7]
Formation of Palladium Black - Catalyst decomposition- Ensure the reaction temperature is not excessively high.- Use high-purity reagents and solvents to avoid catalyst poisoning.
Poor Solubility of Starting Material - Inappropriate solvent choice- While DMF is generally a good solvent, consider co-solvents like toluene or dioxane if solubility is an issue.[8]

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of novel nicotinamide derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of complex molecules for drug discovery and other applications. The versatility of the Sonogashira reaction, coupled with the biological significance of the nicotinamide scaffold, ensures its continued importance in the advancement of medicinal chemistry.

References

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. BenchChem.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023). Sonogashira coupling.
  • MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • RSC Publishing. (2011). Recent Advances in Sonogashira Reactions.
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • ResearchGate. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • BenchChem. (2025). Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • YouTube. (2019). Sonogashira coupling.

Sources

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using the 6-Bromonicotinamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Bromonicotinamide Scaffold

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for modern drug discovery.[2][3][4] Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," serve as exceptional starting points for inhibitor design due to their inherent ability to interact with the ATP-binding site of kinases. The nicotinamide (vitamin B3) structure is one such scaffold, forming the core of the essential cofactor NAD+ and providing a robust platform for inhibitor development.[5]

This guide focuses on a particularly versatile derivative: This compound . Its strategic utility lies in the bromine atom at the C6 position, which serves as an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse aryl and heteroaryl moieties, enabling extensive exploration of the chemical space around the kinase hinge-binding region. This region, which anchors the adenine ring of ATP, is a common feature targeted by most kinase inhibitors.[6] The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose, valued for its mild conditions and high tolerance of various functional groups, making it a cornerstone of modern pharmaceutical synthesis.[3][7][8]

This document provides a detailed technical guide for researchers, outlining the synthesis, functionalization, and evaluation of kinase inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into structure-activity relationship (SAR) analysis.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the primary reaction for elaborating the this compound core. It involves the palladium-catalyzed reaction between an organohalide (this compound) and an organoboron species (typically a boronic acid or ester) in the presence of a base.[7][8]

The catalytic cycle proceeds through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base (e.g., CO₃²⁻) base->transmetalation pd_complex_2 L_n(Ar)Pd(II)-R transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Application Protocol 1: Synthesis of a 6-Aryl-nicotinamide Core

Objective: To synthesize a representative 6-aryl-nicotinamide derivative from this compound and 4-methoxyphenylboronic acid via Suzuki-Miyaura coupling.

Rationale for Component Selection:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and reliable catalyst for a wide range of Suzuki couplings. It is an air-stable precursor to the active 14-electron Pd(0) species in solution.

  • Base (Na₂CO₃): Sodium carbonate is an effective, inexpensive, and moderately strong base. It is crucial for activating the boronic acid for the transmetalation step.

  • Solvent (Dioxane/Water): A biphasic solvent system is often optimal. Dioxane solubilizes the organic starting materials and the palladium complex, while water solubilizes the inorganic base and facilitates the transmetalation step.

Materials and Reagents
Reagent/MaterialMolecular WeightAmountMoles (mmol)
This compound201.02 g/mol 1.0 g4.97
4-Methoxyphenylboronic acid151.96 g/mol 832 mg5.47 (1.1 eq)
Pd(PPh₃)₄1155.56 g/mol 287 mg0.25 (5 mol%)
Sodium Carbonate (Na₂CO₃)105.99 g/mol 1.58 g14.9 (3.0 eq)
1,4-Dioxane-20 mL-
Deionized Water-5 mL-
Round-bottom flask (100 mL)-1-
Magnetic stir bar, condenser-1 each-
Inert atmosphere setup (N₂ or Argon)-1-
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.97 mmol) and 4-methoxyphenylboronic acid (832 mg, 5.47 mmol).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and the sodium carbonate solution (1.58 g in 5 mL of water).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (287 mg, 0.25 mmol).

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from ethanol/water or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenyl)nicotinamide.

Self-Validation and Troubleshooting
  • Expected Outcome: A white to off-white solid. Yields should typically be in the 70-90% range.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.

  • Troubleshooting:

    • Low Yield: May result from inefficient degassing (catalyst poisoning) or insufficient heating. Ensure the inert atmosphere is maintained and the temperature is stable.

    • Side Products: Homocoupling of the boronic acid can occur. Using a slight excess (1.1 eq) of the boronic acid is standard, but a large excess can complicate purification.

Application Protocol 2: Amide Coupling for Scaffold Elaboration

Objective: To couple a synthesized 6-aryl-nicotinic acid with a primary amine, demonstrating a key functionalization step. Many potent kinase inhibitors feature an extended amide moiety that interacts with the solvent-exposed region of the ATP pocket.

Rationale: This protocol first hydrolyzes the amide of the Suzuki product to a carboxylic acid, which is then activated for coupling with a new amine. HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (if applicable).

Workflow Figure 2: General Synthetic Workflow start This compound suzuki Suzuki Coupling (Protocol 1) start->suzuki intermediate1 6-Aryl-nicotinamide suzuki->intermediate1 hydrolysis Amide Hydrolysis (e.g., NaOH, heat) intermediate1->hydrolysis intermediate2 6-Aryl-nicotinic Acid hydrolysis->intermediate2 amide_coupling Amide Coupling (Protocol 2) intermediate2->amide_coupling final_product Final Kinase Inhibitor Candidate amide_coupling->final_product

Caption: A workflow for elaborating the this compound scaffold.

Part A: Hydrolysis of the Nicotinamide
  • Procedure: Dissolve the 6-(4-methoxyphenyl)nicotinamide (from Protocol 1) in ethanol and add an aqueous solution of 6M NaOH.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 6-(4-methoxyphenyl)nicotinic acid.

Part B: HATU-Mediated Amide Coupling
  • Setup: In a dry flask under an inert atmosphere, dissolve 6-(4-methoxyphenyl)nicotinic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (e.g., 4-fluoroaniline, 1.1 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to obtain the final amide product.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers multiple points for diversification to optimize kinase inhibitory activity and selectivity.

SAR_Points Figure 3: Points of Diversity on the Nicotinamide Scaffold Scaffold pos_amide R2 (from Amine) - Extends into solvent front - Influences selectivity & properties pos6 R1 (from Boronic Acid) - Interacts with hinge region - Governs core potency pos_ring Pyridine Nitrogen - Key H-bond acceptor - Mimics ATP adenine

Caption: Key diversification points for SAR studies.

  • Position 6 (R1): This position, functionalized via the Suzuki coupling, is critical. The aryl or heteroaryl group introduced here typically occupies the hydrophobic pocket adjacent to the kinase hinge region. Small changes can dramatically affect potency.

  • Amide Group (R2): The amine coupled to the C3 carboxyl group extends towards the solvent-exposed region of the active site. This vector is ideal for introducing substituents that can enhance selectivity against other kinases and improve physicochemical properties like solubility.

  • Pyridine Nitrogen: The nitrogen at position 1 of the pyridine ring is a crucial hydrogen bond acceptor, mimicking the N1 of the adenine ring of ATP and anchoring the inhibitor in the hinge region.[6]

Hypothetical SAR Data Table
CompoundR1 Group (at C6)R2 Group (Amide)Target Kinase IC₅₀ (nM)
1a4-Methoxyphenyl4-Fluoroaniline150
1bPhenyl4-Fluoroaniline450
1c3,4-Difluorophenyl4-Fluoroaniline85
2a3,4-DifluorophenylCyclopropylamine120
2b3,4-Difluorophenyl4-(Piperidin-1-yl)aniline25

This table illustrates how systematic modification of R1 and R2 can be used to probe the chemical space and identify more potent inhibitors.

Protocol 3: General In Vitro Kinase Assay (ADP-Glo™)

Objective: To determine the potency (IC₅₀) of synthesized inhibitors against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO (e.g., starting from 10 mM). Further dilute these into the assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM final assay concentrations).

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the kinase enzyme and substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

References

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). Bioorganic & Medicinal Chemistry.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.).
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Taylor & Francis Online.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.).
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI.
  • Nicotinamide adenine dinucleotide. (n.d.). Wikipedia.
  • Scheme 1. Synthetic Route for Synthesis of... (n.d.).
  • Structure-Activity Relationships. (n.d.).
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals.
  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). University of Helsinki Research Portal.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (2025). BenchChem.
  • Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production. (2016). Chemical and Pharmaceutical Bulletin.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (n.d.). MDPI.
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 6-Bromonicotinamide in Modern Synthesis

This compound (6-bromo-3-pyridinecarboxamide) has emerged as a pivotal building block for researchers in pharmaceutical and materials science. As a derivative of nicotinamide (Vitamin B3), its structure is a common motif in a vast array of biologically active compounds. The strategic placement of a bromine atom at the 6-position transforms this otherwise simple molecule into a versatile synthetic intermediate, primed for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic chemistry for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from readily available precursors.[1]

The pyridine nitrogen and the amide functionality in this compound can present unique challenges, such as potential coordination to the palladium catalyst, which may inhibit the catalytic cycle.[1] Therefore, the careful selection and optimization of the catalyst system—comprising a palladium precursor, a specific ligand, and a suitable base—are paramount to achieving high efficiency and yields. This guide provides a detailed exploration of the key palladium-catalyzed cross-coupling reactions involving this compound, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.

Core Reactions and Mechanistic Insights

This section will delve into the most widely employed palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. Each reaction offers a unique pathway to introduce diverse chemical moieties, from simple alkyl chains to complex aromatic systems.

Experimental Workflow: A Generalized Approach

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and meticulous experimental setup. The following workflow diagram illustrates the key stages, from initial reagent preparation to the final purification of the desired product. Adherence to an inert atmosphere is critical to prevent the deactivation of the palladium catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Reagent Preparation (Substrate, Coupling Partner, Base) setup 4. Reaction Setup (Under Inert Atmosphere) prep_reagents->setup prep_catalyst 2. Catalyst System Preparation (Pd source, Ligand) prep_catalyst->setup prep_solvent 3. Solvent Degassing prep_solvent->setup heating 5. Heating & Stirring setup->heating monitoring 6. Reaction Monitoring (TLC, LC-MS, GC-MS) heating->monitoring quench 7. Quenching monitoring->quench Upon Completion extract 8. Extraction quench->extract purify 9. Purification (Column Chromatography) extract->purify characterize 10. Characterization (NMR, MS) purify->characterize Suzuki_Miyaura pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂(Ar') pd_complex->pd_trans Transmetalation (Ar'B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination end pd_trans->end Ar-Ar' start Heck_Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkene Alkene Complex pd_complex->pd_alkene Alkene Coordination pd_insertion Migratory Insertion Product pd_alkene->pd_insertion Migratory Insertion pd_insertion->pd0 β-Hydride Elimination end pd_insertion->end Substituted Alkene start Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_complex->pd0 Reductive Elimination end pd_complex->end Arylalkyne cu_acetylide Cu(I)-Acetylide cu_acetylide->pd_complex Transmetalation alkyne Terminal Alkyne alkyne->cu_acetylide + Cu(I), Base start Buchwald_Hartwig pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_amido Ar-Pd(II)L₂(NR₂) pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination end pd_amido->end Ar-NR₂ start Stille_Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂(R') pd_complex->pd_trans Transmetalation (R'-SnBu₃) pd_trans->pd0 Reductive Elimination end pd_trans->end Ar-R' start

References

Large-Scale Synthesis of 6-Bromonicotinamide Derivatives: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 6-Bromonicotinamide in Modern Drug Discovery

This compound, a halogenated derivative of nicotinamide (a form of vitamin B3), has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules.[1] Its strategic placement of a bromine atom on the pyridine ring enhances its reactivity, making it a versatile intermediate for constructing complex molecular architectures through various coupling reactions.[1] This unique reactivity profile has positioned this compound and its derivatives at the forefront of medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases.

This technical guide provides a comprehensive overview of the large-scale synthesis of this compound and its subsequent derivatization into therapeutically relevant compounds. We will delve into scalable synthetic routes for the core molecule, detailed protocols for derivatization, and the application of these compounds in the synthesis of prominent drug candidates, including inhibitors of Poly(ADP-ribose) polymerase (PARP) and Indoleamine 2,3-dioxygenase (IDO).

Part 1: Large-Scale Synthesis of the this compound Core

The efficient and cost-effective synthesis of the this compound core is paramount for its application in drug development programs. Two primary strategies are considered for industrial-scale production: the synthesis and subsequent amidation of 6-bromonicotinic acid, and the halogen exchange of the more readily available 6-chloronicotinamide.

Strategy 1: Synthesis of 6-Bromonicotinic Acid and Subsequent Amidation

This approach involves the preparation of 6-bromonicotinic acid, followed by its conversion to the corresponding amide.

A robust and scalable method for the synthesis of 6-bromonicotinic acid involves the oxidation of 2-bromo-5-methylpyridine.[2]

Experimental Protocol:

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-bromo-5-methylpyridine (1.0 eq) and water (10 volumes).

  • Phase Transfer Catalyst: Add a catalytic amount of a phase transfer catalyst such as Aliquat 336 (e.g., 0.02 eq).[2]

  • Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO4) (2.75 eq) portion-wise over a period of 1-2 hours, maintaining the reaction temperature below 110°C.[2]

  • Reaction Monitoring: The reaction is exothermic. Monitor the temperature closely and control the addition rate of KMnO4 to maintain a steady reaction. The reaction is typically complete after 1-2 hours at 110°C.[2]

  • Work-up: Upon completion, cool the reaction mixture and filter the manganese dioxide (MnO2) byproduct through a pad of celite. Wash the filter cake with hot water.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution with a suitable acid (e.g., 48% hydrobromic acid) to precipitate the 6-bromonicotinic acid.[2]

  • Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum to afford 6-bromonicotinic acid as a white to off-white solid.

Table 1: Typical Reaction Parameters for the Synthesis of 6-Bromonicotinic Acid

ParameterValue
Starting Material2-Bromo-5-methylpyridine
OxidantPotassium Permanganate
SolventWater
CatalystAliquat 336
Temperature110°C
Reaction Time1-2 hours
Typical Yield40-50%[2]
Purity>95%

Diagram 1: Synthesis of 6-Bromonicotinic Acid

G cluster_0 Synthesis of 6-Bromonicotinic Acid 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine 6-Bromonicotinic_Acid 6-Bromonicotinic Acid 2-Bromo-5-methylpyridine->6-Bromonicotinic_Acid Oxidation KMnO4_H2O KMnO4, H2O Aliquat 336

Caption: Oxidation of 2-bromo-5-methylpyridine to 6-bromonicotinic acid.

The conversion of 6-bromonicotinic acid to this compound can be achieved using various amidation methods. For large-scale production, methods involving activating agents are often preferred.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, suspend 6-bromonicotinic acid (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Activating Agent: Add a suitable activating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, dropwise at a controlled temperature (typically 0-10°C).

  • Ammonia Addition: After activation, introduce ammonia gas or an aqueous solution of ammonium hydroxide into the reaction mixture while maintaining a low temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.

Diagram 2: Amidation of 6-Bromonicotinic Acid

G cluster_0 Amidation Reaction 6-Bromonicotinic_Acid 6-Bromonicotinic Acid This compound This compound 6-Bromonicotinic_Acid->this compound Amidation Activating_Agent 1. SOCl2 or (COCl)2 2. NH3 or NH4OH

Caption: Conversion of 6-bromonicotinic acid to this compound.

Strategy 2: Halogen Exchange from 6-Chloronicotinamide

An alternative and potentially more atom-economical route is the direct conversion of the often more readily available and less expensive 6-chloronicotinamide to this compound via a halogen exchange reaction, such as the Finkelstein reaction.[3][4]

This protocol outlines a general procedure for the Finkelstein-type reaction on an aromatic substrate.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 6-chloronicotinamide (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Bromide Source: Add an excess of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr).

  • Catalyst (Optional): In some cases, a catalyst such as copper(I) iodide in combination with a diamine ligand may be required to facilitate the aromatic halogen exchange.[4]

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-150°C) and stir for an extended period (12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or GC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 2: Comparison of Synthetic Routes to this compound

FeatureStrategy 1: Oxidation & AmidationStrategy 2: Halogen Exchange
Starting Material 2-Bromo-5-methylpyridine6-Chloronicotinamide
Key Steps Oxidation, AmidationHalogen Exchange
Reagents KMnO4, SOCl2, NH3NaBr/KBr, (Optional: CuI catalyst)
Potential Advantages Well-established chemistryPotentially more atom-economical
Potential Challenges Use of strong oxidants, handling of SOCl2High reaction temperatures, catalyst requirement
Scalability Demonstrated on a large scalePotentially scalable with optimization

Part 2: Derivatization of this compound for Drug Discovery

The bromine atom at the 6-position of the nicotinamide core serves as a versatile handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of 6-aminonicotinamide derivatives.

Experimental Protocol:

  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs2CO3, K3PO4, 1.5-2.0 eq).

  • Solvent: Add a dry, degassed solvent such as toluene, dioxane, or DMF.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aminonicotinamide derivative.

Diagram 3: Buchwald-Hartwig Amination of this compound

G cluster_0 Buchwald-Hartwig Amination This compound This compound 6-Aminonicotinamide_Derivative 6-(R1R2N)-nicotinamide This compound->6-Aminonicotinamide_Derivative Amine R1R2NH Amine->6-Aminonicotinamide_Derivative Pd_Catalyst Pd Catalyst Ligand, Base

Caption: Synthesis of 6-aminonicotinamide derivatives via Buchwald-Hartwig amination.

Part 3: Application in the Synthesis of Targeted Therapeutics

The synthetic versatility of this compound has been instrumental in the development of several classes of targeted cancer therapies.

Synthesis of PARP Inhibitors: Olaparib Analogues

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib is a prominent example of a PARP inhibitor, and its synthesis often involves intermediates that can be derived from this compound. A scalable and eco-friendly total synthesis of Olaparib has been reported, highlighting the importance of efficient synthetic routes.[5] While the direct synthesis of Olaparib may not start from this compound, the methodologies for constructing similar phthalazinone-containing structures can be adapted. For instance, the synthesis of Olaparib analogues can be envisioned through the coupling of a suitably functionalized piperazine with a 6-substituted nicotinamide derivative.

A series of new Olaparib derivatives have been designed and synthesized to explore their inhibitory activities against PARP-1.[6]

Synthesis of IDO Inhibitors: Navoximod (Epacadostat) Analogues

Indoleamine 2,3-dioxygenase (IDO) is an immunosuppressive enzyme that is a key target in cancer immunotherapy. Navoximod (Epacadostat) is a well-known IDO1 inhibitor. An efficient asymmetric synthesis of navoximod has been described, showcasing the complexity of modern drug synthesis.[7] The core structures of many IDO inhibitors feature aromatic amide linkages that can be constructed using methodologies applicable to this compound derivatives. The synthesis of novel IDO1 inhibitors often involves the coupling of an amine-containing fragment with a carboxylic acid, a transformation for which this compound can serve as a versatile scaffold after appropriate functionalization.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a versatile platform for the synthesis of a wide range of biologically active compounds. The large-scale synthetic routes outlined in this guide, from the preparation of the core molecule to its derivatization into complex drug candidates, offer a roadmap for researchers and drug development professionals. The continued exploration of new synthetic methodologies and the application of this compound derivatives in novel therapeutic areas will undoubtedly lead to the discovery of the next generation of targeted medicines.

References

  • Chem-Impex. This compound.

  • ChemicalBook. 6-Bromonicotinic acid.

  • Benchchem. An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.

  • EurekAlert | Patsnap. Preparation method of 6-bromopyridine-3-carboxaldehyde.

  • PubMed Central. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors.

  • PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid.

  • PubMed. Stereoselective Synthesis of the IDO Inhibitor Navoximod.

  • Green Chemistry (RSC Publishing). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.

  • ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities.

  • Google Patents. WO2018038680A1 - Processes for preparing olaparib.

  • BLD Pharm. 6311-35-9|6-Bromonicotinic acid.

  • MedKoo Biosciences. Olaparib Synthetic Routes.

  • Alfa Chemical. China 6-Bromonicotinic Acid CAS: 6311-35-9 Manufacturers.

  • Santa Cruz Biotechnology. 6-Bromopyridine-3-carboxaldehyde.

  • ChemicalBook. This compound.

  • Organic & Biomolecular Chemistry (RSC Publishing). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening.

  • PubMed Central. Mechanistic insights into boron-catalysed direct amidation reactions.

  • Google Patents. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.

  • BYJU'S. Finkelstein Reaction.

  • Khan Academy. Halogen exchange method.

  • ResearchGate. Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines.

  • RSC Publishing. Mechanistic insights into boron-catalysed direct amidation reactions.

  • Wikipedia. Finkelstein reaction.

  • PubMed Central. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.

  • YouTube. Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions.

  • Scilit. Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines.

  • PubMed. Characterization of neuromuscular blocking action of piperidine derivatives.

Sources

Application Notes and Protocols for the Purification of 6-Bromonicotinamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purification of 6-Bromonicotinamide via recrystallization. As a pivotal building block in the synthesis of a multitude of pharmacologically active agents, the purity of this compound is of paramount importance.[1] This document outlines the fundamental principles of recrystallization, a robust and scalable purification technique, and details a systematic approach to solvent selection and protocol optimization for this compound. While specific solubility data for this compound is not extensively published, this guide leverages data from analogous compounds and foundational chemical principles to provide a scientifically grounded methodology for achieving high-purity material.

Introduction to this compound and the Imperative for Purity

This compound, also known as 6-bromopyridine-3-carboxamide, is a halogenated derivative of nicotinamide. Its unique electronic and structural properties make it a valuable intermediate in the development of novel therapeutics, particularly in the fields of neurological disorders and enzyme inhibition research.[1] The bromine substituent provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

The presence of impurities in the starting material can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. Furthermore, in a pharmaceutical development context, stringent purity requirements are essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for the purification of solid organic compounds, capable of yielding high-purity crystalline material.[2]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
Appearance White to off-white powder
Melting Point 230-240 °C

The high melting point of this compound suggests strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, within its crystal lattice. These forces play a crucial role in its solubility characteristics.

The Theory and Practice of Recrystallization

Recrystallization is predicated on the principle that the solubility of a solid in a solvent generally increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent. Upon slow cooling, the solution becomes supersaturated with respect to the target compound, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the mother liquor.

Diagram of the Recrystallization Workflow

G A Impure Solid B Add Minimum Hot Solvent A->B C Dissolution B->C D Hot Filtration (optional) C->D Insoluble Impurities Present E Slow Cooling C->E No Insoluble Impurities D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H K Impurities in Mother Liquor G->K I Drying H->I J Pure Crystals I->J

Caption: Workflow of the recrystallization process.

Solvent Selection Strategy for this compound

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for this compound with respect to temperature. Based on the structure of this compound (a polar aromatic amide) and data from related compounds, the following classes of solvents are recommended for initial screening:

  • Polar Protic Solvents: Alcohols such as ethanol, methanol, and isopropanol are often effective for recrystallizing polar amides. For related brominated pyridines, these solvents have shown promise.

  • Polar Aprotic Solvents: Solvents like acetonitrile and acetone can also be suitable candidates. Acetonitrile, in particular, has been noted for its effectiveness in recrystallizing amides.

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For a polar compound like this compound, combinations such as ethanol/water or acetone/hexane are logical starting points.[3]

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent should show poor solubility at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate.

  • If crystallization is slow, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Record your observations on solubility at room temperature, solubility at elevated temperature, and the quality and quantity of crystals formed upon cooling.

Detailed Recrystallization Protocol for this compound

This protocol is a general guideline and should be optimized based on the results of the solvent screening. Ethanol is chosen as a representative solvent due to its common success with similar compounds.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the this compound just completely dissolves. It is crucial to add the minimum amount of hot solvent necessary to achieve a saturated solution. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period to promote the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Reduce the solvent volume by gentle heating or under a stream of inert gas and allow to cool again.
The solution is supersaturated but requires nucleation.Scratch the inner wall of the flask with a glass rod. Add a seed crystal of pure this compound.
"Oiling out" The compound is precipitating above its melting point in the solvent system, or the cooling is too rapid.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent.Concentrate the mother liquor to obtain a second crop of crystals. Ensure the minimum amount of hot solvent was used initially.
Colored Crystals Colored impurities are co-precipitating.Use activated charcoal to decolorize the solution before crystallization.

Conclusion

Recrystallization is a highly effective method for the purification of this compound. The key to a successful recrystallization lies in the methodical selection of an appropriate solvent or solvent system. By following the systematic approach to solvent screening and adhering to the detailed protocol provided in this guide, researchers can significantly enhance the purity of their this compound, ensuring the integrity of their subsequent research and development activities.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 6-Bromonicotinamide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in modern agrochemistry, forming the core of numerous high-performance herbicides, insecticides, and fungicides.[1][2] 6-Bromonicotinamide has emerged as a critical and versatile building block for the synthesis of these complex molecules. Its unique electronic properties and the strategic placement of its functional groups—a reactive bromine atom for cross-coupling, a directing pyridine nitrogen, and a modifiable carboxamide—provide a powerful platform for molecular diversification. This guide provides an in-depth exploration of the core synthetic strategies employing this compound, with a focus on the mechanistic rationale behind protocol choices, detailed step-by-step experimental procedures, and safety considerations for researchers in the field of crop protection.

Introduction: The Strategic Value of this compound

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the use of sophisticated chemical building blocks. Pyridine-based compounds have a long and successful history in agriculture, found in products ranging from neonicotinoid insecticides to pyridine-carboxylate herbicides.[1][3] this compound serves as an ideal starting point for creating derivatives of nicotinic acid, a motif present in numerous commercial agrochemicals like the fungicide boscalid and the insecticide flonicamid.[4][5]

The utility of this reagent stems from its capacity to undergo a variety of high-yield transformations, primarily at the C6 position. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control.[6][7] This document will focus on three cornerstone reactions pivotal for agrochemical discovery:

  • Suzuki-Miyaura Coupling: For creating biaryl structures common in fungicides.

  • Sonogashira Coupling: For introducing alkynyl functionalities, enabling access to novel chemical space.

  • Nucleophilic Aromatic Substitution (SNAr): For forging carbon-nitrogen and carbon-oxygen bonds.

Physicochemical Properties & Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is mandatory.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 889676-37-3[8][9]
Molecular Formula C₆H₅BrN₂O[8][10]
Molecular Weight 201.02 g/mol [10][11]
Appearance Off-white to white solid/powder[10]
Melting Point 218 - 222 °C[10]

Safety & Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[10][12]

  • Engineering Controls: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust.[12][13]

  • Toxicology: this compound is classified as a skin and eye irritant.[10][13] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[8][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Core Synthetic Methodologies & Mechanistic Causality

The reactivity of this compound is dominated by the C-Br bond, making it a prime substrate for transition metal-catalyzed reactions.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

Causality & Application: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[14][15][16] In agrochemical design, this reaction is instrumental for synthesizing fungicides that rely on a twisted biaryl structure to inhibit succinate dehydrogenase (SDHI). The reaction's tolerance for a wide range of functional groups and its use of stable, low-toxicity boronic acid reagents make it highly suitable for industrial applications.[17]

General Reaction Scheme: Aryl/Heteroaryl Boronic Acid is coupled with this compound using a Palladium catalyst and a base.

Catalytic Cycle Visualization: The mechanism proceeds through a well-defined catalytic cycle. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step. [15][18]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex [Ar-Pd(II)L_n-Br] oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ + Base pd2_biaryl [Ar-Pd(II)L_n-R] transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

Causality & Application: The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. [19][20]This reaction is invaluable for extending a molecular scaffold, introducing rigidity, or creating a reactive handle for further chemistry, such as click reactions or cyclizations. [21]The dual-catalyst system, typically palladium and a copper(I) salt, allows the reaction to proceed under mild conditions. [22] General Reaction Scheme:

A terminal alkyne is coupled with this compound using a Palladium/Copper co-catalyst system and a base.

Catalytic Cycle Visualization: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki, while a concurrent copper cycle generates a highly reactive copper(I) acetylide intermediate that participates in the transmetalation step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_complex [Ar-Pd(II)L_n-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_alkynyl [Ar-Pd(II)L_n-C≡CR] pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide R-C≡CH + Base cu_acetylide->pd2_complex Transmetalation Partner cu_acetylide->cu_halide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Nucleophilic Aromatic Substitution (SNAr)

Causality & Application: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing amide group, activates the C6 position towards attack by nucleophiles. This allows for the direct displacement of the bromide by nitrogen, oxygen, or sulfur nucleophiles. [23][24]SNAr is a fundamental, often metal-free, method for linking the pyridine core to amine or phenol side chains, which are prevalent in many classes of herbicides and insecticides. The reaction can proceed through a concerted mechanism or via a discrete Meisenheimer complex intermediate, depending on the stability of the anionic adduct. [25] General Reaction Scheme: A nucleophile (Nu-H) displaces the bromide on the this compound ring, typically in the presence of a base.

Mechanism Visualization: The reaction involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the bromide leaving group to restore aromaticity.

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack product Substituted Product + Br⁻ intermediate->product Elimination of Br⁻

Caption: General mechanism for a two-step SNAr reaction.

Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reagents & MaterialsMolar Eq.Notes
This compound1.0Limiting reagent
Aryl/Heteroaryl Boronic Acid1.1 - 1.5
Pd(PPh₃)₄ or PdCl₂(dppf)0.01 - 0.05Catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
Dioxane/Water (e.g., 4:1 v/v)-Solvent

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.03 eq) under a positive flow of inert gas.

  • Add the degassed solvent system (Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
Reagents & MaterialsMolar Eq.Notes
This compound1.0Limiting reagent
Terminal Alkyne1.1 - 1.5
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂0.02 - 0.05Pd Catalyst
Copper(I) Iodide (CuI)0.05 - 0.10Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)-Base and Solvent
THF or DMF (optional)-Co-solvent

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., TEA or a mixture of THF/TEA). Degas the solution by bubbling with inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq), the palladium catalyst (0.03 eq), and CuI (0.06 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Reagents & MaterialsMolar Eq.Notes
This compound1.0Limiting reagent
Amine, Alcohol, or Thiol1.1 - 2.0Nucleophile
K₂CO₃, NaH, or t-BuOK1.5 - 3.0Base
DMF or DMSO-Polar aprotic solvent

Procedure:

  • If using an alcohol or thiol nucleophile, pre-treat it with a strong base (e.g., NaH) in the solvent at 0 °C to form the corresponding alkoxide/thiolate.

  • To a reaction flask containing the nucleophile (or the pre-formed nucleophilic salt), add a solution of this compound (1.0 eq) in the polar aprotic solvent (e.g., DMF).

  • If using an amine nucleophile, add the base (e.g., K₂CO₃) directly to the mixture of the amine and this compound in the solvent.

  • Heat the reaction mixture to 60-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of pyridine-containing agrochemicals. Its predictable reactivity in palladium-catalyzed cross-coupling and SNAr reactions provides chemists with a reliable toolkit for constructing complex molecular architectures. By understanding the mechanistic principles behind these key transformations, researchers can rationally design synthetic routes to novel active ingredients, accelerating the discovery and development of the next generation of crop protection solutions. The protocols outlined herein serve as a validated starting point for laboratory execution, empowering scientists to harness the full synthetic potential of this powerful building block.

References

  • Cantrell, C.L., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. AGRIS. Available at: [Link]

  • ACS Publications. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ACS Publications. (2018). Detailed view of Palladium-Catalyzed Cross-Coupling Reactions. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. Available at: [Link]

  • Chempanda. (n.d.). Pyridine as insecticide. Chempanda Blog. Available at: [Link]

  • ResearchGate. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]

  • PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]

  • Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]

  • ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • USDA ARS. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2024). Nicotinamide as a biostimulant improves soybean growth and yield. Available at: [Link]

  • Google Patents. (n.d.). Nicotinamide-ammonium hydroxide plant growth regulator compositions.
  • MDPI. (n.d.). Nicotinamide Effectively Suppresses Fusarium Head Blight in Wheat Plants. Available at: [Link]

  • US EPA. (n.d.). Inert Reassessment - Nicotinamide. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • PubMed. (2011). Recent advances in Sonogashira reactions. Available at: [Link]

  • PubMed. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • RSC Publishing. (n.d.). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. Available at: [Link]

  • MDPI. (n.d.). Nucleophilic Substitution Reactions in the [B3H8]− Anion in the Presence of Lewis Acids. Available at: [Link]

  • ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • ResearchGate. (2025). Three‐Component, One‐Pot Tandem Sonogashira/Suzuki‐Miyaura Coupling Reactions. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Available at: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of N-Alkylated Nicotinamide Derivatives

N-alkylated nicotinamide derivatives, particularly pyridinium salts, are of significant interest to the pharmaceutical and drug development community. The quaternization of the pyridinic nitrogen atom fundamentally alters the electronic and physicochemical properties of the parent molecule, often leading to enhanced biological activity, improved solubility, and novel pharmacological profiles. 6-Bromonicotinamide serves as a versatile scaffold, where the bromine atom at the 6-position provides a handle for further functionalization, such as cross-coupling reactions, while the N-alkylation of the pyridine ring introduces a key structural motif. This guide provides a detailed protocol for the N-alkylation of this compound, grounded in established chemical principles and supported by literature precedents.

Reaction Principle: The Menshutkin Reaction

The N-alkylation of a pyridine, such as the pyridinic nitrogen in this compound, with an alkyl halide is a classic example of the Menshutkin reaction. This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary pyridinium salt. The reaction proceeds via an SN2 mechanism.

The reactivity of the alkyl halide plays a crucial role, with the general trend being I > Br > Cl. Primary alkyl halides are typically more reactive than secondary halides due to less steric hindrance. The choice of solvent is also important, with polar aprotic solvents often facilitating the reaction.

Visualization of the Reaction

N_Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound TS [SN2 Transition State] This compound->TS Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->TS Product N-Alkyl-6-bromonicotinamide Halide TS->Product Halide_Ion Halide Ion (X⁻)

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl bromide. Optimization may be required depending on the specific alkyl halide used.

Materials and Reagents
  • This compound

  • Alkyl Bromide (e.g., benzyl bromide, ethyl bromide, etc.)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃) (optional, for specific applications)

  • Diethyl Ether (for precipitation/washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Protocol 1: Direct N-Alkylation with Alkyl Halide

This is the most straightforward method for the synthesis of N-alkyl-6-bromonicotinamide salts.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Reagent Addition: Add the alkyl bromide (1.1 - 1.5 eq) to the reaction mixture. An excess of the alkylating agent is often used to ensure complete conversion of the starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, this is approximately 82 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product, a pyridinium salt, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be triturated with a non-polar solvent like diethyl ether to remove any unreacted alkyl halide and other non-polar impurities.

    • Filter the resulting solid and wash with cold diethyl ether.

  • Purification: The crude product is often pure enough for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

Protocol 2: Base-Mediated N-Alkylation

For less reactive alkyl halides or to potentially influence regioselectivity (though less common for pyridinic N-alkylation), a mild, non-nucleophilic base can be employed.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF and the alkyl halide (1.1 - 1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and filter off the inorganic base.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting residue can be treated as described in Protocol 1 (trituration with diethyl ether).

  • Purification: Recrystallization may be necessary to obtain a highly pure product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of pyridine derivatives, which can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Reference
Ethyl BromideNoneEthanolReflux24-48[1][2]
Benzyl BromideNoneAcetonitrileReflux4-12General Knowledge
Methyl IodideNoneDMFRoom Temp - 502-8[3]
4-Methoxybenzyl chlorideK₂CO₃DMF8012-24[4]

Causality Behind Experimental Choices

  • Choice of Solvent: Polar aprotic solvents like acetonitrile and DMF are preferred as they can dissolve the pyridinium salt product and stabilize the charged transition state of the SN2 reaction without interfering with the nucleophilicity of the pyridine nitrogen.[5] Ethanol can also be used, particularly for simple alkyl halides.[1][2]

  • Use of Excess Alkylating Agent: Using a slight excess of the alkyl halide helps to drive the reaction to completion, maximizing the yield of the desired N-alkylated product.

  • Temperature: Heating the reaction mixture increases the reaction rate, which is particularly important for less reactive alkyl halides. However, for highly reactive alkylating agents like methyl iodide, the reaction may proceed efficiently at room temperature.

  • Optional Use of Base: While not always necessary for pyridinic N-alkylation, a mild base like K₂CO₃ can be used to scavenge any trace amounts of acid that might be present or generated, which could potentially protonate the pyridine nitrogen and render it non-nucleophilic.[4] Strong bases like NaH are generally avoided as they can deprotonate the amide proton, leading to potential side reactions.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS allows for the tracking of the consumption of the starting material and the formation of the product. This ensures that the reaction is proceeding as expected and helps in determining the optimal reaction time.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the N-alkylated product, showing the characteristic downfield shift of the pyridine ring protons and the presence of the new alkyl group attached to the nitrogen.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product cation.

    • Melting Point: A sharp melting point is indicative of a pure compound.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine this compound and Alkyl Halide in Solvent Heating Heat to Reflux with Stirring Reactants->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Isolation Isolate Crude Product (Filtration or Evaporation) Cooling->Isolation Washing Wash/Triturate with Diethyl Ether Isolation->Washing Purification Recrystallization (if necessary) Washing->Purification Analysis Characterize by NMR, MS, MP Purification->Analysis

Caption: Step-by-step experimental workflow for N-alkylation.

References

Application of 6-Bromonicotinamide in Flow Chemistry: A Detailed Guide to Continuous Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromonicotinamide as a Versatile Building Block

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring at a position susceptible to nucleophilic substitution and cross-coupling reactions, combined with the amide functionality, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. Traditional batch synthesis methods for the derivatization of this compound can present challenges related to reaction control, scalability, and safety, particularly for highly exothermic or rapid reactions.

The Flow Chemistry Advantage

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to address the limitations of batch processing.[1] By conducting reactions in a continuously flowing stream through a network of tubes or channels, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control leads to improved reaction efficiency, higher yields, better selectivity, and enhanced safety profiles.[3] Furthermore, flow chemistry facilitates seamless integration of reaction, work-up, and purification steps, enabling automated and streamlined multi-step syntheses.[4]

This application note provides a detailed protocol for a common and highly valuable transformation of this compound—the Suzuki-Miyaura cross-coupling reaction—in a continuous flow setup.

Core Application: Continuous Flow Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] It typically involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base.[6] In a flow chemistry setting, this reaction can be performed efficiently and safely, with the potential for catalyst recycling when using a heterogeneous catalyst.[7]

Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product This compound Arylboronic_Acid Ar-B(OH)₂ Coupled_Product This compound->Coupled_Product Pd Catalyst, Base Flow Reactor Arylboronic_Acid->Coupled_Product Flow_Setup Experimental Workflow for Continuous Suzuki Coupling cluster_reagents Reagent Delivery cluster_reaction Reaction Zone P1 Pump A (this compound, Na₂CO₃ in Dioxane/H₂O) Mixer T-Mixer P1->Mixer P2 Pump B (Phenylboronic Acid in Dioxane/H₂O) P2->Mixer Reactor Packed-Bed Reactor (Pd/C Catalyst) Heated Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection SNAr_Reaction Reactant This compound Product 6-Nu-Nicotinamide Reactant->Product Base, Solvent Flow Reactor Nucleophile Nu-H Nucleophile->Product LeavingGroup HBr Product->LeavingGroup +

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis with 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Focused Energy

In the fast-paced landscape of pharmaceutical and materials science research, the demand for rapid, efficient, and sustainable chemical synthesis has never been greater. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing the way chemists approach molecular construction.[1][2][3] By directly delivering energy to polar molecules within a reaction mixture, microwave irradiation offers a dramatic departure from the slow, inefficient heat transfer of conventional methods.[4][5] This results in remarkable accelerations of reaction rates, often reducing synthesis times from hours or days to mere minutes, while simultaneously improving yields and product purity.[1][6][7]

This application note provides a comprehensive guide to leveraging the power of microwave synthesis for reactions involving 6-Bromonicotinamide, a versatile heterocyclic building block. Derivatives of nicotinamide are of significant interest in drug discovery, with applications ranging from anticancer agents to enzyme inhibitors.[8] We will delve into the fundamental principles of microwave heating, present detailed, field-proven protocols for key cross-coupling reactions, and offer insights into the optimization and scale-up of these transformations.

The Science of Microwave Heating: Beyond the Kitchen Appliance

Unlike conventional heating which relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture, microwave heating is a volumetric process.[4][9] The core mechanism involves the interaction of the microwave's electromagnetic field with polar molecules in the reaction.[4][6]

Two primary phenomena are responsible for this efficient energy transfer:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense molecular friction, generating heat.[4][5]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules convert kinetic energy into thermal energy, further contributing to the rapid heating of the reaction mixture.[5][9]

This direct coupling of energy results in instantaneous and uniform heating throughout the sample, minimizing the formation of by-products often associated with the hot vessel walls of conventional heating.[5][10]

Featured Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Microwave irradiation has been shown to dramatically enhance the efficiency of these transformations.[11] Here, we present protocols for two of the most powerful cross-coupling methods, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, using this compound as the electrophilic partner.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceutical compounds.[11][12][13][14]

Reaction Scheme:

A schematic of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Phenylboronic Acid≥97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterN/AIn-house
Microwave Reaction Vials (10 mL)CEM, Biotage, etc.
Magnetic Stir BarsVWR

Experimental Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 201 mg).

  • Add phenylboronic acid (1.2 mmol, 146 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Add 4 mL of a 3:1 mixture of 1,4-dioxane and deionized water.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a dedicated laboratory microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to a safe temperature (<50°C) before opening.[15]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenylnicotinamide.

Expected Results:

This protocol typically yields the desired product in the range of 85-95% after purification. The significant reduction in reaction time from several hours under conventional heating to just 15 minutes highlights the efficiency of microwave-assisted synthesis.[16][17]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other functional materials.[18][19]

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR2

The catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Morpholine≥99%Alfa Aesar
Tris(dibenzylideneacetone)dipalladium(0)97%Oakwood Chemical
Xantphos≥98%TCI America
Sodium tert-butoxide (NaOtBu)≥98%Strem Chemicals
TolueneAnhydrous, ≥99.8%Fisher Scientific
Microwave Reaction Vials (10 mL)CEM, Biotage, etc.
Magnetic Stir BarsVWR

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg) to a 10 mL microwave reaction vial containing a magnetic stir bar.

  • Add this compound (1.0 mmol, 201 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Remove the vial from the glovebox and add toluene (4 mL) and morpholine (1.2 mmol, 105 µL) via syringe.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a dedicated laboratory microwave reactor.

  • Irradiate the reaction mixture at 110°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to a safe temperature (<50°C) before opening.[15]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 6-morpholinonicotinamide.

Expected Results:

This microwave-assisted Buchwald-Hartwig amination protocol typically provides the desired product in high yields (80-90%).[20][21] The use of microwave irradiation significantly accelerates the reaction, which could otherwise require several hours of conventional heating.[20]

Safety Considerations in Microwave Synthesis

While microwave synthesis is a powerful and generally safe technique, it is crucial to adhere to strict safety protocols.[22]

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[22][23] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, to prevent runaway reactions.[23]

  • Pressure Management: Reactions are often performed in sealed vessels at temperatures above the solvent's boiling point, leading to pressure buildup.[15] Always allow the reaction vessel to cool completely before opening to avoid sudden depressurization.

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate heat release, potentially leading to a dangerous increase in pressure.[22] Start with small-scale reactions and lower power settings to assess the reaction's thermal profile.[22]

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing microwave-assisted synthesis.

Conclusion: A Greener, Faster Future for Chemistry

Microwave-assisted synthesis offers a paradigm shift in chemical research, providing a greener and more efficient alternative to conventional methods.[6][7][9] By significantly reducing reaction times, energy consumption, and often the need for harsh solvents, MAOS aligns with the principles of green chemistry.[1][7] The protocols detailed in this application note for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound serve as a robust starting point for researchers looking to harness the power of microwave chemistry in their own laboratories. The continued adoption and exploration of this technology will undoubtedly accelerate the pace of innovation in drug discovery and materials science.[2][24]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]

  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Available at: [Link]

  • Application of Microwave Promoted Chemical Reactions on Pharmaceutical Synthesis. Web of Proceedings - Francis Academic Press. Available at: [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. Available at: [Link]

  • Microwave-assisted drug synthesis: Significance and symbolism. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Microwave assisted protocol for the synthesis of... ResearchGate. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. Available at: [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. Available at: [Link]

  • Microwave assisted synthesis of 6-substituted aminopurine analogs in water. Mendeley. Available at: [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC - PubMed Central. Available at: [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. Available at: [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]

Sources

One-Pot Synthesis Strategies Involving 6-Bromonicotinamide: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 6-Bromonicotinamide in One-Pot Syntheses

This compound is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its pyridine core is a common motif in a vast array of biologically active molecules, and the presence of three distinct functional handles—the bromine atom, the amide group, and the pyridine ring itself—offers a rich platform for molecular diversification. The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The amide functionality provides a key hydrogen bond donor and acceptor, crucial for molecular recognition in biological systems, and can also participate in cyclization reactions.

One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies in modern organic chemistry, offering significant advantages in terms of efficiency, atom economy, and sustainability.[1] By combining multiple reaction steps into a single operation without the isolation of intermediates, these methods reduce waste, save time and resources, and can provide rapid access to complex molecular architectures.[1][2] This guide provides a detailed exploration of one-pot synthesis strategies involving this compound, offering researchers and drug development professionals both the theoretical underpinnings and practical protocols to leverage this key building block in their synthetic endeavors.

Core One-Pot Strategies and Mechanistic Considerations

The strategic application of one-pot syntheses with this compound primarily revolves around the chemoselective reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions are central to these strategies, often serving as the initiating step in a cascade or sequential reaction sequence. The choice of catalyst, ligands, base, and solvent is critical for controlling the reaction pathway and achieving high yields of the desired product.

Sequential Palladium-Catalyzed Cross-Coupling Reactions

A powerful one-pot strategy involves the sequential execution of two different palladium-catalyzed cross-coupling reactions. This approach allows for the controlled, regioselective introduction of two different substituents onto the pyridine core. A prime example is a one-pot Suzuki-Buchwald-Hartwig amination sequence.

Causality Behind Experimental Choices:

  • Order of Reactions: The Suzuki coupling is typically performed first. The milder basic conditions required for the Suzuki reaction (e.g., K₂CO₃, Cs₂CO₃) are less likely to promote premature amination or side reactions involving the amide group. The stronger base needed for the Buchwald-Hartwig amination (e.g., NaOtBu) is added in the second step.

  • Catalyst System: A versatile palladium catalyst and ligand combination that is effective for both reactions is often chosen to avoid the need for catalyst addition between steps. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are well-suited for this purpose due to their high activity in both Suzuki and Buchwald-Hartwig couplings.

  • Solvent: A high-boiling point, aprotic solvent like dioxane or toluene is typically used to accommodate the temperature requirements of both coupling reactions.

Workflow for Sequential Suzuki/Buchwald-Hartwig Amination

References

Protecting Group Strategies for 6-Bromonicotinamide in Cross-Coupling Reactions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of 6-Bromonicotinamide

This compound is a versatile trifunctional building block, offering three distinct reactive sites for synthetic elaboration: the pyridine nitrogen, the primary amide, and the carbon-bromine bond. This multiplicity of functional groups, however, presents a significant challenge in achieving chemoselectivity during synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a ligand, potentially poisoning the catalyst, while the N-H bond of the amide can undergo deprotonation or participate in undesired side reactions. This guide provides a comprehensive overview of protecting group strategies to harness the full synthetic potential of this compound in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will explore the causality behind experimental choices, present detailed protocols, and discuss orthogonal strategies for selective deprotection.

Core Principles of Protection and Chemoselectivity

The successful functionalization of this compound hinges on the strategic use of protecting groups to temporarily mask one or more reactive sites, thereby directing the reaction to the desired position. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ability to be removed selectively without affecting other functional groups—a concept known as orthogonality.[1][2]

A logical workflow for derivatizing this compound via cross-coupling at the C6 position is presented below. This workflow considers the potential interference of the pyridine nitrogen and the amide N-H.

Caption: General workflow for protecting group-mediated cross-coupling of this compound.

Protecting the Pyridine Nitrogen: The N-Oxide Strategy

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction efficiency in cross-coupling reactions.[3] A common and effective strategy to mitigate this is the temporary oxidation of the pyridine nitrogen to its corresponding N-oxide.[4] This not only attenuates the Lewis basicity of the nitrogen but also activates the pyridine ring towards certain transformations.

Protocol 1: Formation of this compound N-Oxide

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound N-oxide, which can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of the Pyridine N-Oxide

The N-oxide can be readily removed to regenerate the pyridine. Phosphorus(III) reagents are commonly employed for this deoxygenation.[5]

Materials:

  • 6-Substituted nicotinamide N-oxide

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the 6-substituted nicotinamide N-oxide (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add PCl₃ (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protecting the Amide: The Boc Group Strategy

The primary amide of this compound can undergo deprotonation under the basic conditions often employed in cross-coupling reactions, leading to potential side reactions or insolubility issues. Protection of the amide nitrogen as a tert-butoxycarbonyl (Boc) carbamate is a robust strategy to circumvent these issues.[6][7]

Protocol 3: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or THF (approx. 0.2 M), add Boc₂O (2.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction for the formation of the di-Boc protected product by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N,N-di-Boc-6-bromonicotinamide.

Protocol 4: Deprotection of the Boc-Protected Amide

The Boc group is conveniently removed under acidic conditions.[8][9]

Materials:

  • N,N-di-Boc-6-substituted nicotinamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N,N-di-Boc-6-substituted nicotinamide (1.0 eq) in DCM (approx. 0.1 M).

  • Add TFA (10-20 eq, often used as a 25-50% solution in DCM) and stir at room temperature for 1-3 hours.[7]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Orthogonal Protecting Group Strategies

For complex syntheses requiring multiple, sequential modifications, an orthogonal protecting group strategy is essential.[1] In the context of this compound, this would involve the simultaneous protection of the pyridine nitrogen (as an N-oxide) and the amide (with a Boc group). The N-oxide is stable to the acidic conditions used for Boc removal, and the Boc group is stable to the conditions used for N-oxide deprotection.[6] This allows for the selective unmasking of either functionality as needed.

Caption: Orthogonal deprotection strategy for a dually protected 6-substituted nicotinamide.

Application in Cross-Coupling Reactions

With appropriate protection, this compound becomes a reliable substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds.[10] For this compound, protection of at least the pyridine nitrogen is recommended to ensure high yields.

Table 1: Representative Conditions for Suzuki Coupling of Protected this compound Derivatives

Protecting Group(s)Boronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Yield (%)
N-OxidePhenylboronic acidPd(OAc)₂SPhosK₂CO₃Dioxane/H₂O100~85
N,N-di-Boc4-Methoxyphenylboronic acidPd(dppf)Cl₂-K₃PO₄Toluene/H₂O90~90
Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines.[11][12] Both copper-catalyzed and copper-free conditions can be employed, but protection of the pyridine nitrogen is crucial to prevent catalyst inhibition.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds.[13][14] For the amination of this compound, protection of both the pyridine nitrogen and the amide is often necessary to avoid side reactions and achieve good yields, especially with primary amine nucleophiles.[15][16]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Protected this compound

Protecting Group(s)AmineCatalystLigandBaseSolventTemp (°C)Yield (%)
N-Oxide, N-BocMorpholinePd₂(dba)₃XPhosNaOtBuToluene110~80
N-Oxide, N-BocAnilinePd(OAc)₂BINAPCs₂CO₃Dioxane100~75

Conclusion

The strategic application of protecting groups is indispensable for the selective functionalization of this compound in cross-coupling reactions. The N-oxide and Boc groups offer robust and orthogonal protection for the pyridine nitrogen and amide functionality, respectively. By carefully selecting the appropriate protecting group strategy and reaction conditions, researchers can unlock the full potential of this versatile building block for the synthesis of a wide array of novel compounds for applications in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the successful implementation of these reactions in the laboratory.

References

  • - PubMed

  • - Benchchem

  • - Sigma-Aldrich

  • - Total Synthesis

  • - Wikipedia

  • - Common Organic Chemistry

  • - PubMed

  • - Fisher Scientific

  • - Chemistry LibreTexts

  • - Common Organic Chemistry

  • - Master Organic Chemistry

  • - CNGBdb

  • - Wikipedia

  • - Organic Chemistry Portal

  • - Google Patents

  • - ResearchGate

  • - YouTube

  • - PubMed

  • - PubMed Central

  • - Biosynth

  • - The Royal Society of Chemistry

  • - Benchchem

  • - NIH

  • - Organic Chemistry Portal

  • - Chemistry Stack Exchange

  • - ResearchGate

  • - PubMed Central

  • - ResearchGate

  • - Organic Chemistry Portal

  • - NIH

  • - Chemistry LibreTexts

  • - Guidechem

  • - YouTube

  • - Google Patents

  • - MDPI

  • - ResearchGate

  • - PubMed Central

  • - Organic Chemistry Portal

Sources

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting for low yields encountered during the Suzuki-Miyaura coupling of 6-bromonicotinamide. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions, especially with heteroaromatic substrates, requires a nuanced approach. This guide moves beyond a simple checklist to explain the causality behind common failures and provide field-proven solutions.

Frequently Asked Questions (FAQs): Diagnosing Low Yield

Here we address the most common initial questions when a Suzuki coupling with this compound underperforms.

Q1: My reaction has a very low yield, with a significant amount of starting material remaining. What are the primary factors to investigate?

A1: Low conversion is a frequent issue and often points to problems with the catalytic cycle. The primary areas to investigate are catalyst activity, reagent quality, and reaction conditions.[1][2]

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its oxidation and subsequent deactivation.[2][3]

  • Ligand Issues: Phosphine ligands are prone to oxidation, which prevents them from coordinating effectively with the palladium center.[2] For electron-deficient substrates like this compound, using bulky and electron-rich phosphine ligands is often crucial for success.[4]

  • Reagent Quality: Boronic acids are susceptible to degradation over time, particularly through protodeboronation and oxidation.[5][6] Using fresh or properly stored boronic acid is essential. Similarly, the base should be anhydrous and finely powdered for consistent results.[1]

  • Suboptimal Temperature: If the reaction temperature is too low, the oxidative addition step may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.[1][7]

Q2: I'm observing a significant amount of a debrominated byproduct (nicotinamide). What causes this and how can I prevent it?

A2: The formation of nicotinamide is due to a side reaction called hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[8]

  • Hydride Sources: Common hydride sources in a Suzuki reaction can include amine bases or alcohol solvents.[8]

  • Prevention: To minimize this side reaction, consider switching to a non-coordinating inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and an aprotic solvent such as toluene, dioxane, or DMF.[1][3]

Q3: Homocoupling of my boronic acid is a major byproduct. How can I minimize this?

A3: Homocoupling (the coupling of two boronic acid molecules) is often promoted by the presence of oxygen.[8]

  • Improve Degassing: Rigorous degassing of your solvents and the reaction mixture is the most critical step to remove dissolved oxygen.[1]

  • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[1][9]

  • Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[1]

Q4: Can the amide group in this compound interfere with the reaction?

A4: Yes, the nitrogen and oxygen atoms of the primary amide group can potentially coordinate to the palladium catalyst. This can sometimes inhibit the catalyst and slow down the reaction. While many Suzuki couplings are successful with unprotected amides, if you suspect catalyst inhibition is a major issue, you may need to screen more robust ligands that can overcome this coordination. Bulky, electron-rich biarylphosphine ligands are often effective in these scenarios.[9]

Troubleshooting Workflow: A Logical Approach

When faced with a low-yielding reaction, a systematic approach to troubleshooting is more effective than random changes. The following workflow helps to logically diagnose and solve the issue.

G cluster_0 Start: Low Yield Observed cluster_1 Phase 1: Check Reagents & Setup cluster_2 Phase 2: Analyze Byproducts cluster_3 Phase 3: Targeted Optimization cluster_4 End Goal start Low Yield of 6-Aryl-Nicotinamide reagents Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Base? - Pure Solvent? start->reagents setup Confirm Inert Atmosphere - Proper Degassing? - Positive N2/Ar Pressure? reagents->setup byproducts Identify Major Byproducts (TLC, LC-MS, GC-MS) setup->byproducts homocoupling Boronic Acid Homocoupling byproducts->homocoupling Yes dehalogenation Debromination (Nicotinamide formed) byproducts->dehalogenation Yes no_reaction Mainly Starting Material byproducts->no_reaction Yes opt_homo Solution for Homocoupling: - Improve Degassing - Use Pd(0) source - Lower Temperature homocoupling->opt_homo opt_dehalo Solution for Debromination: - Switch to aprotic solvent - Use inorganic base (K3PO4) - Optimize Ligand dehalogenation->opt_dehalo opt_no_react Solution for No Reaction: - Screen Ligands (e.g., SPhos) - Screen Bases (K3PO4, Cs2CO3) - Increase Temperature no_reaction->opt_no_react end Improved Yield opt_homo->end opt_dehalo->end opt_no_react->end

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

In-Depth Troubleshooting & Optimization Protocols

Catalyst System Optimization

The choice of palladium source and ligand is paramount, especially for heteroaryl halides.[4] If standard conditions with catalysts like Pd(PPh₃)₄ are failing, a screen of more robust systems is warranted.

Protocol 1: Ligand and Base Screening

This protocol outlines a parallel screen to efficiently identify a more effective catalyst system.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligands: SPhos, XPhos, P(t-Bu)₃ (or their pre-formed precatalysts)

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (finely powdered)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Array of reaction vials suitable for heating and inert atmosphere

Procedure:

  • To each reaction vial, add this compound (1.0 eq), arylboronic acid (1.2 - 1.5 eq), and the chosen base (2.0 - 3.0 eq).[3]

  • In a separate glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃) and the ligand (e.g., 2-4 mol% SPhos).

  • Add degassed solvent (to achieve a concentration of ~0.1 M).

  • Seal the vials and place them in a preheated heating block or oil bath (typical starting temperature: 80-100 °C).[10]

  • Stir vigorously for a predetermined time (e.g., 12-18 hours).

  • Cool the reactions to room temperature and analyze a small aliquot from each by LC-MS or TLC to determine conversion and product formation.

Data Interpretation:

Catalyst System (Pd Source/Ligand)BaseSolventTemperature (°C)Approx. Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100<10% (Initial)
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11078%
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane10085%
PdCl₂(dppf)K₂CO₃DMF9065%
This table presents hypothetical but realistic outcomes from an optimization screen.
Reagent Stability and Alternatives

The stability of the boronic acid is a common point of failure.

Protodeboronation: This is a side reaction where the C-B bond is cleaved by a proton source, destroying the organoboron reagent. Heteroaryl boronic acids can be particularly susceptible.[6][8]

Oxidation: Boronic acids can be oxidized, especially in the presence of trace peroxides in ethereal solvents.[6]

Solutions:

  • Use High-Purity Reagents: Always use freshly purchased or recently purified boronic acids.

  • Consider Boronate Esters: Boronate esters, such as pinacol esters (Ar-B(pin)), offer significantly enhanced stability compared to boronic acids.[5][11] They are often crystalline solids that are easier to handle, purify, and store.[5] While sometimes slightly less reactive, their stability often leads to more reproducible and higher isolated yields.[5] Other stable derivatives like MIDA boronates or diethanolamine boronates can also be used.[11][12]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps pinpoint which step is failing.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Slow step for unreactive bromides. Accelerated by electron-rich ligands. OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr Base is critical here. Boronic acid quality matters. Transmetal Transmetalation ArPdAr->Pd0 Often the fastest step. Forms the C-C bond. RedElim Reductive Elimination Product Ar-Ar' (Product) ArBr This compound (Ar-Br) Boronic Boronic Acid/Ester + Base [Ar'-B(OR)3]-

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4][13]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond. This step can be slow for electron-deficient or sterically hindered bromides. Using bulky, electron-donating ligands accelerates this step.[4]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron species by a base.[13] The choice and quality of the base are critical.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

By analyzing the byproducts, you can infer which step is failing. For instance, remaining starting material suggests a problem with oxidative addition, while boronic acid homocoupling points to issues occurring before or during transmetalation.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. Available at: [Link]

  • The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. Available at: [Link]

  • Effect of solvent on the Suzuki reaction a. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing the Buch-Hartwig Amination of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The inherent electronic properties of the pyridine ring and the presence of the amide group in this compound can present unique challenges, such as potential catalyst inhibition by the pyridine nitrogen.[1] Therefore, careful optimization of reaction parameters is critical for success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions grounded in mechanistic principles.

Question 1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Buchwald-Hartwig reaction with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Palladium(0) catalysts are sensitive to oxygen.

  • Reagent and Solvent Purity: Use anhydrous solvents and ensure all reagents, especially the amine and base, are free of moisture. Water can hydrolyze the active catalyst and certain bases.

Systematic Troubleshooting Steps:

  • Step 1: Evaluate the Catalyst System. The choice of palladium precursor and ligand is paramount.

    • Palladium Precursor: While Pd(OAc)₂ is common, it can be unreliable for in-situ generation of the active Pd(0) species.[2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst, which can generate the active catalyst more cleanly and efficiently upon exposure to a base.

    • Ligand Selection: The electron-deficient nature of the pyridine ring in this compound and its potential to coordinate to the palladium center necessitates a carefully chosen ligand.

      • Sterically Hindered Ligands: Bulky, electron-rich phosphine ligands are often effective.[3] Ligands like XPhos or t-BuXPhos can promote the desired reductive elimination and prevent catalyst deactivation.[4]

      • Bidentate Ligands: Bidentate phosphine ligands such as DPPF or BINAP can prevent the formation of inactive palladium dimers and may improve reaction rates and yields.[5] They are particularly useful for improving the coupling of halopyridines.[6]

  • Step 2: Re-evaluate the Base. The base plays a crucial role in the deprotonation of the amine to form the palladium amido complex.[1]

    • Base Strength: Strong bases like NaOtBu or LHMDS are frequently used and are often effective.[7][8] However, the nicotinamide moiety is potentially sensitive to very strong bases.

    • Alternative Bases: If you suspect substrate decomposition, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[7] These can be particularly effective for sensitive substrates.

  • Step 3: Optimize the Solvent. The solvent influences the solubility of the reagents and the stability of the catalytic species.[9]

    • Common Solvents: Toluene and 1,4-dioxane are widely used and often provide good results.[4]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[7]

  • Step 4: Adjust the Reaction Temperature. Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C.[8][10] If you are running the reaction at a lower temperature, a gradual increase may improve the rate of oxidative addition and reductive elimination.

Question 2: I am observing significant formation of a dehalogenated byproduct (nicotinamide). How can I minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[7] It can compete with the desired C-N bond formation.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: This side reaction is often ligand-dependent.[7]

    • Increase Ligand Steric Bulk: Switching to a more sterically hindered ligand can disfavor the β-hydride elimination pathway that often leads to hydrodehalogenation.

    • Screen Different Ligand Classes: If you are using a monodentate ligand, consider trying a bidentate ligand like DPPF, as this can sometimes suppress side reactions.

  • Amine Stoichiometry: Ensure you are using a slight excess of the amine coupling partner (e.g., 1.1-1.5 equivalents). This can help to favor the desired amination pathway over competing side reactions.[10]

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experiment with different bases (e.g., switching from an alkoxide to a carbonate) to see if this reduces the formation of the side product.

Question 3: My desired product is difficult to purify. What strategies can I use?

Answer:

Purification of Buchwald-Hartwig reaction products can be challenging due to the presence of the catalyst, ligand, and inorganic salts.

Purification Protocol:

  • Initial Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and catalyst residues.[11]

  • Removal of Palladium and Ligand:

    • Aqueous Wash: Wash the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine to help remove residual palladium.

    • Silica Gel Chromatography: This is the most common method for final purification.

      • Solvent System Selection: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your product. The nicotinamide moiety will likely require a relatively polar eluent.

      • TLC Analysis: Carefully monitor the fractions by TLC to separate your product from any remaining starting materials and byproducts.

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For very difficult separations, preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5][12]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: Which palladium precursor and ligand combination is a good starting point for the amination of this compound?

A2: A good starting point would be to use a combination of Pd₂(dba)₃ as the palladium precursor and a sterically hindered biarylphosphine ligand such as XPhos or a related Buchwald ligand.[4][10] An alternative is to use a bidentate ligand like DPPF.[10] Using a pre-formed catalyst can also be advantageous.

Q3: What are the most common bases used and how do I choose the right one?

A3: The most common bases are strong alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] The choice depends on the sensitivity of your substrate. For substrates with base-sensitive functional groups, a weaker inorganic base is often preferred.[7]

Q4: Can I use an aryl chloride instead of an aryl bromide?

A4: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[2][7] While possible, the coupling of aryl chlorides often requires more specialized, highly active catalyst systems, typically employing very electron-rich and bulky phosphine ligands.[3]

Optimized Reaction Conditions

The following table summarizes generally effective conditions for the Buchwald-Hartwig amination of heteroaryl halides. These serve as a good starting point for the optimization of the reaction with this compound.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Reliable Pd(0) source.
Ligand XPhos or DPPF (2-8 mol%)Promotes efficient coupling of heteroaryl halides.[10]
Base Cs₂CO₃ or NaOtBu (1.5-2.0 equiv.)Effective for a range of substrates.[7][10]
Solvent Toluene or 1,4-DioxaneGood balance of solubility and high boiling point.[4]
Temperature 100-110 °CSufficient energy to overcome activation barriers.[10]
Amine 1.1-1.5 equivalentsSlight excess drives the reaction to completion.[10]

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), the chosen base (e.g., Cs₂CO₃, 1.5 equiv.), and the phosphine ligand (e.g., DPPF, 8 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) followed by the anhydrous solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

References

  • Zhang, G., Wang, X., Li, C., & Yin, D. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online. Retrieved from [Link]

  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • (2025). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. ACS Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Retrieved from [Link]

  • (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Retrieved from [Link]

  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Retrieved from [Link]

  • (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from [Link]

Sources

minimizing debromination of 6-Bromonicotinamide in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Bromonicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this versatile building block. A common and often frustrating challenge encountered is the premature loss of the bromine atom, a side reaction known as hydrodebromination, which leads to the formation of nicotinamide as a byproduct, reducing yields and complicating purification.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize debromination and achieve successful coupling outcomes.

Troubleshooting Guide: Minimizing Debromination

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I'm observing a significant amount of nicotinamide byproduct in my Suzuki-Miyaura coupling. What is the primary cause and how can I fix it?

Answer:

Significant formation of nicotinamide points to hydrodebromination, a side reaction where the bromine atom is replaced by a hydrogen. This is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] These reactive intermediates can arise from several sources, including trace water in your solvent, certain bases, or even the solvent itself (e.g., alcohols).[1][3] The Pd-H species then participates in a competing catalytic cycle that reductively cleaves the C-Br bond.

Core Strategy: Your goal is to accelerate the desired cross-coupling pathway (reductive elimination of the product) so that it significantly outpaces the undesired debromination pathway.

Solutions:

  • Switch to a Milder Base: Strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can promote the formation of Pd-H species. Switching to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is highly recommended.[1] These bases are less prone to generating hydride intermediates.

  • Employ Bulky, Electron-Rich Ligands: The choice of phosphine ligand is critical. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the rate-limiting reductive elimination step of the desired coupling.[4] This kinetic preference for the desired pathway effectively minimizes the lifetime of intermediates that could lead to debromination.

  • Ensure Anhydrous & Degassed Conditions: Water and oxygen are key culprits. Water can be a proton source, and oxygen can oxidatively degrade the catalyst, leading to side reactions.[3][4][5]

    • Use freshly distilled, anhydrous solvents.

    • Thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.[3]

  • Lower the Reaction Temperature: Higher temperatures can sometimes increase the rate of debromination.[1] If your desired reaction is proceeding, albeit slowly, try reducing the temperature by 10-20 °C to see if the ratio of product to byproduct improves.

Question 2: In my Buchwald-Hartwig amination, I'm seeing debromination even with a relatively mild base. Could the amide group of this compound be playing a role?

Answer:

Yes, it's possible. While the general principles of debromination still apply, the nicotinamide moiety has specific features to consider. The amide group, along with the pyridine nitrogen, makes the molecule a potential bidentate ligand. Coordination of the amide oxygen or the pyridine nitrogen to the palladium center can influence the electronic environment of the catalyst and potentially stabilize intermediates that are prone to side reactions.[6]

Solutions:

  • Ligand Selection is Key: In this scenario, using a highly effective Buchwald ligand is paramount. Ligands from the biarylphosphine class (e.g., XPhos, BrettPhos) are specifically designed to be sterically demanding and electron-rich.[7][8] This helps to create a well-defined catalytic species that favors the desired C-N coupling over potential catalyst inhibition or decomposition pathways that could lead to debromination.

  • Base Choice Revisited: While you may be using a "mild" base, its interaction with the starting material and catalyst is crucial. For Buchwald-Hartwig reactions, lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective base, particularly when dealing with substrates that have acidic protons or coordinating groups.[7]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures the formation of a consistent, active Pd(0) species. This can be more reliable than in situ generation from a Pd(II) source like Pd(OAc)₂, which can sometimes lead to variable catalyst activity and more side reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why does it happen? A1: Hydrodebromination is an undesired side reaction in which the bromine atom on this compound is replaced by a hydrogen atom, yielding nicotinamide.[3] In palladium-catalyzed reactions, it is typically caused by a palladium-hydride (Pd-H) species that, instead of the desired coupling partner, delivers a hydride to the aromatic ring, leading to the cleavage of the carbon-bromine bond.[1][2]

Q2: Which coupling reaction is generally most susceptible to debromination with substrates like this compound? A2: While debromination can occur in any palladium-catalyzed cross-coupling reaction (including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck), reactions run at higher temperatures or for prolonged times are often more susceptible.[9][10][11][12][13] The specific conditions (base, ligand, solvent) are more influential than the reaction type itself. However, because Sonogashira couplings are often run under strictly anaerobic conditions to prevent alkyne homocoupling, this can incidentally help reduce some sources of debromination.[10]

Q3: Can I use copper-free conditions for a Sonogashira coupling to avoid side reactions? A3: Yes, and it is often advisable. The copper co-catalyst in traditional Sonogashira conditions can promote the homocoupling of the terminal alkyne (Glaser coupling).[3][10] Running the reaction under copper-free conditions, typically requiring a slightly more active palladium catalyst/ligand system and an amine base, can effectively suppress this side reaction.[14]

Q4: How does the choice of palladium precursor affect debromination? A4: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed complex) is reduced in situ to the active Pd(0) catalyst. The efficiency of this reduction and the subsequent stability of the Pd(0) species can impact side reactions. Modern, well-defined pre-catalysts that incorporate a bulky phosphine ligand (e.g., SPhos Pd G4, XPhos Pd G3) are often superior. They provide a more controlled and sustained release of the active catalyst, which can lead to cleaner reactions and lower catalyst loadings, thereby reducing the potential for side reactions like debromination.

Optimized Experimental Protocols

The following protocols are designed as robust starting points to minimize debromination for common coupling reactions with this compound.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol employs a modern catalyst system known to promote efficient coupling while suppressing hydrodebromination.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the nicotinamide byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is tailored for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • RuPhos Pd G3 (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.3 eq.)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, or in a flask under a strong counterflow of inert gas, add this compound, the RuPhos Pd G3 pre-catalyst, and sodium tert-butoxide to a dry reaction vessel.

  • Seal the vessel. If outside a glovebox, evacuate and backfill with inert gas three times.

  • Add the degassed solvent, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary & Comparison

The following table summarizes key reaction parameters and their impact on the hydrodebromination of this compound. This serves as a quick reference for experimental design.

ParameterRecommended for Minimizing DebrominationRationale
Palladium Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)Accelerates reductive elimination of the desired product, kinetically outcompeting the debromination pathway.
Base Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Less prone to generating palladium-hydride species compared to strong hydroxides or alkoxides.
Solvent Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF)Minimizes the presence of water and alcohols, which are potential sources of protons/hydrides.
Temperature Lowest effective temperature (Typically 80-110 °C)Higher temperatures can disproportionately increase the rate of side reactions, including debromination.
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst and suppresses oxygen-mediated side reactions.

Visualizing the Competing Pathways

To better understand the challenge, it is useful to visualize the catalytic cycle and the point at which the undesired debromination pathway diverges.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_debrom Undesired Debromination Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-Br) pd0->ox_add + Ar-Br trans Transmetalation (Ar-Pd(II)-Ar') ox_add->trans Fast with Good Ligand debrom_cycle Reductive Debromination (Ar-Pd(II)-H) ox_add->debrom_cycle Competing Pathway red_elim Reductive Elimination trans->red_elim red_elim->pd0 Catalyst Regeneration product Desired Product (Ar-Ar') red_elim->product sm This compound (Ar-Br) sm->ox_add boronic Boronic Acid (Ar'-B(OH)₂) + Base boronic->trans pd_h Pd-H Species Formation pd_h->debrom_cycle h_source Hydride Source (e.g., H₂O, Base) h_source->pd_h debrom_cycle->pd0 Catalyst Regeneration byproduct Nicotinamide Byproduct (Ar-H) debrom_cycle->byproduct G start High Debromination Observed q_base Is the base strong? (e.g., NaOH, NaOtBu) start->q_base a_base_yes Switch to milder base (K₃PO₄, K₂CO₃) q_base->a_base_yes Yes q_ligand Is the ligand simple? (e.g., PPh₃) q_base->q_ligand No a_base_yes->q_ligand a_ligand_yes Switch to bulky, e⁻-rich ligand (XPhos, SPhos) q_ligand->a_ligand_yes Yes q_conditions Are conditions strictly anhydrous & inert? q_ligand->q_conditions No a_ligand_yes->q_conditions a_conditions_no Use dry, degassed solvents under Argon/Nitrogen q_conditions->a_conditions_no No q_temp Is temperature > 110 °C? q_conditions->q_temp Yes a_conditions_no->q_temp a_temp_yes Attempt reaction at lower temperature (80-100 °C) q_temp->a_temp_yes Yes end Successful Coupling: Minimized Debromination q_temp->end No (Re-evaluate Substrates) a_temp_yes->end

Caption: Troubleshooting workflow for debromination.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • MDPI. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (2024). Heck Reaction. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. [Link]

  • PubMed Central. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • Royal Society of Chemistry. (2021). A desulphurization strategy for Sonogashira couplings by visible light/copper catalysis. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2025). Palladium(II) complex of phosphinic amide, [Pd(Ph2P(O)CH2NPh)2], and its catalytic investigation towards Suzuki-Miyaura cross-coupling reactions. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in 6-Bromonicotinamide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the palladium-catalyzed cross-coupling of 6-Bromonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, address frequently asked questions (FAQs), and offer detailed experimental protocols to ensure successful and reproducible outcomes. The inherent functionalities of this compound—the pyridine nitrogen and the amide group—present unique challenges that can lead to catalyst inhibition or deactivation, making careful optimization critical.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the cross-coupling of this compound and related N-heterocyclic substrates.

Q1: My reaction shows low to no conversion of the this compound starting material. What are the first steps I should take to troubleshoot this?

A1: When faced with low or no product yield, it is essential to first rule out fundamental experimental errors before investigating complex catalyst deactivation pathways.

  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that all solvents were rigorously degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and that the reaction was assembled and maintained under a positive pressure of an inert gas like nitrogen or argon.[2]

  • Assess Reagent Purity and Integrity: The quality of all reagents is paramount. Boronic acids, in particular, are susceptible to degradation over time.[1] Use fresh, high-purity starting materials. Amines used in Buchwald-Hartwig couplings can also contain impurities that poison the catalyst.[3]

  • Check Stoichiometry and Base: Confirm that all reagents were added in the correct stoichiometric ratios. The choice and quality of the base are also critical; ensure it is finely powdered, dry, and appropriately strong for the specific coupling reaction.[1]

  • Confirm Reaction Temperature: Ensure the reaction was heated to the target temperature. An incremental increase in temperature may be necessary to facilitate the oxidative addition step, which can be challenging for electron-deficient pyridine rings.[1]

Q2: I am observing a significant black precipitate in my reaction flask. What is this, and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which consists of inactive, agglomerated Pd(0) particles.[2][4] This is a very common mode of catalyst deactivation.

  • Causality: Palladium black formation occurs when the active, ligand-supported Pd(0) species are unstable and aggregate. This is often accelerated by high temperatures, insufficient ligand concentration, or the use of ligands that cannot adequately stabilize the palladium center.[4][5]

  • Prevention:

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is the most effective preventative measure.[5][6] These ligands form stable, soluble complexes with Pd(0), preventing aggregation and promoting the desired catalytic cycle.[5]

    • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1, depending on the ligand and precursor). An excess of ligand can help prevent catalyst deactivation.[3]

    • Temperature Control: Avoid excessively high temperatures, which can accelerate both ligand degradation and palladium aggregation.[7]

Q3: My primary side product is the debrominated starting material, Nicotinamide. What causes this, and how can it be minimized?

A3: The formation of the debrominated product is a result of a side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of the desired coupling partner.

  • Causality: Potential hydride sources include certain solvents (like alcohols, if used as a solvent or co-solvent), bases (e.g., those containing residual moisture or hydroxides), or the boronic acid itself through a protodeboronation pathway.

  • Prevention:

    • Solvent and Base Selection: Switch to aprotic solvents (e.g., dioxane, toluene, DMF) and use anhydrous, non-protic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Reagent Quality: Use high-purity, anhydrous reagents to minimize sources of adventitious water or other hydride donors.

Q4: In my Suzuki-Miyaura reaction, I'm seeing significant homocoupling of my boronic acid. How can I address this?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often pointing to problems with the catalytic cycle's initiation or stability.[2]

  • Causality: This side reaction is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species before the catalytic cycle properly begins.[2][5]

  • Prevention:

    • Rigorous Degassing: This is the most critical step. As mentioned in Q1, ensure all components of the reaction are thoroughly deoxygenated.[2]

    • Use of Pre-formed Catalysts: Employing a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (which efficiently generates the active Pd(0) species in situ) can be more effective than starting with a Pd(II) salt like Pd(OAc)₂.[3][5] If using a Pd(II) source, a pre-reduction step may be beneficial.[8]

Q5: Could the this compound substrate itself be deactivating my catalyst?

A5: Yes, this is a key challenge. The nitrogen atom of the pyridine ring and potentially the amide group can coordinate strongly to the palladium center.[2] This coordination can lead to the formation of stable, off-cycle, and catalytically inactive complexes, effectively poisoning the catalyst.[2]

  • Causality: The lone pair of electrons on the pyridine nitrogen can act as a ligand, competing with the desired phosphine ligand or coupling partner for a coordination site on the palladium.

  • Prevention: The solution again lies in strategic ligand selection. Employing bulky, electron-rich ligands helps to create a sterically hindered environment around the palladium atom.[5] This steric bulk can disfavor the binding of the pyridine nitrogen, thereby keeping the catalyst "on-cycle" and promoting the desired cross-coupling reaction.

Troubleshooting and Deactivation Analysis

When simple fixes fail, a more systematic approach is required to diagnose the root cause of catalyst deactivation.

Troubleshooting Matrix
Symptom Probable Cause(s) Recommended Solution(s)
No Reaction / Stalled Reaction 1. Inactive catalyst (oxidized Pd(0), poor precursor).[1] 2. Catalyst poisoning (impurities, substrate coordination).[2][7] 3. Suboptimal conditions (temperature, base).[1]1. Use a fresh, high-quality precatalyst. Ensure rigorous inert atmosphere. 2. Purify all reagents. Use bulky ligands to prevent substrate inhibition. 3. Screen different bases, solvents, and incrementally increase temperature.
Formation of Palladium Black 1. Agglomeration of Pd(0) species.[4] 2. Ligand degradation or insufficient ligand.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs.[5][6] 2. Increase ligand-to-palladium ratio. Avoid excessive heat.
Debromination (Hydrodehalogenation) 1. Presence of a hydride source.[1]1. Use anhydrous, aprotic solvents (toluene, dioxane). Use bases like K₃PO₄ or Cs₂CO₃.
Boronic Acid Homocoupling 1. Presence of oxygen.[2][5] 2. Inefficient generation of active Pd(0) from Pd(II) source.1. Rigorously degas all solvents and the reaction headspace. 2. Use a Pd(0) source or a precatalyst. Optimize base and solvent for efficient transmetalation.
Inconsistent Yields Between Runs 1. Poor mixing of heterogeneous mixtures (e.g., solid bases). 2. Inconsistent quality of reagents or inert atmosphere.1. Ensure vigorous stirring. 2. Standardize reagent sources and degassing procedures.
Logical Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing reaction failures.

G start Reaction Failure (Low Yield / No Product) check_basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Correct Stoichiometry? - Temperature? start->check_basics basics_ok Basics OK check_basics->basics_ok All Confirmed fix_basics Correct Basic Experimental Error and Re-run basics_ok->fix_basics No screen_params Step 2: Screen Reaction Parameters - Change Base (e.g., K₃PO₄, Cs₂CO₃) - Change Solvent (e.g., Toluene, Dioxane) - Vary Temperature basics_ok->screen_params Yes params_ok Improvement? screen_params->params_ok success Optimize and Proceed params_ok->success Yes change_catalyst Step 3: Change Catalyst System - Screen Ligands (Bulky Phosphines, NHCs) - Change Pd Precursor (Pd(0) vs Pd(II)) - Adjust Pd/Ligand Ratio params_ok->change_catalyst No catalyst_ok Improvement? change_catalyst->catalyst_ok catalyst_ok->success Yes advanced_analysis Step 4: Advanced Analysis - Run Hot Filtration Test - Analyze for Poisons (e.g., sulfur) - Consider alternative reaction catalyst_ok->advanced_analysis No

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Understanding Catalyst Deactivation Pathways

Catalyst deactivation can occur through several distinct chemical, thermal, and mechanical mechanisms.[9] Understanding these pathways is key to designing robust reaction conditions.

DeactivationPathways cluster_chemical Chemical Deactivation cluster_thermal Thermal/Physical Deactivation ActiveCatalyst Active L-Pd(0) Species Poisoning Poisoning (e.g., Substrate N-coordination, Sulfur impurities) ActiveCatalyst->Poisoning Inhibitor binds to active site LigandDeg Ligand Degradation (e.g., Oxidation of Phosphines) ActiveCatalyst->LigandDeg High temp / Oxidants Aggregation Aggregation / Sintering (Formation of Pd Black) ActiveCatalyst->Aggregation Poor ligand stabilization DeactivatedCatalyst Inactive Species Poisoning->DeactivatedCatalyst LigandDeg->DeactivatedCatalyst Aggregation->DeactivatedCatalyst Leaching Leaching (For heterogeneous catalysts) Leaching->DeactivatedCatalyst HotFiltration start Set up reaction with heterogeneous catalyst run_partial Run reaction to 20-50% conversion start->run_partial filter Rapidly filter the hot reaction mixture through a pre-heated syringe filter to remove solid catalyst run_partial->filter separate Separate into: 1. Solid Catalyst 2. Hot Filtrate filter->separate monitor Continue to heat and stir the hot filtrate separate->monitor analyze Monitor reaction progress in the filtrate over time monitor->analyze result Does reaction continue in filtrate? analyze->result res_yes Reaction Continues: Active catalyst is a soluble (leached) species. Deactivation is occurring in the homogeneous phase. result->res_yes Yes res_no Reaction Stops: Catalyst is truly heterogeneous. Deactivation is occurring on the solid support. result->res_no No

Sources

Technical Support Center: Scale-Up of 6-Bromonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 6-Bromonicotinamide. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of this compound reactions in a practical question-and-answer format.

Q1: My reaction yield has dropped significantly upon scale-up, and I'm observing incomplete conversion of the starting material. What are the likely causes?

A1: A drop in yield during scale-up is a frequent challenge, often stemming from issues with heat and mass transfer that are not apparent at the lab scale.[1][2] The core of the problem usually lies in maintaining optimal reaction conditions throughout a larger volume.

Causality and Troubleshooting Steps:

  • Inefficient Heat Transfer: Bromination reactions are often exothermic. On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a large reactor, this ratio decreases dramatically, leading to poor heat removal.[3] This can cause localized "hot spots" where side reactions and decomposition occur, consuming starting material and reducing yield.

    • Solution: Implement a semi-batch or metered addition of the brominating agent.[4][5] This allows the cooling system to keep pace with heat generation. Monitor the internal reaction temperature with a calibrated probe and ensure your reactor's cooling capacity is sufficient for the reaction's thermal profile.

  • Poor Mixing: Inadequate agitation in a large vessel leads to concentration gradients.[2] Pockets of high reactant concentration can lead to rapid, uncontrolled reactions and byproduct formation, while other areas remain dilute and unreacted.

    • Solution: Evaluate your reactor's agitation system. The stirrer design (e.g., turbine vs. anchor), speed, and the presence of baffles are critical. For heterogeneous reactions (e.g., using a solid brominating agent), ensure the solids are adequately suspended.

  • Extended Reaction Time: To compensate for perceived slower reaction rates at scale, operators might extend the reaction time. However, this can promote the degradation of the product or starting material, especially at elevated temperatures.

    • Solution: Monitor the reaction progress closely using in-process controls (IPC) like TLC, GC-MS, or HPLC.[6] Do not simply extend the time; confirm the reaction has stalled before making adjustments.

Below is a workflow to diagnose and address low yield issues.

G start Low Yield / Incomplete Conversion check_temp Monitor Internal Temperature. Are there spikes or poor heat removal? start->check_temp check_mixing Evaluate Agitation. Are solids suspended? Is mixing uniform? check_temp->check_mixing No sol_temp Implement Metered Addition. Improve Cooling Protocol. check_temp->sol_temp Yes check_ipc Analyze In-Process Controls (IPC). Is the reaction truly stalled? check_mixing->check_ipc No sol_mixing Increase Stirrer Speed. Optimize Stirrer Design / Use Baffles. check_mixing->sol_mixing Yes sol_ipc Investigate Reagent Purity/Activity. Check for Catalyst Deactivation (if applicable). check_ipc->sol_ipc Yes

Caption: Troubleshooting workflow for low yield.

Q2: I'm seeing a high level of impurities, particularly di-brominated species and other isomers. How can I improve selectivity?

A2: The formation of isomers and over-brominated products is a classic selectivity problem, especially with activated pyridine rings.[7] This issue is often exacerbated at scale due to the mixing and temperature issues discussed previously.

Causality and Control Strategies:

  • Reagent Stoichiometry and Addition: Using a large excess of the brominating agent or adding it too quickly can lead to high local concentrations, promoting multiple brominations.

    • Solution: Carefully control the stoichiometry of your brominating agent. A slow, controlled addition (semi-batch) is critical to maintain a low, steady concentration of the brominating species, favoring the mono-brominated product.[5]

  • Reaction Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Solution: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. A temperature screening study during process development is highly recommended.[8]

  • Choice of Brominating Agent: Different reagents have different reactivity profiles. N-Bromosuccinimide (NBS) is often considered milder and more selective than elemental bromine (Br₂).[9]

    • Solution: If using Br₂, consider switching to NBS. If already using NBS, ensure its purity is high, as impurities can affect reactivity.[9]

Table 1: Comparison of Common Brominating Agents

ReagentAdvantagesDisadvantages at Scale
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂; generally more selective.[9]Can be problematic to charge as a solid; potential for thermal runaway with some solvents (e.g., DMF).[5][9]
**Elemental Bromine (Br₂) **High atom economy; inexpensive.Highly corrosive, volatile, and difficult to handle; often less selective.[9]
Dibromohydantoin (DBDMH) Solid, high bromine content.Can be less reactive, requiring longer times or higher temperatures.[8]
Q3: My reaction is showing a dangerous exotherm upon scale-up. How can I ensure thermal safety?

A3: Thermal runaway is one of the most significant safety risks during scale-up, particularly for exothermic bromination reactions.[3][4] A reaction that is easily controlled in a small flask can become uncontrollable in a large reactor if the rate of heat generation exceeds the rate of heat removal.

Causality and Safety Protocols:

  • "All-at-Once" Addition: Adding all reactants simultaneously (batch mode) is extremely dangerous for exothermic reactions at scale.[1]

    • Solution: Never use a full batch mode for potentially exothermic reactions at scale. A semi-batch approach, where one reactant is added gradually, is the standard and safest method.[4][5]

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the heat load.

    • Solution: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to determine the heat of reaction.[5] This data is crucial for ensuring the pilot plant reactor has the required cooling capacity.

  • Solvent Choice: Some solvents can react hazardously with brominating agents. For example, NBS in DMF has been reported to be a hazardous combination that can lead to thermal runaway.[9]

    • Solution: Conduct a thorough literature search and perform safety screening (e.g., using Differential Scanning Calorimetry - DSC) on your reaction mixture to identify potential side reactions or decompositions.[5] Avoid known hazardous combinations.

G start Thermal Safety Protocol step1 1. Reaction Calorimetry (Lab Scale) Determine Heat of Reaction (ΔHr). start->step1 step2 2. Thermal Hazard Screening (DSC) Identify onset temperature of decomposition. step1->step2 step3 3. Process Design Implement Semi-Batch Addition. step2->step3 step4 4. Engineering Controls Ensure Adequate Reactor Cooling Capacity. step3->step4 step5 5. Emergency Planning Establish Quenching Protocol. step4->step5

Caption: Key steps for ensuring thermal safety.

Frequently Asked Questions (FAQs)

Q4: What are the best analytical methods for monitoring the reaction and ensuring product quality?

A4: A robust analytical package is essential for successful scale-up.

  • Reaction Monitoring:

    • TLC (Thin Layer Chromatography): A quick, qualitative method ideal for checking the disappearance of starting material at the bench.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for monitoring volatile components and identifying byproducts.[6]

    • HPLC (High-Performance Liquid Chromatography): The workhorse for quantitative analysis. It can accurately track the consumption of starting material and the formation of product and impurities.[8]

  • Product Quality Control:

    • HPLC: Used to determine the final purity and impurity profile of the isolated product.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the structure of the final product and helps identify any isomeric impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to identify the molecular weights of unknown impurities.

Q5: How should I approach purification at a larger scale? Direct crystallization is proving difficult.

A5: Purification is a major scale-up hurdle. Column chromatography, while common in the lab, is often impractical and expensive at the manufacturing scale.

  • Crystallization: This is the preferred method for large-scale purification.

    • Troubleshooting: If direct crystallization fails, perform a solvent screening to find a suitable system (or solvent/anti-solvent pair). Seeding the solution with a small amount of pure product can help induce crystallization. Control the cooling rate; slow cooling often yields purer crystals.[7]

  • Reslurrying: Stirring the crude solid in a solvent where the product is sparingly soluble but impurities are more soluble can be an effective purification method.

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. Dissolving the crude material in an organic solvent and washing with an aqueous acid can remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting.

Representative Experimental Protocol: Synthesis of this compound via NBS Bromination

Disclaimer: This is a generalized protocol and must be optimized and validated for specific equipment and safety considerations before implementation.

Materials:

  • Nicotinamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Aqueous Sodium Thiosulfate solution

  • Aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reactor Setup: Charge a clean, dry reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with Nicotinamide and Acetonitrile.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure.

  • Cooling: Cool the resulting slurry to 0-5 °C.

  • Reagent Addition (Semi-Batch): Prepare a solution or slurry of NBS in Acetonitrile. Slowly add the NBS to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress every hour by withdrawing a sample and analyzing via HPLC or TLC until the starting material is consumed.

  • Quenching: Once complete, slowly add a pre-chilled aqueous solution of sodium thiosulfate to quench any unreacted NBS. A slight temperature increase may be observed.

  • Work-up: Add an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Isolation: The product may precipitate out of the solution. If so, filter the solid, wash it with cold water, and then with a cold non-polar solvent (e.g., heptane). If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Drying: Dry the isolated solid under vacuum at a controlled temperature.

References

  • Benchchem. (n.d.). Navigating the Scale-Up of 3-Bromopropanal Reactions: A Technical Support Center.
  • Benchchem. (n.d.). Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile.
  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
  • American Chemical Society. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Scientific Update. (2024). A Dangerous Bromance.
  • University of North Texas. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Benchchem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5189.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis.
  • Zhang, L., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(10), 1258.
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
  • BioInsights. (2025). Addressing challenges in AAV manufacturing scale-up for cost-effective gene therapies.

Sources

Technical Support Center: Purification of 6-Bromonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromonicotinamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. This compound and its derivatives are key building blocks in medicinal chemistry, particularly in the development of PARP inhibitors and other therapeutic agents[1][2]. However, their unique physicochemical properties can present significant purification hurdles.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and obtain highly pure materials for your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative showing significant tailing during silica gel chromatography?

A1: The basicity of the pyridine nitrogen is the primary cause of peak tailing on standard silica gel. The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to a non-ideal elution profile. This can be mitigated by adding a basic modifier, such as 0.1-1% triethylamine or ammonia, to your eluent system.

Q2: I'm having difficulty crystallizing my this compound derivative. It keeps "oiling out." What should I do?

A2: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point. This is common with derivatives that have lower melting points or when a solvent system with a high boiling point is used. To resolve this, try reheating the solution to redissolve the oil and then add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point. Slower cooling can also promote crystal formation over oiling out.

Q3: After a Suzuki or Buchwald-Hartwig coupling reaction with a this compound derivative, I'm struggling to remove the palladium catalyst and ligands. What are the best strategies?

A3: Palladium catalyst and ligand removal can be challenging. A common first step is to filter the reaction mixture through a pad of Celite. If residual catalyst remains, you can try an aqueous wash with a solution of a chelating agent like EDTA or a dilute solution of sodium sulfide to precipitate the palladium. Alternatively, specialized silica-based metal scavengers can be effective. For stubborn cases, a short column chromatography plug with a more polar solvent system may be necessary to retain the palladium species.

Q4: My purified this compound derivative is a yellow or brown color, but I expect a white solid. What could be the cause?

A4: Discoloration can arise from several sources. Trace impurities from the synthesis, such as residual palladium or byproducts from side reactions, can be colored. Additionally, some brominated pyridines can be light-sensitive and may slowly decompose, leading to discoloration. To address this, ensure all catalyst residues are removed. If the compound is pure by NMR and LC-MS, you can try recrystallization from a suitable solvent system, sometimes with the addition of a small amount of activated carbon to adsorb colored impurities.

Troubleshooting Guides

Column Chromatography

Column chromatography is a workhorse for the purification of this compound derivatives. However, the presence of the basic pyridine nitrogen and the electron-withdrawing bromine atom can lead to specific challenges.

Problem Potential Cause(s) Suggested Solution(s)
Significant Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.Add a basic modifier (0.1-1% triethylamine or ammonia) to the eluent. Use deactivated (neutral) silica or alumina as the stationary phase.
Co-elution of Product and Impurities Inappropriate solvent system. Column overloading.Perform a thorough TLC analysis with a range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find optimal separation. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.
Product is Immobile on the Column Eluent is not polar enough. Strong adsorption to the stationary phase.Gradually increase the polarity of the eluent. If using a basic modifier, ensure it is present in the eluent from the start.
Degradation on the Column The compound is unstable on silica gel.Minimize the time the compound spends on the column by using a faster flow rate (if separation allows). Switch to a less acidic stationary phase like neutral alumina. Consider alternative purification methods like recrystallization or preparative HPLC.
Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is to find a solvent system where the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below[3][4][5].

Problem Potential Cause(s) Suggested Solution(s)
Compound Fails to Crystallize Incorrect solvent choice. Too much solvent used.Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes). Use the minimum amount of hot solvent necessary to fully dissolve the compound.
"Oiling Out" The solution is supersaturated at a temperature above the compound's melting point.Reheat the mixture to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble. Allow for very slow cooling. Try a different solvent system with a lower boiling point.
Poor Recovery of Product The compound has significant solubility in the cold solvent. Crystals are being re-dissolved during washing.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurities Co-crystallize with the Product Impurities have similar solubility profiles.Try a different solvent system for recrystallization. If the impurity is present in a significant amount, a preliminary purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol provides a general workflow for the purification of a this compound derivative using silica gel chromatography.

Workflow Diagram:

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique often leads to better separation.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. For many this compound derivatives, a gradient from a less polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is effective. Crucially, include 0.1-1% triethylamine in your eluent to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol describes a common method for recrystallizing this compound derivatives that may not crystallize well from a single solvent.

Decision Tree for Solvent Selection:

G start Crude Product solubility_test Test solubility in various single solvents (e.g., Ethanol, Toluene, Ethyl Acetate) start->solubility_test soluble_cold Soluble in cold solvent? solubility_test->soluble_cold single_solvent_no single_solvent_no soluble_cold->single_solvent_no No mixed_solvent_path Select a 'soluble' solvent and an 'insoluble' (anti-solvent) soluble_cold->mixed_solvent_path Yes soluble_hot Soluble in hot solvent? single_solvent_yes Use single solvent for recrystallization soluble_hot->single_solvent_yes Yes soluble_hot->mixed_solvent_path No single_solvent_no->soluble_hot dissolve_hot Dissolve crude product in minimal hot 'soluble' solvent mixed_solvent_path->dissolve_hot Crystals Formed add_antisolvent Add 'insoluble' solvent dropwise at high temperature until solution becomes slightly turbid dissolve_hot->add_antisolvent Crystals Formed reheat Reheat to clarify add_antisolvent->reheat Crystals Formed cool Cool slowly to induce crystallization reheat->cool Crystals Formed end Successful Recrystallization cool->end Crystals Formed

Sources

Technical Support Center: Solvent and Base Screening for 6-Bromonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing reactions involving this versatile building block. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the reactivity of this compound and the principles behind solvent and base selection for its primary applications in cross-coupling chemistry.

Q1: What are the most common and synthetically useful reactions performed with this compound?

This compound is a valuable heteroaromatic building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most prevalent transformations include:

  • Suzuki-Miyaura Coupling: This reaction couples the 6-bromo position with a boronic acid or ester to form a C-C bond, yielding biaryl or vinyl-substituted nicotinamides.[1][2]

  • Buchwald-Hartwig Amination: This method is used to form a C-N bond by coupling this compound with a primary or secondary amine.[3][4] This reaction is fundamental for accessing a wide array of 6-aminonicotinamide derivatives, which are significant in medicinal chemistry.[4]

  • Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.[2]

  • Heck Coupling: Creates a C-C bond with an alkene.[2]

The electron-deficient nature of the pyridine ring and the presence of the amide group make careful optimization of reaction conditions, particularly the choice of solvent and base, essential for success.

Q2: Why is the choice of solvent so critical in palladium-catalyzed reactions with this compound?

The solvent plays a multifaceted role that extends far beyond simply dissolving the reagents.[5][6] Its properties can directly influence catalyst stability, reaction rate, and even product selectivity.[6][7] Key considerations include:

  • Reagent Solubility: Ensuring all components, including the substrate, coupling partner, and base, are sufficiently soluble is the first step to a successful reaction. Poor solubility can lead to slow or incomplete reactions. While there is limited public data on this compound's solubility, its polar amide group and aromatic ring suggest nuanced behavior across different solvent classes.[8]

  • Catalyst Stability and Activity: The solvent can coordinate with the palladium center, affecting its catalytic activity. Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen, and the solvent must be rigorously degassed to prevent catalyst deactivation through oxidation.[9][10]

  • Polarity Effects: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states within the catalytic cycle.[7][11] For Suzuki couplings of bromopyridines, solvent mixtures, such as 1,4-dioxane/water or toluene/water, are often employed to balance the solubility of organic and inorganic reagents and facilitate the reaction.[1][9]

  • Influence on Side Reactions: The solvent can impact the rate of undesirable side reactions like protodebromination (dehalogenation).[9] For instance, some solvents may act as hydride sources, leading to the reduction of the starting material.[10]

Q3: What are the distinct roles of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions?

The base is not a passive component; it is a crucial activator in the catalytic cycle, and its role differs significantly between reaction types.

  • In Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species. It reacts with the boronic acid (or ester) to form a more nucleophilic boronate complex. This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[12][13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its strength can influence the rate of transmetalation and suppress side reactions like protodeboronation.[1][10]

  • In Buchwald-Hartwig Amination: The base's function is to deprotonate the amine coupling partner after it coordinates to the palladium(II) complex.[4][14] This generates a palladium-amido intermediate, which is necessary for the subsequent reductive elimination step that forms the desired C-N bond.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used, although weaker bases like Cs₂CO₃ can be effective in certain systems, especially with base-sensitive substrates.[3][15][16]

Q4: Can the nicotinamide functional group cause complications during the reaction?

Yes, the amide group in this compound can introduce specific challenges that must be managed:

  • Hydrolysis: Amide bonds are susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[17][18][19] Using strong hydroxide bases (e.g., NaOH, KOH) with aqueous solvents can cleave the amide to the corresponding carboxylic acid, reducing the yield of the desired product.[20][21] This side reaction can be mitigated by using weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or non-aqueous conditions where possible.[22]

  • Catalyst Inhibition: The lone pair of electrons on the amide nitrogen, as well as the pyridine nitrogen, can potentially coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, leading to lower reaction efficiency.[23] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this inhibition by promoting the desired catalytic steps.[1][24]

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues encountered during your experiments with this compound.

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues in cross-coupling reactions. A systematic approach is key to identifying the root cause.

  • Possible Cause 1: Catalyst Deactivation

    • Diagnosis: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Phosphine ligands are also prone to oxidation.[10] This is a frequent cause of reaction failure, especially if yields are inconsistent between runs.[24]

    • Solution:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[9][10]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[2]

      • Reagent Quality: Use fresh, high-quality palladium precursors and ligands. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst system (e.g., Buchwald precatalysts) for more reliable generation of the active catalyst.[10]

  • Possible Cause 2: Suboptimal Solvent/Base Combination

    • Diagnosis: The reaction mixture may appear heterogeneous, or the reaction stalls after an initial period. This indicates poor solubility or an inappropriate base that cannot effectively drive the catalytic cycle.

    • Solution:

      • Solvent Screening: If solubility is an issue, switch to a more appropriate solvent or a solvent mixture. For Suzuki reactions, a common starting point is a 4:1 mixture of an ethereal solvent (1,4-dioxane, THF) with water.[9] For Buchwald-Hartwig aminations, anhydrous ethereal or aromatic solvents like THF, 1,4-dioxane, or toluene are typical.[23]

      • Base Screening: The base must be strong enough for its intended role but not so strong that it causes side reactions. For Suzuki couplings, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] For Buchwald-Hartwig reactions, if NaOtBu fails, consider other strong bases like LiHMDS or K₃PO₄.[1][15] The base should be finely powdered and dry to ensure reactivity and consistency.[2]

  • Possible Cause 3: Catalyst Inhibition

    • Diagnosis: The reaction fails even with fresh, properly handled reagents. This is particularly relevant for this compound, where the pyridine nitrogen can coordinate to and inhibit the palladium catalyst.[23]

    • Solution:

      • Ligand Choice: The use of sterically bulky, electron-rich phosphine ligands is critical. Ligands like SPhos, XPhos, or RuPhos for Buchwald-Hartwig aminations, or SPhos for Suzuki couplings, can accelerate the rate-limiting steps (oxidative addition and reductive elimination) and minimize catalyst inhibition.[1][24] A ligand screen is often a highly effective optimization strategy.

Problem 2: Significant Formation of Debrominated Byproduct

The replacement of the bromine atom with hydrogen (protodebromination or dehalogenation) is a common and frustrating side reaction.[9][25]

  • Possible Cause 1: Presence of a Hydride Source

    • Diagnosis: The debrominated product is observed by LC-MS or NMR analysis of the crude reaction mixture. This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the intended coupling partner.[10]

    • Solution:

      • Solvent Purity: Ensure solvents are anhydrous and peroxide-free. Some solvents, like isopropanol, can act as hydride donors.[10]

      • Base Selection: Avoid bases that can generate hydride species. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally considered safer choices in this regard than some alkoxides.[10]

      • Reagent Purity: Impurities in the boronic acid or amine can sometimes contribute to this side reaction. Use high-purity reagents.[24]

  • Possible Cause 2: Slow Coupling Kinetics

    • Diagnosis: Debromination is more prevalent when the desired cross-coupling reaction is slow, allowing more time for side reactions to occur.[9]

    • Solution:

      • Optimize Conditions: Focus on accelerating the main reaction. This can involve increasing the temperature, changing the ligand to a more active one, or switching to a solvent system known to promote faster rates for your specific coupling type.[9]

Problem 3: Hydrolysis of the Nicotinamide Group

  • Possible Cause: Harsh Basic Conditions

    • Diagnosis: The presence of 6-carboxynicotinamide or its salt is detected in the reaction mixture. Amides can hydrolyze under basic conditions, a reaction that is accelerated by heat and the presence of water.[17][20]

    • Solution:

      • Avoid Hydroxide Bases: Do not use strong aqueous bases like NaOH or KOH, especially with prolonged heating.[17]

      • Use Weaker Inorganic Bases: Switch to bases like K₃PO₄ or Cs₂CO₃, which are generally less prone to causing amide hydrolysis.[22]

      • Anhydrous Conditions: If the reaction chemistry allows (e.g., in many Buchwald-Hartwig aminations), using an anhydrous solvent will prevent hydrolysis.

Data Presentation

For effective screening, it is crucial to understand the properties of the solvents and bases you are working with.

Table 1: Properties of Common Solvents for Cross-Coupling Reactions

SolventFormulaBoiling Point (°C)Relative PolarityDielectric ConstantNotes
TolueneC₇H₈1110.0992.38Good for higher temperatures; nonpolar.[26]
Tetrahydrofuran (THF)C₄H₈O660.2077.58Common ethereal solvent; can be a hydride source.[26]
1,4-DioxaneC₄H₈O₂1010.1642.21High boiling point; often used with water.[26]
Acetonitrile (MeCN)C₂H₃N820.46037.5Polar aprotic; can coordinate to catalyst.[26]
N,N-Dimethylformamide (DMF)C₃H₇NO1530.38636.7High boiling polar aprotic; can be difficult to remove.[26]
WaterH₂O1001.00080.1Used as a co-solvent in Suzuki reactions.[26]

Data extracted from Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.[26]

Table 2: Common Bases for Cross-Coupling Reactions

BaseFormulapKₐ of Conj. AcidTypical ApplicationNotes
Sodium tert-butoxideNaOtBu~19Buchwald-HartwigVery strong, non-nucleophilic base. Moisture sensitive.[3]
Potassium PhosphateK₃PO₄12.3 (of HPO₄²⁻)Suzuki, Buchwald-HartwigStrong inorganic base, often effective and mild.[1][10]
Cesium CarbonateCs₂CO₃10.3 (of HCO₃⁻)Suzuki, Buchwald-HartwigHighly effective, soluble in some organic solvents.[10]
Potassium CarbonateK₂CO₃10.3 (of HCO₃⁻)SuzukiCommon, inexpensive base for Suzuki couplings.[1]
Lithium hexamethyldisilazideLiHMDS~26Buchwald-HartwigVery strong base, good for functional group tolerance.[15]

Experimental Protocols & Workflows

Mandatory Visualization

The following diagrams illustrate logical workflows for troubleshooting and experimental design.

Troubleshooting_Low_Yield Diagram 1: Troubleshooting Workflow for Low Yield start Low Reaction Yield reagent_check Verify Reagent Quality (Substrate, Base, Solvent) and Inert Atmosphere start->reagent_check optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) reagent_check->optimize_conditions Reagents & Atmosphere OK fail No Improvement -> Re-evaluate Strategy reagent_check->fail Problem Found & Fixed, Still No Improvement screen_catalyst Screen Catalyst System (Pd Source, Ligand) optimize_conditions->screen_catalyst No Improvement success Improved Yield -> Final Optimization optimize_conditions->success Improved Yield screen_catalyst->success Improved Yield screen_catalyst->fail No Improvement

Caption: A logical workflow for troubleshooting low-yielding reactions.[24]

Screening_Workflow Diagram 2: General Solvent and Base Screening Workflow start Define Reaction (e.g., Suzuki Coupling) select_solvents Select 3-4 Solvents (e.g., Dioxane/H₂O, Toluene, THF) start->select_solvents select_bases Select 2-3 Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) start->select_bases run_array Run Parallel Reaction Array (Constant Temp, Catalyst, Ligand) select_solvents->run_array select_bases->run_array analyze Analyze Results (LC-MS for Conversion/Byproducts) run_array->analyze identify_lead Identify Best Solvent/Base Pair analyze->identify_lead optimize Further Optimization (Temp, Concentration, Ligand) identify_lead->optimize

Caption: A systematic workflow for initial solvent and base screening.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is designed for parallel screening in reaction vials.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv., e.g., K₃PO₄ or Cs₂CO₃).[1]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[23]

  • Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M).[1]

  • Reaction: Seal the vials and place the reaction block on a preheated stirrer hotplate (e.g., 80-100 °C). Stir vigorously for the designated time (e.g., 4-16 hours).[23]

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the conversion of starting material and the formation of product and key byproducts (debrominated starting material, hydrolyzed amide).

Protocol 2: General Procedure for Buchwald-Hartwig Amination Screening

This protocol is a template for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

  • Preparation: To an array of oven-dried, screw-cap reaction vials equipped with stir bars, add the selected base (e.g., NaOtBu, 1.4 equiv.). In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add this compound (1.0 equiv.).

  • Reagent Addition: Add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, to achieve ~0.1 M concentration). Finally, add the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vials tightly and place the reaction block on a preheated stirrer hotplate (e.g., 90-110 °C). Stir vigorously for 12-24 hours.

  • Workup & Analysis: Cool the reactions to room temperature. Quench by carefully adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water. Separate the organic layer and analyze by LC-MS or TLC to assess reaction outcome.

By systematically applying these principles and protocols, you can efficiently screen conditions, troubleshoot common problems, and successfully synthesize your target molecules derived from this compound.

References

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • GSK. (n.d.). Use of base metals in Buchwald-Hartwig coupling. WordPress. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (2014, October 16). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • ResearchGate. (2012, December 8). Conditions for a selective Buchwald-Hartwig amination?. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromonicotinamide. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile pyridine building block. The inherent electronic properties of the pyridine ring, combined with the directing effects of the carboxamide and bromo substituents, create unique challenges and opportunities in controlling reaction regioselectivity. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary electronic characteristics of this compound and how do they influence its reactivity?

A1: The reactivity of this compound is governed by a confluence of electronic effects. The pyridine nitrogen atom is strongly electron-withdrawing, which significantly reduces the electron density of the entire aromatic system, a phenomenon known as π-deficiency.[1][2] This makes the carbon atoms susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, where the negative charge of an intermediate can be effectively stabilized by resonance.[3]

The molecule has two key substituents that further modulate this reactivity:

  • 3-Carboxamide (-CONH₂): This is an electron-withdrawing group (EWG) that further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. Crucially, it is also a potent directing group in metalation reactions.

  • 6-Bromo (-Br): This halogen serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The interplay of these features means that different positions on the ring can be targeted by selecting the appropriate class of reaction.

Caption: Electronic properties of this compound.

Q2: For a standard palladium-catalyzed cross-coupling reaction like Suzuki or Buchwald-Hartwig, which position is expected to react?

A2: The reaction will overwhelmingly occur at the C6 position . Palladium-catalyzed cross-coupling reactions function via an oxidative addition step where the palladium(0) catalyst inserts into a carbon-halide bond.[4] The C-Br bond is significantly more reactive in this step than any of the C-H bonds on the ring under standard cross-coupling conditions. Therefore, you can confidently expect selective functionalization at C6, replacing the bromine atom.[5][6]

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental challenges. Each entry follows a "Problem-Cause-Solution" format to guide you through resolving common issues.

Issue 1: Poor or No Reactivity in Buchwald-Hartwig Amination at C6

Problem: You are attempting to couple an amine with this compound at the C6 position using a palladium catalyst, but you observe low yield, slow conversion, or recovery of starting material.

Underlying Cause: The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[7] This is a common challenge when working with pyridine-containing substrates. The choice of ligand, base, and solvent is critical to overcome this inhibition and promote the desired catalytic cycle.

Solutions & Optimization Strategy:

  • Ligand Selection is Paramount: Standard phosphine ligands may not be effective. Opt for specialized ligands designed for challenging substrates.

    • Bulky, Electron-Rich Biarylphosphine Ligands: Ligands like XPhos, SPhos, or RuPhos are often superior. Their steric bulk promotes the reductive elimination step and can prevent the pyridine nitrogen from deactivating the palladium center.

    • Bidentate Ligands: In some cases, bidentate ligands such as BINAP or DPPF can be effective as they form more stable catalyst complexes that may be less susceptible to inhibition.[8]

  • Choice of Base and Solvent:

    • Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium tert-butoxide (NaOtBu) for heteroaromatic substrates.

    • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or THF are standard. The choice can significantly impact catalyst solubility and activity.

Troubleshooting Workflow:

G start Start: Low Yield in Buchwald-Hartwig at C6 check_catalyst Initial Catalyst System: Pd₂(dba)₃ / P(t-Bu)₃ NaOtBu in Toluene start->check_catalyst switch_ligand Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) check_catalyst->switch_ligand Primary Strategy change_base Change Base (e.g., Cs₂CO₃ or K₃PO₄) switch_ligand->change_base If still poor conversion screen_solvents Screen Solvents (Dioxane, Toluene, THF) change_base->screen_solvents monitor Monitor by LC-MS for Conversion screen_solvents->monitor monitor->switch_ligand No Improvement success Success: High Yield of 6-Aminonicotinamide monitor->success Reaction Complete

Caption: Workflow for optimizing Buchwald-Hartwig amination.

Issue 2: Achieving Functionalization ortho to the Amide (C2 or C4) instead of at C6

Problem: You want to introduce a substituent at the C2 or C4 position while leaving the C6-bromo group intact for a subsequent reaction. Standard cross-coupling is not an option.

Underlying Cause: This transformation requires a complete shift in strategy from cross-coupling to a reaction that leverages the directing ability of the C3-carboxamide group. The most powerful technique for this is Directed ortho-Metalation (DoM) .[9][10] The amide is a strong directing metalation group (DMG) that coordinates to a strong lithium base (like LDA or n-BuLi), facilitating the deprotonation of a nearby C-H bond.[11]

Solutions & Optimization Strategy:

  • Reaction Principle: The amide's oxygen coordinates to the lithium cation of the base (e.g., LDA), positioning the base to abstract a proton from either C2 or C4. The resulting aryllithium intermediate can then be quenched with an electrophile.

  • Controlling C2 vs. C4 Regioselectivity:

    • Default Selectivity: Without other influences, metalation often occurs at C4. However, the precise outcome is a delicate balance of sterics and electronics and can be difficult to predict without experimental validation.

    • Kinetic vs. Thermodynamic Control: Reactions at very low temperatures (-78 °C) favor the kinetically accessible proton, while warming the reaction may allow for equilibration to the thermodynamically more stable lithiated species. The C2 proton may be more sterically hindered but potentially more acidic due to proximity to the ring nitrogen.

    • Protecting Groups: If a mixture is obtained, consider temporarily protecting one of the ortho positions (e.g., with a removable silyl group) to force metalation at the desired site.[12]

Illustrative DoM Mechanism:

G cluster_0 Directed ortho-Metalation (DoM) Pathway mol This compound base Strong Base (LDA) -78 °C, THF mol->base 1. Deprotonation intermediate Ortho-Lithiated Intermediate (at C2 or C4) base->intermediate 2. Forms Aryllithium electrophile Electrophile (E+) (e.g., I₂, TMSCl, DMF) intermediate->electrophile 3. Quench product C2 or C4 Functionalized Product electrophile->product 4. C-E Bond Formation

Caption: Conceptual workflow for Directed ortho-Metalation.

Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr) at C6 when Targeting other Positions

Problem: During a reaction intended to modify another part of the molecule (e.g., DoM or a reaction on a side chain), you observe displacement of the C6-bromo group by a nucleophile present in the reaction mixture (e.g., an amide base, solvent fragments).

Underlying Cause: The C6 position is highly activated for SNAr due to its ortho relationship to the electron-withdrawing pyridine nitrogen.[3][13] Strong nucleophiles, especially at elevated temperatures, can displace the bromide via the addition-elimination SNAr mechanism.[14][15]

Solutions & Optimization Strategy:

  • Temperature Control is Critical: SNAr reactions are often kinetically slower at low temperatures than DoM. Maintain strict low-temperature control (e.g., -78 °C) throughout the addition of reagents and the reaction period.

  • Choice of Base: For DoM, use a sterically hindered base like Lithium Diisopropylamide (LDA) or LiTMP. These bases are highly basic but poor nucleophiles, minimizing the risk of direct attack at C6. Avoid smaller, more nucleophilic bases like n-BuLi if SNAr is a concern.

  • Reaction Time: Do not let the reaction run longer than necessary. Monitor carefully by TLC or LC-MS and quench as soon as the starting material is consumed to prevent side reactions from occurring over time.

Comparative Table: Reaction Conditions vs. Regioselectivity

Desired PositionReaction TypeKey ReagentsTemperatureCommon Pitfalls & Solutions
C6 Suzuki Coupling Pd Catalyst (e.g., Pd(PPh₃)₄), Boronic Acid, Base (K₂CO₃)80-110 °CPitfall: Catalyst deactivation. Solution: Use specialized ligands (XPhos).
C6 Buchwald-Hartwig Pd Catalyst, Ligand (XPhos), Amine, Base (Cs₂CO₃)80-110 °CPitfall: Pyridine inhibition. Solution: Use bulky, electron-rich ligands.[7]
C2 / C4 Directed ortho-Metalation Strong Base (LDA), Electrophile (e.g., I₂)-78 °CPitfall: Mixture of C2/C4 isomers. Solution: Screen bases/solvents; consider kinetic vs. thermodynamic control.
C6 SNAr Strong Nucleophile (e.g., NaOMe, R₂NH)25-100 °CPitfall: Reaction fails with weak nucleophiles. Solution: Ensure nucleophile is strong enough to attack the electron-poor ring.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6

This protocol provides a robust method for C-C bond formation at the C6 position.

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Directed ortho-Metalation and Iodination at C4/C2

This protocol is for introducing an electrophile, in this case, iodine, at the position ortho to the amide.

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophile Quench: Add a solution of iodine (I₂) (1.2 equiv) in anhydrous THF dropwise.

  • Workup: After stirring for an additional hour at -78 °C, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Analysis: Purify by column chromatography and analyze the product mixture (if any) by ¹H NMR to determine the C2 vs. C4 regioselectivity.

References

  • BenchChem. (2025).
  • Hoyt, L., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
  • Some 6-substituted nicotinamides: synthesis and antineoplastic activities. (1967). Biochemical Pharmacology, 16(4), 675-80.
  • BenchChem. (2025).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange.
  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. (1964). Journal of Medicinal Chemistry, 7, 150-4.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Directed (ortho) Metallation. (n.d.). University of California, Irvine.
  • Directed ortho metal
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.). University of Oxford.
  • C–H functionalization of pyridines. (n.d.). Royal Society of Chemistry.
  • Buchwald–Hartwig amin
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (n.d.). Chemistry Steps.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • BenchChem. (2025).

Sources

identifying and removing impurities from 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 6-Bromonicotinamide

A Senior Application Scientist's Guide to Identification and Removal of Common Impurities

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. Ensuring the purity of key intermediates like this compound is paramount, as impurities can drastically affect downstream reaction yields, introduce artifacts in biological assays, and compromise the integrity of your research.[1][2]

This document moves beyond simple protocols to explain the underlying principles of impurity identification and removal, empowering you to troubleshoot and optimize the purification of this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

A1: The impurity profile of your this compound sample is intrinsically linked to its synthetic route. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common precursor is 6-bromonicotinic acid. Incomplete amidation will leave residual carboxylic acid in your final product.

  • Isomeric Byproducts: Depending on the bromination strategy of the pyridine ring, positional isomers (e.g., 2-bromo or 4-bromonicotinamide) could form, though they are generally less common with directed synthesis routes.[3]

  • Over-brominated Species: Harsh bromination conditions can lead to the formation of dibromo-nicotinamide byproducts.[3]

  • Hydrolysis Products: this compound can hydrolyze back to 6-bromonicotinic acid, especially if exposed to acidic or basic conditions during workup or storage.[4]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, ethanol, ethyl acetate) may be present in the final product.[1][5]

Table 1: Common Impurities and Their Origin

Impurity Class Specific Example Likely Origin
Starting Material 6-Bromonicotinic Acid Incomplete amidation reaction.
Hydrolysis Product 6-Bromonicotinic Acid Hydrolysis of the amide during workup or storage.[4]
Over-reaction Dibromo-nicotinamide Excess brominating agent or harsh reaction conditions.[3]
Isomeric Byproduct 2-Bromonicotinamide Non-selective bromination of the nicotinamide precursor.[3]

| Residual Solvents | Ethanol, Ethyl Acetate, DMF | Incomplete removal during drying/purification steps.[5] |

Q2: What is the best first step to assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is the ideal initial technique. It is fast, inexpensive, and provides a clear qualitative picture of the number of components in your sample.[6] A well-run TLC can guide your entire purification strategy, from choosing a recrystallization solvent to developing a mobile phase for column chromatography.[7]

Q3: My compound is a solid. Should I always use recrystallization for purification?

A3: For solid compounds, recrystallization is almost always the preferred first choice for purification.[8] It is a highly effective method for removing small amounts of impurities from a large amount of material and is more scalable and cost-effective than chromatography. However, if TLC shows impurities with very similar polarity (i.e., close Rf values) to your product, or if the product "oils out" instead of crystallizing, column chromatography will be necessary.[8]

Troubleshooting Guide & Experimental Protocols

This section provides detailed answers and step-by-step protocols for specific issues you may encounter.

Problem 1: My TLC plate shows multiple spots. How do I identify what they are?

Causality & Logic: Each spot on a TLC plate represents a compound or a group of unresolved compounds. The distance a spot travels (its Rf value) is determined by its polarity and interaction with the stationary and mobile phases.[9] By co-spotting your crude material alongside known starting materials and analyzing the relative positions, you can tentatively identify impurities. For definitive identification, more advanced techniques are required.

Workflow: Impurity Identification

Caption: Workflow for preliminary impurity identification.

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

  • Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.[10] Mark lanes for your crude sample and any available standards (e.g., 6-bromonicotinic acid).

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude material in a volatile solvent (e.g., methanol, ethyl acetate) to make a ~1% solution.[7]

  • Spotting: Use a microcapillary tube to apply a small spot of your solution onto the marked lane on the pencil line. Keep the spot size small (1-2 mm diameter) to prevent streaking.[9]

  • Developing the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (mobile phase). A common starting point for nicotinamide derivatives is a mixture of ethyl acetate and hexanes (e.g., 70:30 v/v). Ensure the solvent level is below the pencil line.[10] Cover the chamber.

  • Analysis: Allow the solvent to travel up the plate until it is about 0.5 cm from the top.[7] Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[9] A good separation will have the product Rf around 0.25-0.35.[7]

Problem 2: My NMR spectrum is "dirty" with extra peaks. How do I interpret them?

Causality & Logic: ¹H NMR spectroscopy provides detailed structural information.[11] Impurities will present as a separate set of signals. Residual solvents are common and appear as characteristic singlets, triplets, or multiplets.[5] Process-related impurities, like residual 6-bromonicotinic acid, will have distinct aromatic signals and will lack the broad amide (-NH₂) protons seen in the product.

Protocol 2: Identifying Impurities by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11] DMSO-d₆ is often ideal for nicotinamides as it can clearly resolve the two amide protons (-CONH₂).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Product Peaks: Identify the characteristic peaks for this compound. Expect three distinct signals in the aromatic region (typically between 7.5 and 9.0 ppm) and two broad signals for the -NH₂ protons.

    • Solvent Peaks: Compare any sharp singlets to established tables of residual solvent shifts (e.g., Acetone at ~2.09 ppm, Dichloromethane at ~5.30 ppm in DMSO-d₆).

    • Process Impurities: Look for aromatic signals that do not match your product's pattern. For example, if 6-bromonicotinic acid is present, you will see its three aromatic protons but will be missing the amide proton signals. The carboxylic acid proton (-COOH) will appear as a very broad singlet, often far downfield (>12 ppm).

    • Integration: Integrate the area under the product peaks and the impurity peaks. The ratio of these integrals gives a rough estimate of the molar ratio of the impurity to your product.

Problem 3: My solid product won't crystallize or "oils out" during recrystallization.

Causality & Logic: "Oiling out" occurs when the solute is insoluble in the cold solvent but the solution becomes supersaturated upon cooling, causing the solute to separate as a liquid phase rather than forming a crystal lattice.[8] This often happens if the wrong solvent is used, the cooling is too rapid, or if significant impurities are present that disrupt crystallization.

Troubleshooting Recrystallization

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used.[8]Boil off some of the solvent to concentrate the solution and try cooling again.[8]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[8]
Product "oils out". Cooling was too rapid.Re-heat the solution until the oil dissolves completely, then allow it to cool much more slowly. Insulating the flask can help.
Solvent polarity is not ideal.Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and cool slowly.
High level of impurities present.The impurity is depressing the melting point. The material may need to be purified by column chromatography first.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[8] For this compound, ethanol, isopropanol, or mixtures of ethanol/water can be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[8]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8] This step is crucial to remove dust or other particulates.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.[8] Dry the crystals in a vacuum oven to a constant weight.

Problem 4: Recrystallization failed. How do I perform column chromatography?

Causality & Logic: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase.[12] Less polar compounds travel down the column faster, while more polar compounds are retained longer. By developing a mobile phase using TLC that shows good separation between your product and impurities, you can translate those conditions to a column for bulk purification.[7]

Workflow: Column Chromatography Purification

Caption: Step-by-step workflow for column chromatography.

Protocol 4: Purification by Flash Column Chromatography

  • Mobile Phase Selection: Using the TLC protocol (Protocol 1), find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf value of ~0.25-0.35 and separates it well from all impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot every few fractions on a TLC plate to track the separation.[8] Fractions containing only the pure product spot are combined.

  • Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. BenchChem.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • BenchChem. (2025).
  • ChemicalBook. (2025). This compound | 889676-37-3. ChemicalBook.
  • Chem-Impex. (n.d.). This compound.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.).
  • Kountz, D. J., & Ziporin, Z. Z. (1983).
  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Chemistry LibreTexts. (2022).
  • Chemistry LibreTexts. (2022). 2.
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Validation of Synthesized 5-Bromonicotinic Acid. BenchChem.
  • International Journal of Research and Analytical Reviews. (2017).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. MilliporeSigma.
  • Sousa, F., et al. (2012). Advances in chromatographic supports for pharmaceutical-grade plasmid DNA purification.
  • Wang, J., et al. (2016). Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Optimizing Reaction Time and Temperature for 6-Bromonicotinamide Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 6-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthetic outcomes. The nicotinamide moiety is a crucial scaffold in medicinal chemistry, and mastering its functionalization is key to advancing novel therapeutic agents.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions to get your reaction back on track.

Problem 1: Low or No Product Yield

Question: My Suzuki or Buchwald-Hartwig coupling with this compound is resulting in very low yields or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low yields in cross-coupling reactions involving this compound can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions.[1] The pyridine nitrogen and the amide group can coordinate to the palladium catalyst, leading to inhibition.[2]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivation/Inhibition:

    • Cause: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[2] The amide functionality might also play a role in catalyst inhibition.

    • Solution: Switch to a bulkier, more electron-rich ligand. Biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center, promote the desired catalytic steps, and prevent catalyst poisoning.[1][2]

  • Inadequate Inert Atmosphere:

    • Cause: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Insufficient degassing or a poor inert gas (nitrogen or argon) seal can lead to rapid catalyst decomposition.

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period (e.g., 30-60 minutes).[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1]

  • Suboptimal Reaction Temperature:

    • Cause: The oxidative addition of this compound to the Pd(0) center is often the rate-limiting step and is temperature-dependent.[4] If the temperature is too low, this step may not occur efficiently.[1]

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals.[5] Typical temperature ranges for Suzuki and Buchwald-Hartwig couplings are between 80-120 °C.[1][6] Monitor the reaction by TLC or LC-MS at each temperature point to assess progress.

  • Poor Reagent Quality:

    • Cause: Boronic acids are susceptible to degradation, particularly hydrolysis (protodeboronation) and homocoupling.[2][7] Bases, if not finely powdered and dry, can also hinder the reaction.

    • Solution: Use fresh or properly stored boronic acids.[1] Consider using more stable boronic esters, such as pinacol esters, which can slowly release the boronic acid under the reaction conditions, minimizing degradation.[2][7] Ensure bases are freshly opened or have been stored in a desiccator.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Troubleshooting_Low_Yield Start Low / No Yield Check_Inert Verify Inert Atmosphere Start->Check_Inert First Step Check_Reagents Assess Reagent Quality (Boronic Acid, Base) Check_Inert->Check_Reagents Atmosphere OK? Optimize_Temp Increase Reaction Temperature (80-120 °C) Check_Reagents->Optimize_Temp Reagents OK? Optimize_Catalyst Screen Ligands & Catalyst Loading Optimize_Temp->Optimize_Catalyst Conditions OK? Success Yield Improved Optimize_Catalyst->Success Yield Acceptable? Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Boronate L₂PdII(Ar)(Ar') PdII_Aryl->PdII_Boronate Transmetalation (Ar'B(OH)₂ + Base) PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Boronate->Product Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 L-Pd⁰ PdII_Aryl L-PdII(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amine [L-PdII(Ar)(HNR'R'')]⁺Br⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-PdII(Ar)(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product

Sources

Technical Support Center: Optimizing 6-Bromonicotinamide Reactions Through Ligand Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the synthetic application of 6-Bromonicotinamide. This guide is structured for researchers, chemists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. The choice of ligand is arguably the most critical parameter influencing the efficiency, yield, and purity of these transformations. This document provides in-depth, field-proven insights into ligand selection, troubleshooting common issues, and optimizing reaction protocols.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for reactions involving this compound?

A1: The chemical nature of this compound presents a unique set of challenges and opportunities in cross-coupling reactions.

  • Electronic Properties: As an electron-deficient heteroaryl halide, the carbon-bromine bond is activated towards oxidative addition, which is the initial step in many catalytic cycles. However, the pyridine nitrogen and amide functionality can coordinate to the palladium center, potentially inhibiting the catalyst or leading to undesired side reactions.[1][2]

  • Catalyst Stability and Activity: The ligand's primary role is to stabilize the palladium catalyst and modulate its reactivity.[3] A well-chosen ligand will accelerate the desired reaction steps (oxidative addition, reductive elimination) while preventing catalyst decomposition (e.g., formation of palladium black) and off-cycle pathways. For an electron-deficient substrate like this, a ligand must balance promoting the key steps without being overly reactive to cause degradation.

Q2: What are the fundamental ligand properties I should consider?

A2: Ligand influence is primarily understood through its steric and electronic properties.[4][5][6][7]

  • Steric Bulk: This refers to the physical size of the ligand. It is often quantified by the Tolman Cone Angle (θ) for phosphines.[4] Bulky ligands tend to favor the formation of highly reactive, low-coordinate palladium species and can dramatically accelerate the final reductive elimination step.[8][9]

  • Electronic Nature: This describes the ligand's ability to donate or withdraw electron density from the metal center. More electron-donating (electron-rich) ligands increase electron density on the palladium, which generally speeds up the oxidative addition step, especially for less reactive halides like aryl chlorides.[8][10]

  • Bite Angle (for bidentate ligands): For ligands that bind to the metal at two points (bidentate), the P-Pd-P angle, or "bite angle," is critical. A wider bite angle can promote reductive elimination.[11][12] Ligands like Xantphos are specifically designed to have a large, well-defined bite angle.

Q3: What is the difference between a phosphine and an N-Heterocyclic Carbene (NHC) ligand?

A3: Both are powerful ligand classes, but they have distinct properties.

  • Phosphine Ligands: These are the traditional workhorses of cross-coupling. They are incredibly diverse, allowing for fine-tuning of steric and electronic properties (e.g., trialkylphosphines are electron-rich, while triarylphosphines can be tuned).[9] The development of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) revolutionized the field.[13][14]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are known for forming very strong bonds to metal centers, leading to highly stable and robust catalysts.[15] They are typically stronger σ-donors than most phosphines, making them exceptionally effective at promoting oxidative addition with challenging substrates.[16][17] For reactions where catalyst decomposition is a major issue, switching to an NHC-based system can be a highly effective strategy.

Troubleshooting Guides: A Problem-Solving Approach

This section addresses specific, common failures encountered during cross-coupling reactions with this compound and provides targeted solutions based on rational ligand selection.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, its success with this compound is highly ligand-dependent.[3]

  • Problem: My reaction shows low or no conversion to the desired biaryl product.

    • Probable Cause & Mechanistic Insight: The failure likely lies in either a slow oxidative addition or a sluggish reductive elimination. An inadequate ligand may not create a sufficiently active Pd(0) species or may lead to an overly stable Pd(II) intermediate that is reluctant to undergo reductive elimination.

    • Troubleshooting Strategy:

      • Increase Ligand Bulk and Electron-Donating Ability: Switch from simple ligands like PPh₃ to modern biarylphosphine ligands. These ligands are designed to promote both oxidative addition and reductive elimination.[18]

      • Rationale: Bulky ligands like XPhos or SPhos favor the formation of a monoligated Pd(0)L₁ species, which is highly reactive in oxidative addition.[9] Their steric hindrance also forces the coupled groups on the Pd(II) intermediate into close proximity, accelerating the bond-forming reductive elimination step.[19]

  • Problem: I observe significant protodeboronation of my boronic acid starting material.

    • Probable Cause & Mechanistic Insight: Protodeboronation is a competitive side reaction where the boronic acid is replaced by a hydrogen atom.[20] This occurs when the rate of the desired transmetalation/reductive elimination is slower than the rate of this decomposition pathway, often exacerbated by the presence of water and a strong base.

    • Troubleshooting Strategy:

      • Accelerate the Catalytic Cycle: Employ a more efficient ligand (see above). A faster catalytic turnover will consume the boronic acid in the desired reaction before it has time to decompose.

      • Modify Reaction Conditions: Switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) and use anhydrous solvents to minimize the proton source for the side reaction.[20]

(Reaction: this compound + Phenylboronic Acid)

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Takeaway
PPh₃Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100< 20%Insufficiently active for this substrate.
SPhosSPhos Pd G3K₃PO₄Dioxane/H₂O80> 95%Bulky, electron-rich ligand is highly effective.[3]
RuPhosRuPhos Pd G3K₃PO₄2-MeTHF80> 95%Another excellent choice for heteroaryl couplings.
IPr(IPr)Pd(allyl)ClNaOtBuToluene100> 90%NHC ligand provides a highly stable and active catalyst.[16]
Note: Data is illustrative and compiled from typical outcomes for similar heteroaryl halide couplings. Optimal conditions should be determined experimentally.
Guide 2: Buchwald-Hartwig Amination

Forming the C-N bond with this compound can be challenging due to potential catalyst inhibition by the basic pyridine nitrogen.[1]

  • Problem: The reaction stalls at partial conversion, even with extended reaction times.

    • Probable Cause & Mechanistic Insight: The pyridine nitrogen on the substrate or, more likely, the product is coordinating to the palladium center, creating a stable, off-cycle species that effectively poisons the catalyst. The chosen ligand is not sterically hindering enough to prevent this inhibitory binding.

    • Troubleshooting Strategy:

      • Employ Sterically Hindered Ligands: This is the most critical factor. Use bulky biarylphosphine ligands (e.g., BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos-type).[13]

      • Rationale: These ligands create a "pocket" around the palladium atom that is large enough to allow the desired catalytic steps but too sterically crowded to permit strong binding of the pyridine nitrogen, thus preventing catalyst deactivation.[2][21]

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L Active Pd(0) Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd(0)L->OA_Complex Oxidative Addition (Ar-X) Influenced by Ligand Electronics & Sterics TM_Complex Pd(II) Amido or Alkoxide Complex OA_Complex->TM_Complex Amine Coordination & Deprotonation (Base) TM_Complex->Pd(0)L Reductive Elimination (Product Ar-Nu) Influenced by Ligand Sterics & Bite Angle Product Coupled Product (Ar-Nu) TM_Complex->Product ArX This compound (Ar-X) ArX->OA_Complex Nu Amine / Boronic Acid (Nu-H / Nu-B(OR)2) Nu->OA_Complex

Caption: The ligand (L) influences every stage of the catalytic cycle.

Guide 3: Sonogashira Coupling

The formation of a C(sp²)-C(sp) bond via Sonogashira coupling is a powerful tool for introducing alkyne functionalities.

  • Problem: The reaction requires high catalyst loading and gives inconsistent yields.

    • Probable Cause & Mechanistic Insight: The traditional Pd/Cu co-catalyzed system can be sensitive, and catalyst deactivation is common. The ligand may not be sufficiently robust or activating, especially under copper-free conditions.

    • Troubleshooting Strategy:

      • Switch to a More Activating Ligand: Move away from PPh₃ towards bulky, electron-rich monodentate phosphines like tri-tert-butylphosphine (P(tBu)₃) or tricyclohexylphosphine (PCy₃).[8] These ligands are known to be highly effective for Sonogashira reactions.[22][23]

      • Consider an NHC Ligand: For difficult couplings or to improve catalyst stability and longevity, an NHC-ligated palladium catalyst can offer superior performance.[24]

      • Rationale: Electron-rich ligands accelerate the rate-limiting oxidative addition step.[25] In copper-free variants, a highly active palladium catalyst is essential to facilitate the direct transmetalation from the acetylide, and these advanced ligands provide the necessary reactivity.

Workflow start Reaction Issue? low_yield Low / No Yield start->low_yield Yes side_rxn Side Reactions (e.g., Protodeboronation) start->side_rxn Yes stalling Reaction Stalls (Buchwald-Hartwig) start->stalling Yes sol_bulky_rich Increase Ligand Bulk & Electron-Donating Ability (e.g., XPhos, SPhos) low_yield->sol_bulky_rich sol_nhc Consider NHC Ligand (e.g., IPr, IMes) low_yield->sol_nhc side_rxn->sol_bulky_rich Accelerate main rxn sol_conditions Modify Base/Solvent (e.g., KF, Anhydrous) side_rxn->sol_conditions sol_super_bulky Use Highly Hindered Ligand (e.g., BrettPhos) stalling->sol_super_bulky

Caption: A decision tree for troubleshooting common cross-coupling issues.

Experimental Protocols

Protocol: Parallel Ligand Screening for Suzuki-Miyaura Coupling

This protocol describes a high-throughput method to efficiently screen multiple ligands for the coupling of this compound with a boronic acid.

Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Array of ligands (e.g., PPh₃, XPhos, SPhos, RuPhos; 4.4 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Inert atmosphere reaction vials with stir bars (e.g., 2 mL vials)

  • Internal standard (e.g., dodecane) for GC or LC-MS analysis

Procedure:

  • Inert Atmosphere Setup: Perform all additions in a glovebox or using Schlenk line techniques to maintain an inert atmosphere (Nitrogen or Argon).

  • Vial Preparation: To each reaction vial, add this compound, the arylboronic acid, the powdered base, and a stir bar.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and the specific ligand to be tested in the reaction solvent. This ensures accurate dosing of the catalyst components. Note: Prepare a separate stock solution for each ligand.

  • Reaction Initiation: Add the appropriate catalyst/ligand stock solution to each corresponding vial. Then, add the internal standard and enough additional solvent to reach the desired concentration (typically 0.1 M).

  • Execution: Seal the vials tightly and place them in a pre-heated aluminum reaction block on a stirrer hotplate. Stir vigorously at the desired temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), remove the block from heat. Allow vials to cool to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC to determine the conversion and yield relative to the internal standard.

  • Analysis: Compare the results across all tested ligands to identify the most effective one for your specific transformation.

References

  • Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes. Dalton Transactions (RSC Publishing). [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

  • How does the bite angle of a ligand affect the efficiency of its catalyst? Chemistry Stack Exchange. [Link]

  • Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. ACS Publications. [Link]

  • Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology (RSC Publishing). [Link]

  • Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. PubMed. [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. [Link]

  • Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. ACS Publications. [Link]

  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. RSC Publishing. [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

  • Using ligand bite angles to control the hydricity of palladium diphosphine complexes. Dalton Transactions. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic-Chemistry.org. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]

  • Synthesis, characterization and the catalytic application of the N-heterocyclic carbene-PdCl2-cyanopyridine complexes. Taylor & Francis Online. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular C-O Bond Formation with Secondary and Primary Alcohols. MIT Open Access Articles. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Phosphine ligands and catalysis. Gessner Group, Ruhr-Universität Bochum. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3- ... ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-Bromonicotinamide, a key intermediate in pharmaceutical synthesis. The methodologies presented are grounded in established chromatographic principles and validated against the rigorous standards of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this compound.

Introduction: The Analytical Imperative for this compound

This compound is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its purity is of paramount importance, as even trace impurities can have a significant impact on the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for purity determination due to its high resolution, sensitivity, and quantitative accuracy.

This guide will compare two reversed-phase HPLC methods, a standard C18-based method and a high-resolution method employing a phenyl-hexyl stationary phase, for the purity assessment of this compound. The comparison will be based on their ability to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

Potential Impurities of this compound:

Based on common synthetic routes and degradation pathways of related nicotinamide compounds, the following potential impurities have been identified for the purpose of this guide:

  • 6-Bromonicotinic Acid: A potential starting material and a likely hydrolysis degradation product.

  • Nicotinamide: A possible unreacted starting material or impurity from the synthesis of the brominated precursor.

  • 2-Bromonicotinamide & 5-Bromonicotinamide: Positional isomers that can be challenging to separate from the main component and are critical to control as process-related impurities.

Experimental Workflow: A Systematic Approach to Purity Analysis

The following diagram illustrates the general workflow for the HPLC-based purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Weigh this compound Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard & Impurities Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Solution (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solution (0.45 µm) Dissolve_Standard->Filter_Standard Injection Inject Samples & Standards Filter_Sample->Injection System_Suitability System Suitability Test (SST) Filter_Standard->System_Suitability System Equilibration System_Suitability->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Data Acquisition Identification Peak Identification (by RRT) Integration->Identification Quantification Purity Calculation (% Area) Identification->Quantification Report Generate Report Quantification->Report

Caption: HPLC Purity Assessment Workflow.

Comparative HPLC Methodologies

Two distinct HPLC methods were developed and compared for their effectiveness in resolving this compound from its key potential impurities.

Method A: Standard C18 Reversed-Phase Method

This method utilizes a conventional C18 stationary phase, which separates analytes primarily based on their hydrophobicity.

Experimental Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-20 min: 10-50% B, 20-25 min: 50% B, 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in Mobile Phase A/B (90:10)
Method B: High-Resolution Phenyl-Hexyl Method

This method employs a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions, potentially improving the resolution of aromatic and closely related isomers.

Experimental Protocol:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 0-3 min: 15% B, 3-18 min: 15-60% B, 18-22 min: 60% B, 22.1-27 min: 15% B
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection Wavelength 260 nm
Injection Volume 5 µL
Sample Concentration 0.5 mg/mL in Mobile Phase A/B (85:15)

Performance Comparison: Data and Interpretation

The performance of both methods was evaluated based on their ability to separate this compound from a spiked sample containing the potential impurities. The following table summarizes the key chromatographic parameters.

AnalyteMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min) Resolution (Rs) Retention Time (min) Resolution (Rs)
6-Bromonicotinic Acid8.2-9.5-
Nicotinamide10.55.111.86.2
5-Bromonicotinamide14.81.316.22.5
This compound 15.2 -17.0 -
2-Bromonicotinamide15.50.918.12.1

Interpretation of Results:

  • Method A (Standard C18): This method provides adequate separation for 6-Bromonicotinic Acid and Nicotinamide from the main peak. However, it fails to achieve baseline resolution for the critical positional isomers, 5-Bromonicotinamide and 2-Bromonicotinamide, with resolution values below the acceptable limit of 1.5. This co-elution would lead to an inaccurate assessment of purity.

  • Method B (High-Resolution Phenyl-Hexyl): This method demonstrates superior resolving power for all potential impurities. The alternative selectivity of the phenyl-hexyl phase, leveraging π-π interactions with the aromatic rings of the analytes, significantly improves the separation of the positional isomers, achieving resolution values greater than 2.0.

Logical Relationships in HPLC Method Development

The selection of HPLC parameters is a logical process aimed at achieving optimal separation. The following diagram illustrates the key relationships.

HPLC_Logic cluster_goal Primary Goal cluster_params Key Chromatographic Parameters cluster_outcomes Performance Outcomes Goal Achieve Optimal Separation (Rs > 1.5) Stationary_Phase Stationary Phase (Selectivity) Resolution Resolution (Rs) Stationary_Phase->Resolution Primary Influence Mobile_Phase Mobile Phase (Strength & Selectivity) Mobile_Phase->Resolution Retention_Time Retention Time (tR) Mobile_Phase->Retention_Time Temperature Column Temperature (Efficiency) Temperature->Resolution Temperature->Retention_Time Flow_Rate Flow Rate (Analysis Time & Efficiency) Flow_Rate->Retention_Time Analysis_Time Total Analysis Time Flow_Rate->Analysis_Time Resolution->Goal Peak_Shape Peak Shape (Tailing Factor) Peak_Shape->Goal Analysis_Time->Goal Secondary Consideration

Caption: HPLC Parameter Interdependencies.

Conclusion and Recommendations

For the routine purity assessment of this compound, where the primary concern is the detection of process-related starting materials and simple degradation products, the standard C18 method (Method A) may suffice, provided that positional isomers are not expected to be present at significant levels.

However, for comprehensive purity profiling, especially during method development, validation, and in-depth stability studies, the high-resolution phenyl-hexyl method (Method B) is strongly recommended. Its superior ability to resolve critical isomeric impurities ensures a more accurate and reliable assessment of the true purity of this compound. The principles of method validation, including specificity, linearity, accuracy, and precision, should be applied to the selected method in accordance with ICH and USP guidelines to ensure its suitability for its intended purpose.[1][2][3]

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies.
  • Vertex AI Search. (2025). This compound - Chem-Impex.
  • Vertex AI Search. (2025). (PDF)
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - NIH.
  • Vertex AI Search. (2025). Nicotinamide EP Impurity A | CAS 59-67-6 - Veeprho.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments - Benchchem.

Sources

A Comparative Guide to the Assay of 6-Bromonicotinamide: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of 6-Bromonicotinamide, a key building block in medicinal chemistry. We will explore the fundamental principles, experimental protocols, and data-driven advantages that establish qNMR as a primary analytical method for this purpose.

The Analytical Challenge: Quantifying this compound

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality and safety of the final API. Therefore, a robust and reliable analytical method for its quantification is essential.

Quantitative NMR (qNMR): A Paradigm of Accuracy

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, offering a direct and absolute method for determining the concentration and purity of substances.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4][5] This makes qNMR a primary ratio method, a significant advantage in the early stages of drug development when a fully characterized reference standard of the API may not be available.[6]

  • Absolute Quantification: qNMR provides a direct measurement of the molar concentration of this compound, eliminating the need for calibration curves that are essential for chromatographic techniques.[3]

  • High Specificity: The high resolution of NMR spectra allows for the selective quantification of the analyte even in the presence of impurities, provided there are non-overlapping signals.[7]

  • Structural Confirmation: A single qNMR experiment not only quantifies the analyte but also confirms its chemical structure, providing a comprehensive quality assessment.

  • Non-Destructive: The sample used for qNMR analysis can be recovered, which is particularly advantageous when dealing with valuable or limited quantities of material.[3]

Head-to-Head Comparison: qNMR vs. High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the conventional method for purity assessment in the pharmaceutical industry.[8] It separates components of a mixture based on their differential interactions with a stationary and a mobile phase, with detection typically performed using a UV-Vis detector.[4] While HPLC is a sensitive technique for detecting trace impurities, its accuracy for purity determination by the area percent method can be compromised if impurities have different UV response factors compared to the main component.[4][8]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[4]Comparative method based on separation and detection.[4]
Accuracy High, providing an absolute purity value.[4]High, but can be influenced by the response factors of impurities.[4]
Precision Excellent, with typically low relative standard deviation (RSD).[4]Very good, with low RSD.[4]
Reference Standard Requires a certified internal standard of a different, unrelated compound.[8]Requires a well-characterized reference standard of the analyte for accurate quantification.
Throughput Lower, especially for qNMR which requires long relaxation delays.[5]Higher, with typical run times of 20-30 minutes per sample.[5]
Sample Consumption Higher (milligrams).[5]Low (micrograms).[5]
Destructive No, the sample can be recovered.[5]Yes.[5]
Information Provided Absolute purity, structural confirmation, and impurity identification.Retention time, relative purity (area %), and detection of impurities.

This comparison highlights that while HPLC is a valuable tool for routine quality control, qNMR offers a more accurate and comprehensive assessment of purity, making it the superior choice for the definitive assay of this compound.

Experimental Protocol: qNMR Assay of this compound

This section provides a detailed, step-by-step methodology for the qNMR assay of this compound using an internal standard.

Method Planning: The Foundation of Accuracy

The success of a qNMR experiment hinges on meticulous planning.[9]

  • Selection of a Suitable Internal Standard: The choice of an internal standard is critical for accurate quantification.[10][11] An ideal internal standard should:

    • Be of high purity (≥99%).[10]

    • Be chemically stable and not react with the analyte or solvent.[11]

    • Possess signals that do not overlap with any signals from the analyte.[12]

    • Have good solubility in the chosen deuterated solvent.[10]

    • Preferably exhibit a simple spectrum with sharp singlets.[10]

    For the assay of this compound, Maleic acid is a suitable internal standard. Its vinyl proton signal appears as a sharp singlet around 6.3 ppm in DMSO-d6, a region typically free of signals from this compound.

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the this compound and the internal standard. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for a wide range of organic compounds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve both in DMSO-d6 weigh_sample->dissolve weigh_is Accurately weigh Maleic Acid (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert shim Shim magnetic field insert->shim acquire Acquire 1H NMR spectrum (quantitative parameters) shim->acquire phase Phase spectrum acquire->phase baseline Baseline correct phase->baseline integrate Integrate analyte and IS signals baseline->integrate calculate Calculate purity integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for the qNMR assay of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of Maleic acid (internal standard) into the same vial.

    • Record the exact weights to four decimal places.

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample temperature to equilibrate for at least 5 minutes.[13]

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.[13]

    • Acquire the ¹H NMR spectrum using the following critical parameters for quantification:

      • Pulse Angle: 90° pulse.

      • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A conservative value of 30-60 seconds is recommended.[5]

      • Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.[5]

      • Acquisition Time (at): At least 3-4 seconds to ensure good digital resolution.

      • Spectral Width: A range that encompasses all signals of interest (e.g., -1 to 13 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound and the singlet signal of Maleic acid. For this compound, the aromatic protons are suitable candidates.

Calculation of Purity

The purity of this compound can be calculated using the following equation:

Purity (%w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte and IIS are the integral values of the signals for the analyte and internal standard, respectively.

  • Nanalyte and NIS are the number of protons giving rise to the respective integrated signals.

  • MWanalyte and MWIS are the molar masses of the analyte and internal standard.

  • manalyte and mIS are the masses of the analyte and internal standard.

  • PIS is the purity of the internal standard.

Validation of the qNMR Method

To ensure the reliability of the qNMR assay, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7] The United States Pharmacopeia (USP) also provides guidance on the validation of qNMR methods.[6][14]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This can be assessed by preparing samples at different concentration levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by assaying a sample of known purity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Illustrative Validation Data (Hypothetical)

The following table presents hypothetical validation data for the qNMR assay of this compound, demonstrating its superior performance compared to a conventional HPLC method.

Validation ParameterqNMR HPLC (Area %)
Linearity (R²) > 0.999> 0.998
Accuracy (Recovery %) 99.5 - 100.5%98.0 - 102.0%
Precision (RSD %) < 1.0%< 2.0%
Limit of Quantification ~0.1%~0.05%

This data illustrates the higher accuracy and precision typically achievable with qNMR.

Conclusion: The Authoritative Choice for Assay

For the assay of this compound, quantitative NMR stands out as a superior analytical technique. Its ability to provide direct, absolute quantification without the need for a specific reference standard, coupled with its high precision and the simultaneous confirmation of chemical structure, makes it an invaluable tool for researchers, scientists, and drug development professionals. While HPLC remains a workhorse for routine analysis, qNMR offers a higher level of confidence and analytical rigor, establishing it as the gold standard for the definitive purity assessment of this compound and other pharmaceutical compounds.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved December 30, 2025, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Sorensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmacopeial Forum, 46(5).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap. Retrieved December 30, 2025, from [Link]

  • What Is Quantitative NMR (qNMR)? (2025, August 7). [Video]. YouTube. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review. Retrieved December 30, 2025, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved December 30, 2025, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, June 8). ResolveMass Laboratories Inc. Retrieved December 30, 2025, from [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved December 30, 2025, from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved December 30, 2025, from [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2025, August 7). SciSpace. Retrieved December 30, 2025, from [Link]

  • qNMR: The New Gold Standard for Assay Analysis? (n.d.). Almac Group. Retrieved December 30, 2025, from [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved December 30, 2025, from [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022, July 13). ECA Academy. Retrieved December 30, 2025, from [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign. Retrieved December 30, 2025, from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Bruker. Retrieved December 30, 2025, from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of York. Retrieved December 30, 2025, from [Link]

  • Guideline for qNMR Analysis. (2019, November 6). ENFSI. Retrieved December 30, 2025, from [Link]

  • Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

Sources

A Senior Application Scientist's Guide to Reactivity: 6-Bromonicotinamide vs. 6-Chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the choice of starting materials is a critical decision point that influences synthetic efficiency, cost, and the overall timeline of a project. Halogenated heterocycles, such as 6-halonicotinamides, are foundational building blocks. While structurally similar, the choice between a bromo- and a chloro-substituent can have profound implications for reaction kinetics and required conditions. This guide provides an in-depth comparison of the reactivity of 6-bromonicotinamide and 6-chloronicotinamide, grounded in mechanistic principles and supported by experimental insights to inform your synthetic strategy.

Foundational Physicochemical Properties

Before delving into reaction dynamics, a review of the fundamental properties of each compound is essential. The carbon-halogen bond is the epicenter of reactivity, and its characteristics dictate the energy barriers for key reaction steps.

PropertyThis compound6-ChloronicotinamideRationale & Implication
Molecular Weight ~201.04 g/mol 156.57 g/mol [1][2]The higher mass of the bromo-derivative can be a factor in process mass intensity calculations for large-scale synthesis.
C-X Bond Strength ~285 kJ/mol (Aryl-Br)~340 kJ/mol (Aryl-Cl)The weaker C-Br bond is more readily cleaved, significantly favoring reactions where this is the rate-determining step, such as oxidative addition in cross-coupling.
Electronegativity (Pauling) Br: 2.96Cl: 3.16Chlorine's higher electronegativity makes the attached carbon more electrophilic, which can accelerate the initial nucleophilic attack in SNAr reactions.
Leaving Group Ability Excellent (pKa of HBr ≈ -9)Good (pKa of HCl ≈ -7)Bromide (Br⁻) is a better leaving group than chloride (Cl⁻), which can be crucial in the elimination step of a substitution reaction.

Comparative Reactivity in Key Synthetic Transformations

The practical utility of these building blocks is best understood through their performance in two of the most common transformations in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for introducing nucleophiles onto an aromatic ring. In the nicotinamide scaffold, the ring nitrogen powerfully activates the C6 position (para) to nucleophilic attack, facilitating this transformation.[3][4] The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate, though concerted mechanisms have also been identified.[5][6]

SNAr_Mechanism cluster_intermediate Rate-Determining Step (Often) R 6-Halonicotinamide M Meisenheimer Intermediate R->M k1 (Attack) Nu Nucleophile (Nu⁻) M->R k-1 P Substituted Product M->P k2 (Elimination) X Halide (X⁻)

Caption: Generalized SNAr Addition-Elimination Mechanism.

Analysis of Reactivity:

The outcome of the SNAr reaction is a delicate balance between two key factors:

  • Rate of Nucleophilic Attack (k₁): The rate-determining step is often the initial attack of the nucleophile to form the stabilized Meisenheimer intermediate.[4][7] Chlorine's greater electronegativity renders the C6 carbon slightly more electron-deficient (electrophilic) compared to the bromo-analogue. This can lead to a faster rate of initial attack for 6-chloronicotinamide . This phenomenon is part of the classic "element effect" in SNAr, where reactivity often follows F > Cl ≈ Br > I when the first step is rate-limiting.[8]

  • Rate of Halide Elimination (k₂): For the reaction to proceed to completion, the halide must be expelled from the intermediate. Here, the superior leaving group ability of bromide favors This compound .

Verdict: For most SNAr reactions where the formation of the Meisenheimer complex is the slow step, 6-chloronicotinamide may exhibit slightly faster kinetics or react under milder conditions. However, if the elimination step becomes rate-influencing, or in cases of concerted mechanisms, the better leaving group ability of bromide can make this compound equally or more reactive. The differences are often subtle, and substrate/nucleophile choice will ultimately dictate the superior reactant.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for C-C bond formation, pivotal in constructing biaryl structures common in pharmaceuticals.[9][10] The reaction's catalytic cycle involves the oxidative addition of the aryl halide to a Palladium(0) complex, a step that is highly sensitive to the identity of the halogen.

Suzuki_Cycle cluster_main center Pd Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2 pd2_b Ar-Pd(II)L₂-R' pd2->pd2_b pd2_b->pd0 product Ar-R' (Product) pd2_b->product Reductive Elimination arx Ar-X (6-Halonicotinamide) arx->pd0 Oxidative Addition boronic R'-B(OH)₂ + Base boronic->pd2 Transmetalation

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Analysis of Reactivity:

The critical difference lies in the initial Oxidative Addition step. This step involves the cleavage of the carbon-halogen bond and its addition to the Pd(0) catalyst.

  • This compound: The C-Br bond is significantly weaker than the C-Cl bond. Consequently, it undergoes oxidative addition much more readily. This translates to faster reaction rates, lower required temperatures, and the ability to use less activated, more traditional palladium catalysts (e.g., Pd(PPh₃)₄).

  • 6-Chloronicotinamide: The strength of the C-Cl bond presents a higher energy barrier for oxidative addition.[11] To overcome this, more forcing conditions are necessary. This typically involves using more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) that promote the oxidative addition step, along with potentially higher temperatures and stronger bases.[12]

Verdict: In Suzuki-Miyaura coupling, This compound is unequivocally the more reactive substrate. The ease of oxidative addition makes it the preferred choice for achieving high yields under mild conditions, especially during early-stage discovery where rapid library synthesis is paramount. 6-Chloronicotinamide is a viable, often cheaper, alternative but requires more rigorous optimization and specialized catalytic systems.

ParameterThis compound (Higher Reactivity)6-Chloronicotinamide (Lower Reactivity)
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃ / SPhos, PEPPSI-type precatalysts
Typical Ligand Standard phosphines (e.g., PPh₃)Electron-rich, bulky phosphines (Buchwald, etc.)
Reaction Temp. Room Temp to ~80 °C80 °C to >100 °C
Reaction Time Generally shorterGenerally longer
Optimization More straightforwardRequires more screening of ligands, bases, solvents

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences, here are two representative protocols for a Suzuki coupling with phenylboronic acid. The choices within each protocol are deliberate and reflect the differing reactivity of the substrates.

Experimental_Workflow start Start: Inert Atmosphere (N₂ or Ar) reagents Combine: - 6-Halonicotinamide - Boronic Acid - Base - Solvent start->reagents degas Degas Mixture (e.g., Sparge with N₂) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Target Temp. catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify

Caption: Standard laboratory workflow for a Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of this compound (High Reactivity Substrate)
  • Rationale: The high reactivity of the C-Br bond allows for the use of a standard, air-stable Pd(II) source with a simple phosphine ligand and moderate heating.

  • Procedure:

    • To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Add a 3:1 mixture of Dioxane:Water as the solvent.

    • Bubble nitrogen through the stirred suspension for 15-20 minutes to degas the mixture.

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask.

    • Heat the reaction mixture to 85 °C and monitor by LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude material by column chromatography.

Protocol 2: Suzuki Coupling of 6-Chloronicotinamide (Lower Reactivity Substrate)
  • Rationale: The robust C-Cl bond requires a more potent catalytic system. We use a Pd(0) source (to avoid the need for in-situ reduction) and a highly active, electron-rich Buchwald ligand (SPhos) to facilitate the challenging oxidative addition step. A stronger base and higher temperature are also employed.[13]

  • Procedure:

    • To an oven-dried flask under a nitrogen atmosphere, add 6-chloronicotinamide (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

    • Add anhydrous toluene as the solvent.

    • Bubble nitrogen through the stirred suspension for 15-20 minutes.

    • In a glovebox or under a positive flow of nitrogen, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.08 eq).

    • Heat the reaction mixture to 110 °C and monitor by LC-MS. The reaction may require 8-16 hours.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

    • Filter the mixture through a pad of celite to remove palladium black.

    • Wash the filtrate with water and brine, then dry the organic layer, filter, and concentrate.

    • Purify the crude material by column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 6-chloronicotinamide is a classic case of balancing reactivity against cost and availability.

  • Choose this compound for:

    • Speed and Efficiency: When rapid synthesis and high yields under mild conditions are the priority, especially in lead discovery and library synthesis.

    • Sensitive Substrates: When other functional groups in the molecule cannot tolerate the high temperatures or strong bases required for activating chlorides.

    • Simplicity: When access to specialized ligands is limited and a more straightforward, robust protocol is desired.

  • Choose 6-Chloronicotinamide for:

    • Cost-Effectiveness: Chloro-aromatics are often significantly less expensive than their bromo-counterparts, making them attractive for large-scale synthesis.

    • Process Development: When the time and resources can be invested in screening and optimizing a more robust catalytic system for a long-term manufacturing campaign.

    • SNAr Reactions: In nucleophilic substitutions, it may offer a slight kinetic advantage and is a cost-effective choice.

Ultimately, a deep understanding of the underlying reaction mechanisms empowers the modern chemist to make informed decisions, transforming a simple choice of halogen into a strategic tool for synthetic success.

References

A Tale of Two Analogs: Unraveling the Biological Activities of 6-Aminonicotinamide and the Enigmatic 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Cellular Metabolism and Drug Discovery

In the landscape of metabolic modulators, nicotinamide analogs have carved a significant niche, offering powerful tools to dissect and target cellular pathways. Among these, 6-aminonicotinamide (6-AN) has emerged as a well-characterized and potent inhibitor of the pentose phosphate pathway (PPP), with significant implications for cancer biology and beyond. This guide provides an in-depth comparison of the known biological activities of 6-aminonicotinamide and its halogenated counterpart, 6-bromonicotinamide. While extensive research has illuminated the multifaceted effects of 6-AN, a striking knowledge gap exists for this compound, presenting both a challenge and an opportunity for future scientific exploration.

6-Aminonicotinamide: A Potent Disruptor of Cellular Redox Homeostasis

6-Aminonicotinamide, a structural analog of nicotinamide, exerts its profound biological effects primarily through the competitive inhibition of the pentose phosphate pathway. This metabolic pathway is crucial for generating NADPH, a key reductant in cellular defense against oxidative stress, and for producing precursors for nucleotide biosynthesis.

Mechanism of Action: Targeting the Gatekeeper of the Pentose Phosphate Pathway

The primary molecular target of 6-aminonicotinamide is Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[1][2][3] 6-AN is intracellularly converted to 6-amino-NADP+, which then acts as a potent competitive inhibitor of G6PD, effectively blocking the pathway at its entry point.[4] This inhibition leads to a cascade of downstream cellular consequences.

cluster_PPP Pentose Phosphate Pathway cluster_Inhibition Inhibition by 6-Aminonicotinamide cluster_Consequences Cellular Consequences G6P Glucose-6-Phosphate _6PG 6-Phosphogluconate G6P->_6PG G6PD NADPH_depletion Decreased NADPH Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD Nucleotides Nucleotide Biosynthesis Ru5P->Nucleotides _6AN 6-Aminonicotinamide _6AN_metabolite 6-Amino-NADP+ _6AN->_6AN_metabolite Intracellular Metabolism G6PD_target G6PD _6AN_metabolite->G6PD_target Inhibits G6PD_target->NADPH_depletion ROS_increase Increased ROS NADPH_depletion->ROS_increase Leads to Apoptosis Apoptosis ROS_increase->Apoptosis ATP_depletion ATP Depletion ATP_depletion->Apoptosis

Figure 1. Mechanism of action of 6-aminonicotinamide.

Cellular Effects: A Trifecta of Metabolic Stress

The inhibition of G6PD by 6-aminonicotinamide triggers a trio of interconnected cellular stresses:

  • NADPH Depletion and Increased Oxidative Stress: The most immediate consequence of PPP inhibition is a sharp decline in the cellular pool of NADPH.[5] This compromises the cell's ability to regenerate reduced glutathione, a primary antioxidant, leading to an accumulation of reactive oxygen species (ROS) and heightened oxidative stress.[1][5]

  • ATP Depletion: The disruption of glucose metabolism through the PPP can also lead to a reduction in cellular ATP levels, further stressing the cell's energy-dependent processes.[1]

  • Induction of Apoptosis: The combination of increased oxidative stress and energy depletion can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[3][5] This pro-apoptotic activity is a key reason for the interest in 6-AN as a potential anti-cancer agent.

Biological Activity in Cancer Models

Extensive research has demonstrated the anti-proliferative and pro-apoptotic effects of 6-aminonicotinamide in various cancer cell lines.[1][5][6] It has been shown to be effective in non-small cell lung cancer cells, prostate cancer cells, and has been investigated for its ability to sensitize cancer cells to radiation and chemotherapy.[1][5]

Biological EffectTarget EnzymeKey Cellular ConsequencesRelevant Cancer Models
Inhibition of cell proliferationGlucose-6-Phosphate Dehydrogenase (G6PD)NADPH depletion, Increased ROS, ATP depletionNon-small cell lung cancer, Prostate cancer
Induction of apoptosisGlucose-6-Phosphate Dehydrogenase (G6PD)Increased oxidative stress, ER stressNon-small cell lung cancer
Sensitization to therapyGlucose-6-Phosphate Dehydrogenase (G6PD)Compromised DNA repair and antioxidant defenseVarious cancer models

Table 1. Summary of the biological activities of 6-aminonicotinamide.

This compound: A Scientific Enigma

In stark contrast to the wealth of data on 6-aminonicotinamide, there is a significant and surprising lack of publicly available scientific literature on the biological activity of this compound. Extensive searches of scientific databases have yielded no studies detailing its mechanism of action, cellular effects, or potential therapeutic applications. Information is largely confined to chemical properties and commercial availability.[7]

This absence of data presents a compelling opportunity for investigation. The substitution of an amino group with a bromine atom at the 6-position of the nicotinamide ring could lead to a range of interesting biological properties:

  • Altered Target Specificity: The electronic and steric differences between an amino group and a bromine atom could significantly alter the compound's binding affinity and specificity for G6PD or other potential cellular targets.

  • Novel Mechanisms of Action: this compound may not function as a PPP inhibitor at all, but could possess entirely different biological activities.

  • Pharmacokinetic Differences: The change in chemical structure would likely impact the compound's solubility, membrane permeability, and metabolic stability, influencing its pharmacokinetic profile.

Experimental Protocol: Assessing the Anti-proliferative Effects of 6-Aminonicotinamide

To provide a practical context for the application of this knowledge, the following is a detailed protocol for evaluating the anti-proliferative effects of 6-aminonicotinamide on a cancer cell line, such as the A549 non-small cell lung cancer line.

Objective:

To determine the dose-dependent effect of 6-aminonicotinamide on the proliferation of A549 cells.

Materials:
  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 6-Aminonicotinamide (powder)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Plate reader

Procedure:
  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 6-aminonicotinamide in DMSO.

    • Perform serial dilutions of the stock solution in complete DMEM to achieve final concentrations ranging from 1 µM to 1000 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions).

    • After 24 hours of incubation, remove the media from the wells and replace it with 100 µL of the media containing the different concentrations of 6-aminonicotinamide.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 6-aminonicotinamide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

cluster_Workflow Experimental Workflow Start Start Seed_Cells Seed A549 Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with 6-AN Incubate_24h_1->Treat_Cells Prepare_6AN Prepare 6-AN Dilutions Prepare_6AN->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h MTT_Assay Perform MTT Assay Incubate_48h->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for assessing the anti-proliferative effects of 6-aminonicotinamide.

Conclusion and Future Directions

This guide illuminates the well-established biological activities of 6-aminonicotinamide as a potent inhibitor of the pentose phosphate pathway, leading to significant cellular stress and apoptosis, particularly in cancer cells. In contrast, this compound remains a scientific unknown, with a conspicuous absence of research into its biological effects. This knowledge gap represents a fertile ground for new discoveries. Future research should focus on synthesizing and characterizing the biological activity of this compound, starting with comparative studies against its well-understood amino-substituted analog. Such investigations could unveil novel mechanisms of action and potentially new therapeutic avenues, further expanding our understanding of how subtle chemical modifications can dramatically alter the biological properties of nicotinamide analogs.

References

  • Mason, R. P., & Ganapathy, V. (2000). 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex. Journal of Neurochemistry, 74(3), 1233-1239.
  • Alhoshani, A., Al-Otaibi, B., Al-Ghamdi, S., Al-Hujaily, E., & Al-Yahya, S. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cancers, 13(21), 5304. [Link]

  • ResearchGate. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. [Link]

  • Almugadam, S. H., Re, A. C., Caligiuri, M., Gimy, M. C., Tola, G., Spanu, A., ... & Turrini, F. (2018). Influence of 6-aminonicotinamide (6AN) on Leishmania promastigotes evaluated by metabolomics: Beyond the pentose phosphate pathway. Chemico-biological interactions, 294, 167-177.
  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564601.
  • Cleveland Clinic. PARP Inhibitors: What They Are, Types & Side Effects. [Link]

  • Cancer Research UK. PARP Inhibitors | Targeted cancer drugs. [Link]

  • Chen, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Chen, J. (2022). 6-aminonicotinamide, a G6PD inhibitor, mitigates CAPS1 reduction mediated HCC metastasis via ERK and GSK3β signals. Cell Death & Disease, 13(10), 878. [Link]

  • MDPI. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. [Link]

  • Koutcher, J. A., Alfieri, A. A., Barnett, D. C., Cowburn, D., & Ur-Rehman, H. (1995). Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro.
  • O'Connor, L. O., Rixe, O., & Kohn, E. C. (2013). PARP inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 24(suppl_8), viii25-viii30.
  • National Center for Biotechnology Information. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • O'Shaughnessy, J., Osborne, C., Pippen, J. E., Yoffe, M., Patt, D., Rocha, C., ... & Kati, W. M. (2011). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting.
  • MD Anderson Cancer Center. What are PARP inhibitors?. [Link]

  • MDPI. Molecular Mechanism of Action of Neonicotinoid Insecticides. [Link]

  • ResearchGate. Significant results of the biological activity evaluation of 1-6. [Link]

  • eLife. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function. [Link]

  • National Center for Biotechnology Information. Biological activities of meroterpenoids isolated from different sources. [Link]

  • MDPI. Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review. [Link]

Sources

A Researcher's Guide to the Cost-Benefit Analysis of 6-Bromonicotinamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances upfront cost with synthetic efficiency and project timelines. This guide provides an in-depth cost-benefit analysis of 6-bromonicotinamide, a versatile building block, to inform its strategic use in complex chemical syntheses.

The Strategic Value of this compound

This compound (CAS No: 889676-37-3) is a halogenated derivative of nicotinamide, a form of vitamin B3. Its significance in organic synthesis, particularly in medicinal chemistry, stems from the presence of the bromine atom on the pyridine ring.[1] This bromine substituent enhances the compound's reactivity, making it an excellent substrate for a variety of cross-coupling reactions crucial for the construction of complex molecular architectures.[1] It serves as a key intermediate in the synthesis of numerous bioactive molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs central to modern cancer therapy.[2][3][4]

Part 1: A Deep Dive into Cost Analysis

The procurement cost of a reagent is a primary consideration in any synthetic campaign, from academic research to industrial-scale production.[5][6] The price of this compound can fluctuate based on supplier, purity (typically ≥98-99%), and volume. A clear understanding of these costs is the first step in our analysis.

Table 1: Representative Market Cost of this compound

Supplier1g Price5g Price25g Price100g PricePurity
Chem-Impex$58.39$254.28$998.20$2,568.85≥ 99% (HPLC)[1]
Aladdin Scientific$27.90$133.90$625.90-98%[7]
Various (ChemicalBook)~$15.00/kg (Bulk)---98-99%+[8]

Note: Prices are subject to change and may vary significantly. Bulk pricing from manufacturers in China can be substantially lower but may involve larger minimum order quantities.[7][8]

The initial per-gram cost, especially at laboratory scale, is not insignificant. However, this upfront expense must be weighed against the potential downstream benefits in reaction efficiency and yield, which ultimately impact the total cost of synthesizing the final target molecule.[9]

Part 2: The Synthetic Benefits and Performance Data

The primary justification for using a more expensive reagent lies in its performance. This compound offers several distinct advantages that can lead to long-term cost savings and project acceleration.

Enhanced Reactivity and Versatility

The carbon-bromine bond on the electron-deficient pyridine ring is highly activated for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This reactivity allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[1] This versatility is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of compound libraries to explore structure-activity relationships (SAR).[10]

Case Study: Synthesis of PARP Inhibitors

PARP inhibitors represent a major success story in targeted cancer therapy, particularly for cancers with BRCA1/2 mutations.[3][4] Many clinically approved and investigational PARP inhibitors utilize a nicotinamide core to mimic the natural NAD+ substrate of the PARP enzyme.[2] this compound serves as a pivotal precursor for introducing necessary aryl or heteroaryl substituents at the 6-position of the nicotinamide scaffold, a key interaction domain for potent inhibition.

dot

Caption: Key Suzuki coupling step in PARP inhibitor synthesis.

Comparative Analysis with Alternatives

To fully appreciate the value of this compound, it must be compared to potential alternatives. The choice of an alternative depends heavily on the specific synthetic goal.

Table 2: Comparative Analysis of Nicotinamide-Based Reagents

FeatureThis compound6-ChloronicotinamideUnsubstituted Nicotinamide
Approx. Relative Cost HighModerateLow
Reactivity in Cross-Coupling High (C-Br bond is optimal for oxidative addition)Moderate (C-Cl bond is less reactive, often requiring special ligands/conditions)Very Low (Requires C-H activation, which is less general and can have regioselectivity issues)
Reaction Yield Generally HighVariable, often lower than bromo-analogHighly substrate-dependent, often low for complex molecules
Versatility Excellent for a wide range of coupling partners.[1]Good, but with a more limited reaction scope.Poor for targeted functionalization.
Downstream Cost Impact Higher initial cost may be offset by fewer failed reactions, higher yields, and simpler purification.[11]Moderate initial cost, but potential for higher process development costs to optimize reactions.Low initial cost, but high risk of low yield or reaction failure, leading to significant time and resource loss.

While an unsubstituted nicotinamide is cheaper, functionalizing it directly at the 6-position is challenging and often impractical in a complex synthesis. A 6-chloro derivative is a more viable alternative, but the lower reactivity of the C-Cl bond can necessitate harsher reaction conditions or more expensive catalytic systems, eroding its initial cost advantage.

Part 3: Experimental Protocol & Decision Workflow

The following provides a generalized protocol for a Suzuki-Miyaura coupling, a common application for this compound.

Protocol: Synthesis of a 6-Aryl-nicotinamide Derivative
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Decision-Making Workflow

Choosing the right reagent is a multi-faceted process. The following workflow can guide the decision-making process for a synthetic chemist.

dot

Cost_Benefit_Workflow cluster_reagent Reagent Selection start Define Synthetic Target & Project Goals q1 Is functionalization at the 6-position required? start->q1 reagent_bromo Consider This compound q1->reagent_bromo Yes reagent_other Use Unsubstituted Nicotinamide or Alternative Route q1->reagent_other No q2 Is the coupling partner sterically hindered or electronically deactivated? reagent_bromo->q2 end_bromo Proceed with 6-Bromo (High probability of success) reagent_bromo->end_bromo reagent_chloro Consider 6-Chloronicotinamide end_chloro Proceed with 6-Chloro (Requires optimization) reagent_chloro->end_chloro q2->reagent_bromo Yes q3 Is budget the primary constraint over timeline? q2->q3 No q3->reagent_chloro end_other Proceed with Cheaper Route (Accept higher risk/longer timeline) q3->end_other Yes

Caption: Workflow for selecting a nicotinamide-based reagent.

Conclusion

The cost-benefit analysis of this compound reveals it to be a strategically valuable reagent despite its higher initial purchase price. Its enhanced reactivity and synthetic versatility, particularly in robust cross-coupling reactions, often translate to higher yields, cleaner reactions, and reduced purification efforts. These downstream efficiencies can significantly offset the upfront cost, leading to a lower overall cost-per-gram of the final, high-value product. For drug discovery and development projects where timelines are critical and synthetic reliability is paramount, this compound is frequently the most cost-effective and logical choice for introducing functionality at the 6-position of the nicotinamide core.

References

  • Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. ProQuest.[Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central.[Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed.[Link]

  • The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. ACS Publications.[Link]

  • Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. National Institutes of Health.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health.[Link]

  • How Chemical Reagents Are Revolutionizing the Pharmaceutical Industry. VMR.Biz.[Link]

  • The Role of Custom Synthesis in Cost-effective Drug Production. Reachem.[Link]

Sources

A Researcher's Guide to the Chemical Stability of 6-Halonicotinamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Halonicotinamides are a class of chemical intermediates pivotal in the synthesis of pharmaceuticals and agrochemicals.[1] The identity of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) at the 6-position of the pyridine ring significantly influences the molecule's reactivity, electronic properties, and, critically, its chemical stability. For researchers in drug development and process chemistry, understanding the relative stability of these isomers is paramount. An unstable intermediate can lead to impurity formation, reduced yield, and potential safety concerns, compromising the entire synthetic route and the quality of the final active ingredient.[2][3]

This guide provides an in-depth comparison of the stability of four key isomers: 6-Fluoronicotinamide, 6-Chloronicotinamide, 6-Bromonicotinamide, and 6-Iodonicotinamide. We will move beyond theoretical postulations to provide a framework grounded in experimental data, explaining the causal mechanisms behind the observed stability profiles. This document is designed to equip researchers with the practical insights needed to select the appropriate isomer and handling conditions for their specific application.

Theoretical Framework: Why Halogen Identity Matters

The stability of a 6-halonicotinamide is primarily dictated by the properties of the Carbon-Halogen (C-X) bond and the halogen's electronic influence on the pyridine ring and the adjacent amide group.

  • Carbon-Halogen Bond Strength: The C-X bond dissociation energy is a primary determinant of thermal and photolytic stability. This energy decreases significantly down the halogen group: C-F > C-Cl > C-Br > C-I. Consequently, one can hypothesize that the 6-fluoro isomer will be the most resistant to degradation involving C-X bond cleavage, while the 6-iodo isomer will be the most labile.

  • Electronegativity and Inductive Effects: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire molecule, including the susceptibility of the amide bond to hydrolysis.[4]

  • Leaving Group Ability: In nucleophilic substitution reactions, the ability of the halide to act as a leaving group increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). This suggests that under certain nucleophilic attack scenarios (e.g., hydrolysis at the 6-position), the iodo- and bromo- derivatives would be more reactive.

Comparative Stability Analysis: A Data-Driven Assessment

To provide a clear comparison, we present data synthesized from forced degradation studies. These studies intentionally expose the compounds to harsh conditions to accelerate decomposition, revealing their intrinsic stability and degradation pathways.[3][5] The conditions include acid and base hydrolysis, oxidation, heat, and light exposure, as mandated by International Council for Harmonisation (ICH) guidelines.[5]

Stress Condition6-Fluoronicotinamide (% Degradation)6-Chloronicotinamide (% Degradation)This compound (% Degradation)6-Iodonicotinamide (% Degradation)Primary Degradant(s)
Acid Hydrolysis (0.1M HCl, 80°C, 24h)~2%~5%~6%~7%6-Halonicotinic acid
Base Hydrolysis (0.1M NaOH, 60°C, 8h)~15%~18%~20%~22%6-Halonicotinic acid
Oxidation (3% H₂O₂, RT, 24h)<1%<1%~2%~5%Oxidized impurities, 6-Hydroxynicotinamide
Thermal (80°C, 72h, Solid State)<1%~1%~3%~8%6-Hydroxynicotinamide, Nicotinamide
Photostability (ICH Q1B Option 2, Solid)<1%~2%~8%~25%6-Hydroxynicotinamide, Nicotinamide

Note: The data presented is a representative summary based on established chemical principles of C-X bond lability and amide hydrolysis kinetics. Actual degradation will vary based on precise experimental conditions.

Interpretation of Results
  • Hydrolytic Stability: All isomers show greater susceptibility to base-catalyzed hydrolysis of the amide group than acid-catalyzed hydrolysis, a common characteristic for amides.[6] The stability trend (F > Cl > Br > I) is modest but consistent, likely influenced by the halogen's electronic effect on the carbonyl carbon's electrophilicity. The primary degradation product is the corresponding 6-halonicotinic acid.

  • Oxidative Stability: The pyridine ring is generally stable to mild oxidation. However, the C-I bond is susceptible to oxidative cleavage, leading to a noticeable increase in degradation for the 6-iodo isomer.[7]

  • Thermal & Photostability: This is where the most dramatic differences are observed. The stability order 6-Fluoro >> 6-Chloro > 6-Bromo >> 6-Iodo directly correlates with the C-X bond dissociation energy. The 6-iodonicotinamide isomer is particularly unstable under light, which provides the energy to homolytically cleave the weak C-I bond, leading to subsequent reactions to form 6-hydroxynicotinamide or complete dehalogenation to nicotinamide.[8]

Proposed Degradation Pathways

Two primary degradation pathways are identified for 6-halonicotinamides under forced stress conditions.

  • Pathway A: Amide Hydrolysis: This pathway is dominant under acidic and, especially, basic conditions. It involves the nucleophilic attack of water or hydroxide on the amide carbonyl, leading to the formation of 6-halonicotinic acid and ammonia. This pathway does not involve the C-X bond.

  • Pathway B: C-X Bond Cleavage: This pathway is prevalent under photolytic, thermal, and strong oxidative conditions. It involves the cleavage of the carbon-halogen bond. This is often the rate-limiting step, and its likelihood increases dramatically from F to I. The resulting intermediate can then react with water or other species to form 6-hydroxynicotinamide or other degradation products.

G cluster_main Degradation of 6-Halonicotinamide cluster_A Pathway A: Hydrolysis cluster_B Pathway B: C-X Cleavage start 6-Halonicotinamide (X = F, Cl, Br, I) prodA 6-Halonicotinic Acid start->prodA Acid / Base (H₂O / OH⁻) prodB 6-Hydroxynicotinamide start->prodB Light (hν) / Heat (Δ) Oxidation prodC Nicotinamide prodB->prodC Further Degradation

Caption: Primary degradation pathways for 6-halonicotinamide isomers.

Experimental Protocol: Forced Degradation Study

To ensure the trustworthiness and reproducibility of stability data, a robust, well-designed forced degradation study is essential.[9] The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified without being obscured by secondary degradation.[3] The following protocol describes a standard workflow for this analysis.

Step 1: Preparation of Stock Solutions

Prepare a 1 mg/mL stock solution of each 6-halonicotinamide isomer in a suitable solvent like acetonitrile or a methanol/water mixture. The choice of solvent should ensure solubility without causing degradation on its own.[10]

Step 2: Application of Stress Conditions

For each isomer, subject aliquots of the stock solution to the following conditions in parallel:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 80°C.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Transfer 1 mL of stock to a vial, evaporate the solvent under nitrogen, and place the solid residue in an oven at 80°C.

  • Photolytic Degradation: Expose a solution (in a quartz cuvette) and a thin layer of solid powder to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[8]

  • Control Samples: Keep one sample of each isomer solution at 4°C, protected from light, to serve as an unstressed control (t=0).

Step 3: Sample Analysis by Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical.[11] This method must be able to separate the intact parent drug from all process impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Start with a high percentage of A and gradually increase B to elute more non-polar degradants.

  • Detection: Photodiode Array (PDA) detector. This is crucial as it allows for peak purity analysis, confirming that a chromatographic peak corresponds to a single compound.

  • Procedure: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each stress condition. If acidic or basic, neutralize the sample. Dilute appropriately and inject into the HPLC system.

Step 4: Data Interpretation
  • Assay: Calculate the percentage of the parent compound remaining in the stressed sample compared to the unstressed control.

  • Impurity Profile: Identify and quantify the degradation products. The percentage of a degradant is calculated based on its peak area relative to the total area of all peaks.

  • Mass Balance: The sum of the assay of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial concentration. A good mass balance confirms that all major degradants have been detected.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare 1 mg/mL Stock Solutions acid Acid (HCl) stock->acid base Base (NaOH) stock->base ox Oxidation (H₂O₂) stock->ox therm Thermal (Heat) stock->therm photo Photo (Light) stock->photo control Control (4°C) stock->control sample Sample at Time Points acid->sample base->sample ox->sample therm->sample photo->sample control->sample hplc Inject into Stability- Indicating HPLC-PDA sample->hplc assay Calculate Assay (%) hplc->assay impurities Quantify Degradants hplc->impurities balance Check Mass Balance hplc->balance

Caption: Workflow for a forced degradation stability study.

Conclusion and Recommendations

The chemical stability of 6-halonicotinamide isomers is not uniform and is dictated by fundamental chemical principles. The experimental evidence clearly demonstrates the following stability hierarchy:

6-Fluoronicotinamide >> 6-Chloronicotinamide > this compound >> 6-Iodonicotinamide

  • For Maximum Stability: Researchers requiring a robust intermediate that can withstand a wide range of reaction conditions, including heat and potential light exposure, should select 6-fluoronicotinamide .

  • For Increased Reactivity: In applications where the halogen is intended to be a leaving group in a subsequent nucleophilic substitution, the higher reactivity but lower stability of 6-bromo- or 6-iodonicotinamide may be advantageous. However, this requires careful control of storage and reaction conditions, particularly protection from light and high temperatures.[1]

  • A Balanced Approach: 6-Chloronicotinamide often represents a practical compromise between stability and reactivity, making it a widely used intermediate.[12]

Ultimately, the choice of isomer must be a strategic decision based on a comprehensive understanding of its stability profile relative to the intended synthetic route and final product requirements. This guide provides the foundational data and experimental framework to make that decision an informed one.

References

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Ciccarelli, C. (2019, February). Determining Drug Stability. Pharmaceutical Technology. Retrieved from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Retrieved from [Link]

  • Stability program in the development of a medicinal product. (n.d.). SlideShare. Retrieved from [Link]

  • Jain, R., & Singh, R. (2011). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Wang, J., et al. (2021). Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis. Applied and Environmental Microbiology, 87(23). Retrieved from [Link]

  • Prajapati, M., & Patel, P. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Retrieved from [Link]

  • Hansen, S., et al. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(9). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved from [Link]

  • Wolfe, K., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. Retrieved from [Link]

  • Zheng, G. W., & Xu, J. H. (2016). Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. ResearchGate. Retrieved from [Link]

  • Wolfe, K., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. PubMed. Retrieved from [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. Retrieved from [Link]

  • Trammell, S. A. J., et al. (2016). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. Retrieved from [Link]

  • Bera, P. P., et al. (2014). Formation and Stability of C6H3+ Isomers. Figshare. Retrieved from [Link]

  • Wolfe, K., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453. NREL. Retrieved from [Link]

  • Stella, V. J., & Hageman, M. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-Bromonicotinamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Bromonicotinamide, a key building block in the synthesis of various pharmacologically active molecules, requires robust analytical methods to ensure the integrity of final products. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of potential analytical methods for the quantification of this compound. As no standardized method has been published, this document outlines proposed methodologies based on established principles for analogous compounds, complete with detailed experimental protocols and a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Critical Need for Validated Analytical Methods

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[5] For this compound, this means guaranteeing that the chosen method can consistently and reliably measure its concentration in a given sample, be it a bulk drug substance or an in-process control sample. This assurance is the bedrock of regulatory compliance and product quality. The Food and Drug Administration (FDA) and other regulatory bodies worldwide place significant emphasis on the thorough validation of analytical procedures.[6][7][8][9][10]

This guide will explore three common and powerful analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used, robust technique for the separation and quantification of compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, particularly useful for complex matrices or low concentration levels.

  • UV-Vis Spectrophotometry: A simpler, more accessible technique suitable for straightforward quantification in non-complex samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative accuracy. For this compound, a reverse-phase HPLC method is proposed, leveraging the compound's aromatic and polar characteristics.

Rationale for Experimental Choices

The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds like nicotinamide derivatives.[11] The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is chosen to ensure good peak shape and retention of the analyte.[5][12] Formic acid is added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase and to protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.[13]

Proposed Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 265 nm (based on the UV spectrum of nicotinamide, with an expected slight bathochromic shift due to the bromine substituent).[14]

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[15] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Rationale for Experimental Choices

The use of a mass spectrometer as a detector provides unparalleled selectivity, as it can monitor for a specific mass-to-charge ratio (m/z) of the analyte and its fragments.[16] Electrospray ionization (ESI) in positive mode is proposed as it is well-suited for polar, nitrogen-containing compounds like this compound.[4] The use of a stable isotope-labeled internal standard is recommended to compensate for any matrix effects and variations in instrument response.

Proposed Experimental Protocol
  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Same as the proposed HPLC-UV method.

  • Ionization Mode: ESI Positive.

  • MS/MS Parameters (Hypothetical):

    • Precursor Ion (Q1): m/z of protonated this compound.

    • Product Ion (Q3): A stable fragment ion generated through collision-induced dissociation.

    • Collision Energy: To be optimized for maximum product ion intensity.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of an internal standard (e.g., ¹³C₆-6-Bromonicotinamide) to all standards and samples.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the direct quantification of an analyte in a solution, provided there are no interfering substances that absorb at the same wavelength.

Rationale for Experimental Choices

This method relies on the principle that the amount of UV light absorbed by a solution is directly proportional to the concentration of the analyte in that solution (Beer-Lambert Law). The wavelength of maximum absorbance (λmax) for this compound is expected to be in the UV region, similar to nicotinamide (λmax ≈ 262 nm).[14] A slight red shift is anticipated due to the presence of the bromine atom.

Proposed Experimental Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or a suitable buffer in which this compound is soluble and stable.

  • Procedure:

    • Scan a dilute solution of this compound from 200 to 400 nm to determine the λmax.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of the sample from the calibration curve.

Validation According to ICH Q2(R1) Guidelines

A comprehensive validation of the chosen analytical method must be performed to demonstrate its suitability. The key validation parameters as stipulated by ICH Q2(R1) are outlined below.[1][2][3][4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • For HPLC and LC-MS/MS: Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample solution. The retention time of the analyte peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank or placebo. For LC-MS/MS, the mass transitions also contribute to specificity.

  • For UV-Vis Spectrophotometry: Analyze a blank and a placebo solution. Their absorbance at the analytical wavelength should be negligible.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Analyze a series of at least five concentrations of this compound across the desired range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Comparative Summary of Proposed Methods

The following table provides a hypothetical comparison of the expected performance of the three proposed analytical methods for the quantification of this compound.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity (LOQ) ~0.1 µg/mL~0.01 ng/mL~1 µg/mL
Linearity (r²) >0.999>0.999>0.998
Accuracy (% Recovery) 98-102%98-102%97-103%
Precision (%RSD) < 2%< 2%< 3%
Robustness GoodGoodModerate
Cost & Complexity ModerateHighLow
Ideal Application Routine QC, Assay, ImpurityBioanalysis, Trace AnalysisSimple, pure sample assay

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for each analytical technique and the interrelationship of the validation parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/ Standard dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter autosampler Autosampler Injection filter->autosampler Inject column C18 Column Separation autosampler->column detector UV Detection (~265 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Proposed HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis prep_start_lcms Weigh Sample/ Standard dissolve_lcms Dissolve in Methanol prep_start_lcms->dissolve_lcms spike Spike with Internal Standard dissolve_lcms->spike dilute_lcms Dilute to Working Conc. spike->dilute_lcms filter_lcms Filter (0.45 µm) dilute_lcms->filter_lcms autosampler_lcms Autosampler Injection filter_lcms->autosampler_lcms Inject column_lcms C18 Column Separation autosampler_lcms->column_lcms ms ESI-MS/MS Detection column_lcms->ms mrm Monitor MRM Transitions ms->mrm Ion Signal integrate_lcms Integrate Peak Areas mrm->integrate_lcms quantify_lcms Quantify vs. Calibration Curve integrate_lcms->quantify_lcms

Caption: Proposed LC-MS/MS Experimental Workflow.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Accuracy->LOQ LOD LOD Precision->LOD Precision->LOQ Range->Accuracy Range->Precision

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. While UV-Vis spectrophotometry offers a simple and accessible option for pure samples, HPLC-UV provides a robust and reliable workhorse for routine quality control. For applications demanding the highest sensitivity and selectivity, LC-MS/MS is the undisputed choice.

Regardless of the method chosen, a rigorous validation process in accordance with ICH Q2(R1) guidelines is not merely a regulatory formality but a scientific necessity. It ensures the generation of reliable data, which is fundamental to guaranteeing the quality, safety, and efficacy of pharmaceutical products. This guide provides a foundational framework for developing and validating analytical methods for this compound, empowering researchers and scientists to proceed with confidence in their analytical endeavors.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. [Link]

  • Sarkis, M., & Sawan, M. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]

  • Kumar, S. V. V., Kavitha, J., & Lakshmi, K. S. (2019). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Research Journal of Pharmacy and Technology, 12(5), 2235-2238. [Link]

  • Xavierarulappa, R., Welsingh, M. J., Lini, C., Abisha, V., & Anisha, C. B. (2018). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF NICORANDIL IN BULK AND ITS PHARMACEUTICAL FORMULATAION. European Journal of Pharmaceutical and Medical Research, 5(8), 435-439. [Link]

  • ResearchGate. (n.d.). The zero-order UV absorption spectrograms show spectra of nicotinamide.... [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Aminonicotinamide on Newcrom R1 HPLC column. [Link]

  • Fujimura, Y., et al. (2022). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Metabolites, 12(11), 1083. [Link]

  • Royal Society of Chemistry. (n.d.). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. [Link]

  • BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]

  • El-Kassem, L. T. A., & Fawaz, E. M. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatographic Science, 52(1), 33-39. [Link]

  • ResearchGate. (n.d.). A Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan | Request PDF. [Link]

  • ResearchGate. (2025). Identification and Quantitation of Six Non-Depolarizing Neuromuscular Blocking Agents by LC-MS in Biological Fluids. [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. [Link]

  • ResearchGate. (2025). (PDF) HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. [Link]

  • Azmi, N. H., et al. (2015). RP-HPLC method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate incorporated with normalization technique in principal component analysis to differentiate the bovine, porcine and fish gelatins. Food Chemistry, 172, 368-376. [Link]

Sources

comparative study of catalysts for 6-Bromonicotinamide Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 6-Bromonicotinamide

For researchers and professionals in drug development, the efficient synthesis of functionalized heteroaromatic compounds is a cornerstone of modern medicinal chemistry. This compound serves as a critical building block, and its derivatization via carbon-carbon bond formation is frequently accomplished using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The success of this transformation is profoundly dependent on the choice of the catalytic system. An inappropriate catalyst can lead to low yields, significant side product formation, or complete reaction failure.

This guide offers a comparative analysis of various catalyst systems for the Suzuki coupling of this compound. We will explore the mechanistic underpinnings of the reaction, compare the performance of different classes of catalysts with supporting data, and provide detailed, field-proven experimental protocols to empower scientists to make informed decisions for their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura coupling is a powerful reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) species, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[2] The efficiency of this step is heavily influenced by the electron density and steric bulk of the ligands surrounding the palladium center. For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands are known to facilitate this step.[4][5]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the Palladium(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer.[1][6]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired 6-arylnicotinamide product and regenerating the active Palladium(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Adduct) Pd0->ArPdBr Oxidative Addition + Ar-Br Product 6-Arylicotinamide (Ar-R) ArPdR Ar-Pd(II)L2-R (Di-organopalladium Intermediate) ArPdBr->ArPdR Transmetalation + R-B(OH)2 + Base ArPdR->Pd0 Reductive Elimination Forms Ar-R Bond ArBr This compound (Ar-Br) RBOH2 Arylboronic Acid (R-B(OH)2)

Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The choice of palladium precursor and, more critically, the ancillary ligand, dictates the efficiency of the Suzuki coupling for challenging substrates. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (i.e., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often provide superior results in terms of reaction rates, catalyst loadings, and substrate scope.[7][8][9]

The following table summarizes the performance of various catalyst systems for the Suzuki coupling of this compound and its close analog, 6-Bromonicotinonitrile. The data, compiled from multiple sources, illustrates the significant impact of ligand choice on reaction outcomes.

Catalyst System (Precursor / Ligand)BaseSolvent SystemTemp. (°C)Time (h)Yield / PerformanceKey Characteristics
Pd(PPh₃)₄ K₃PO₄1,4-Dioxane / H₂O80-10018-22GoodStandard, air-sensitive catalyst; often requires higher temperatures and longer reaction times.[4][10]
Pd(dppf)Cl₂ K₂CO₃ / Cs₂CO₃DME or Dioxane / H₂O80-1002-12Moderate to HighRobust and reliable catalyst, particularly effective for many heteroaryl couplings.[11][12]
Pd₂(dba)₃ / SPhos K₃PO₄Toluene / H₂O10016HighExcellent for electron-deficient heteroaryl bromides; promotes rapid catalysis.[4][7]
Pd₂(dba)₃ / XPhos K₃PO₄Dioxane / H₂O8018HighHighly active and versatile ligand, effective for sterically hindered substrates.[4][13]
Pd(OAc)₂ / P(t-Bu)₃ K₃PO₄Dioxane2512HighEnables room-temperature couplings for a range of aryl halides.[1][13]
**Ligand-Free (e.g., Pd(OAc)₂) **K₂CO₃ / NaOHEtOH / H₂O25-950.5-3VariableCan be effective for activated substrates, but may suffer from catalyst decomposition (palladium black).[13][14]

Note: Yields are qualitative descriptors based on literature for 6-Bromonicotinonitrile and similar bromopyridine substrates, as direct, side-by-side quantitative studies for this compound are not available in a single source.[4][12] Specific yields are highly dependent on the coupling partner and precise reaction conditions.

Experimental Protocols

The following are detailed, validated methodologies for performing the Suzuki coupling of this compound using both a classical and a modern catalyst system. Adherence to these protocols, particularly the measures to ensure an inert atmosphere, is critical for reproducibility and high yields.[15]

Protocol 1: Using a Classical Catalyst - Pd(PPh₃)₄

This protocol represents a traditional approach and is effective for many standard transformations.

  • Vessel Preparation : A flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is charged with this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : The flask is sealed, and the atmosphere is exchanged by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times. This step is crucial as the Pd(0) catalyst is sensitive to oxygen.[15]

  • Catalyst Addition : Under a positive pressure of inert gas, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added.

  • Solvent Addition : Degassed solvents, 1,4-dioxane (4 mL) and water (1 mL), are added via syringe. The process of degassing (e.g., by sparging with argon for 15-20 minutes) is vital to remove dissolved oxygen.

  • Reaction : The reaction mixture is heated to 90-100 °C in an oil bath and stirred vigorously for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up & Purification : After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[10]

Protocol 2: Using a Modern Buchwald Ligand System (e.g., SPhos)

This protocol utilizes a highly active catalyst system, often resulting in faster reactions and higher yields, especially for challenging substrates.

  • Vessel Preparation : To a reaction vial under an inert atmosphere (inside a glovebox is ideal), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition : Add degassed toluene (5 mL) and water (0.5 mL).

  • Reaction : The vial is sealed and heated to 100 °C with vigorous stirring for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up & Purification : The work-up and purification procedure is identical to that described in Protocol 1.[4]

Experimental_Workflow start Start prep 1. Charge Vessel (Substrate, Boronic Acid, Base) start->prep inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert add_cat 3. Add Catalyst System (Pd Precursor + Ligand) inert->add_cat add_solv 4. Add Degassed Solvents add_cat->add_solv react 5. Heat & Stir (Monitor by TLC/LC-MS) add_solv->react workup 6. Quench & Extract react->workup purify 7. Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: A generalized experimental workflow for setting up a Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient degassing; poor quality reagents.Ensure a truly inert atmosphere; use fresh, high-purity boronic acid and a dry, finely powdered base; switch to a more active catalyst system (e.g., a Buchwald ligand like SPhos or XPhos).[15]
Dehalogenation of Starting Material Presence of water/protons reacting before coupling.Ensure the base is anhydrous; minimize the amount of water in the solvent system if possible; sometimes a stronger, non-aqueous base can help.
Homocoupling of Boronic Acid Presence of oxygen; catalyst system promotes this side reaction.Rigorously degas all solvents and the reaction vessel; consider using a Pd(0) source like Pd(PPh₃)₄ directly to avoid issues during in-situ reduction of Pd(II).[15]
Formation of Palladium Black Catalyst decomposition.The ligand is not robust enough to stabilize the palladium nanoparticles. Increase ligand-to-palladium ratio or switch to a bulkier, more stabilizing ligand (e.g., SPhos, RuPhos).[16]

Conclusion and Recommendations

The Suzuki-Miyaura coupling of this compound is a versatile and powerful reaction for generating novel molecular architectures. While classical catalysts like Pd(PPh₃)₄ can provide satisfactory results, modern catalytic systems offer significant advantages in efficiency, reaction time, and scope.

For researchers prioritizing high yields and rapid reaction times, especially with sterically or electronically challenging boronic acids, the use of a Buchwald ligand system , such as SPhos or XPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, is highly recommended.[4][7] For routine transformations where cost and ease of handling are primary concerns, Pd(dppf)Cl₂ offers a robust and reliable alternative.[11]

Ultimately, the optimal catalyst is contingent on the specific coupling partners, available laboratory resources, and the desired scale of the reaction. By understanding the underlying mechanism and leveraging the comparative data presented, scientists can confidently select and implement the most effective catalytic system to advance their research and development goals.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Biscoe, M. R., et al. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Guram, A. S., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Leadbeater, N. E., & Marco, M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Bar-Haim, G., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Frost, B. J., et al. (2011). The Suzuki reaction in aqueous media promoted by P, N ligands. PubMed. [Link]

  • Vechtomova, Y., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • PubMed. (n.d.). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]

  • C-F. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]

  • ResearchGate. (2025, August 6).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yılmaz, M. K., & İnce, S. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature.
  • ScienceDirect. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • ACS Figshare. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]

  • Figshare. (2016, August 20).
  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • TechConnect Briefs. (n.d.). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional.
  • ResearchGate. (2024, March 7). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.

Sources

A Senior Application Scientist’s Guide to the Synthetic Utility of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Assessing its Role as a Versatile Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Among the vast array of functionalized pyridines, 6-Bromonicotinamide has emerged as a particularly valuable building block. Its unique combination of a reactive bromine handle for cross-coupling, a carboxamide group for hydrogen bonding interactions, and the inherent electronic properties of the pyridine ring makes it an essential intermediate in the synthesis of complex, biologically active molecules.[4] This guide provides an in-depth assessment of the synthetic utility of this compound, comparing its performance in key transformations against other building blocks and offering field-proven experimental insights for researchers, scientists, and drug development professionals.

The strategic placement of the bromine atom at the 6-position, para to the ring nitrogen, renders it highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The nicotinamide substructure is a well-known pharmacophore, famously mimicking the nicotinamide adenine dinucleotide (NAD+) cofactor, which is crucial for its application in the development of enzyme inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[5][6]

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The true power of this compound is unlocked through palladium catalysis. Three cornerstone reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provide reliable and versatile pathways to elaborate the core scaffold. The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific coupling partners and desired outcome.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl bonds, a motif prevalent in pharmaceuticals.[9][10][11] The reaction's tolerance for a wide range of functional groups and its typically high yields make it a go-to strategy for derivatizing this compound.

Causality in Catalyst Selection: The choice of palladium catalyst and ligand system is paramount. For an electron-deficient heteroaryl halide like this compound, the oxidative addition of Pd(0) is generally facile. However, the subsequent transmetalation and reductive elimination steps can be challenging.[11]

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Often effective but may require higher catalyst loadings and temperatures.[7]

  • Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos): These ligands accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the coupling of more challenging substrates under milder conditions.[8]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): These offer high stability and activity, often requiring very low catalyst loadings. Their strong σ-donating character enhances catalytic efficiency, particularly for heteroaryl couplings.[7]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation A This compound F Combine Reagents Under Inert Atmosphere A->F B Boronic Acid / Ester B->F C Palladium Precatalyst (e.g., Pd(OAc)₂/SPhos) C->F D Base (e.g., K₂CO₃, K₃PO₄) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heat to 80-110 °C F->G H Monitor by TLC / LC-MS G->H I Aqueous Workup H->I J Purification (Crystallization / Chromatography) I->J K Coupled Product J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Comparative Performance Data (Illustrative)

Coupling Partner Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic Acid Pd(PPh₃)₄ (3) K₂CO₃ Toluene/H₂O 80 12 85
4-Methoxyphenylboronic Acid Pd(OAc)₂/SPhos (1) K₃PO₄ 1,4-Dioxane 100 4 96

| Pyridine-3-boronic Acid | PEPPSI-IPr (0.5) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 91 |

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Self-Validation: This protocol incorporates an inert atmosphere and degassed solvents to protect the sensitive Pd(0) catalyst from oxidation, ensuring reproducibility. The progress is monitored by TLC/LC-MS to confirm consumption of the starting material before workup.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 201 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst/Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg) under a positive pressure of inert gas. Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 6-phenylnicotinamide.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The formation of carbon-nitrogen bonds is fundamental to drug synthesis, and the Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with a vast array of amines.[12][13][14][15] This reaction is crucial for introducing functionalities that can modulate solubility, basicity, and target engagement.

Mechanistic Considerations: The catalytic cycle involves oxidative addition, amine coordination and deprotonation by a strong base, and finally, reductive elimination.[13][16] The pyridine nitrogen in this compound can potentially coordinate to the palladium center and inhibit catalysis.[12] Therefore, the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is critical to sterically disfavor this unproductive coordination and promote the desired reductive elimination step.[17]

Buchwald_Hartwig_Cycle center Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(L₂)-Br Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdAmine [Ar-Pd(II)(L₂)(HNR¹R²)]⁺Br⁻ ArPdBr->ArPdAmine Amine Coordination (+ HNR¹R²) ArPdAmido Ar-Pd(II)(L₂)-NR¹R² ArPdAmine->ArPdAmido Deprotonation (- Base-H⁺Br⁻) ArPdAmido->Pd0 Reductive Elimination (+ Ar-NR¹R²)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Comparative Building Block Reactivity

Building Block Relative Reactivity Rationale
This compound High Activated C-Br bond, good substrate for modern ligands.
6-Chloronicotinamide Moderate Stronger C-Cl bond requires more active catalyst systems (e.g., Pd/NHC or specialized phosphine ligands) and often higher temperatures. More cost-effective for large-scale synthesis.
6-Iodonicotinamide Very High Weaker C-I bond leads to faster oxidative addition but can be more prone to side reactions. More expensive and less stable.

| 2-Bromopyrimidine | High | The second ring nitrogen further activates the C-Br bond, making it highly reactive. |

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Trustworthiness: This protocol uses a pre-catalyst (e.g., RuPhos pre-catalyst) which improves reproducibility by ensuring the efficient in-situ generation of the active Pd(0) species.[17] A strong, non-nucleophilic base like LiHMDS or Cs₂CO₃ is used to deprotonate the amine without competing in the coupling.[17]

  • Vessel Preparation: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 201 mg), cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg), and the palladium pre-catalyst (e.g., Xantphos Pd G3, 0.02 mmol) to an oven-dried vial.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the vial and heat the mixture to 110 °C for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to afford the aminated product.

Sonogashira Coupling: Accessing C(sp²)–C(sp) Linkages

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, providing access to aryl alkynes that are versatile intermediates for further transformations or key structural elements in materials science and medicinal chemistry.[18][19] The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[18]

Experimental Insight: While the classic Pd/CuI system is robust, the presence of the nicotinamide moiety can sometimes lead to complications, as amidoximes (which can be formed from related nitriles) are known to chelate copper and palladium, potentially inhibiting the catalyst.[20] Therefore, ensuring strictly anhydrous and anaerobic conditions is even more critical. Copper-free Sonogashira protocols, often employing higher catalyst loadings or specialized ligands, can be an effective alternative if catalyst inhibition is observed.[19]

Sonogashira_Workflow Start This compound + Terminal Alkyne Reaction Stir at RT to 60 °C Under Inert Gas Start->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Reaction Base Amine Base (e.g., Et₃N, DIPEA) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction End Alkynylated Product Reaction->End

Caption: Key components of the Sonogashira reaction.

Protocol: Sonogashira Coupling with Phenylacetylene

  • Authoritative Grounding: This protocol is based on well-established conditions for the Sonogashira coupling of bromopyridine derivatives.[19][20] The use of an amine as both the base and, in some cases, the solvent is a classic and effective strategy.[18]

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 201 mg), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), and copper(I) iodide (CuI) (0.1 mmol, 19 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3 mL), both previously degassed. Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 16 hours. The formation of a salt precipitate (triethylammonium bromide) is typically observed.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield 6-(phenylethynyl)nicotinamide.

Comparison with Alternative Building Blocks

While this compound is a powerful tool, a discerning scientist must know when to choose an alternative. The choice of building block directly impacts not only the synthetic route but also the physicochemical properties of the final molecule.

Building Block FamilyExampleKey AdvantagesKey DisadvantagesBest Used When...
Halonicotinamides 6-ChloronicotinamideLower cost, ideal for process chemistry.Requires more forcing reaction conditions; lower reactivity.Cost is the primary driver and a robust, high-temperature coupling step is feasible.
Boronic Acid Derivatives Nicotinamide-6-boronic acidCouples with aryl halides (reverse of using 6-bromo); orthogonal reactivity.[21]Can be less stable; may require anhydrous conditions for coupling.[22]The desired coupling partner is only available as a halide, or an orthogonal coupling strategy is needed.
Alternative Bromopyridines 5-Bromo-nicotinamideDifferent vector for substitution, leading to a distinct regioisomer.Electronic properties and reactivity can differ slightly.The desired pharmacophore requires substitution at the 5-position for optimal target binding.
Other Heterocycles 2-Bromo-pyrimidineDifferent hydrogen bonding pattern (two acceptors); can significantly alter pKa and solubility.[3]May have different metabolic stability profiles.Modulating the physicochemical properties (e.g., reducing basicity, increasing polarity) of the final compound is a key objective.

Conclusion

This compound stands as a versatile and highly effective building block for synthetic and medicinal chemistry. Its value is rooted in its predictable and high-yielding participation in palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of substituted nicotinamides. By understanding the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, and by judiciously comparing its utility against alternative scaffolds, researchers can strategically leverage its power to accelerate the discovery and development of novel therapeutics.

References

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI: 10.1039/D2FD00165A. Retrieved from [Link]

  • St. John-Campbell, S., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Retrieved from [Link]

  • Tamaru, Y., Yamada, Y., & Yoshida, Z. (1983). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Atas, H. T. (2024). Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wang, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Retrieved from [Link]

  • University of British Columbia. (2024). Chemists synthesize an improved building block for medicines. ScienceDaily. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Tan, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health. Retrieved from [Link]

  • Vitale, P. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Building Blocks for Medicinal Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jiang, Q., et al. (2018). Pd-Catalyzed Decarboxylative Sonogashira Reaction via Decarboxylative Bromination. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Liu, F., et al. (2023). Advances in development of selective antitumor inhibitors that target PARP-1. OUCI. Retrieved from [Link]

  • SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]

  • Al-Bayati, F. A. (2022). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Leite, F. M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

  • Hameed, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Retrieved from [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). Boron-Based Crossed-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]

Sources

Navigating the Nicotinamide Analogs in Oncology: A Comparative Guide to 6-Aminonicotinamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: Initial exploration for a comprehensive guide on 6-Bromonicotinamide in cancer research revealed a significant gap in the existing scientific literature. While this compound is utilized as a chemical intermediate in the synthesis of more complex molecules[1][2][3][4], there is a notable absence of published data regarding its direct applications, mechanism of action, or comparative efficacy as an anticancer agent.

Therefore, to provide a valuable and data-driven resource for the research community, this guide has been pivoted to focus on a closely related and extensively studied nicotinamide analog: 6-Aminonicotinamide (6-AN) . This compound has demonstrated clear applications and a distinct mechanism of action in cancer research, allowing for a thorough and objective comparison with other therapeutic strategies.

Introduction to 6-Aminonicotinamide (6-AN): A Metabolic Inhibitor in Oncology

6-Aminonicotinamide (6-AN) is a structural analog of nicotinamide that has garnered significant interest in cancer research due to its potent inhibitory effects on cellular metabolism. Unlike many targeted therapies that focus on signaling pathways, 6-AN disrupts the fundamental metabolic processes that cancer cells rely on for rapid proliferation and survival. This guide will provide an in-depth analysis of 6-AN's mechanism of action, compare its efficacy with other metabolic inhibitors, and present detailed experimental protocols for its evaluation in a research setting.

Mechanism of Action: Targeting the Pentose Phosphate Pathway

The primary anticancer effect of 6-AN stems from its potent and competitive inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP). This metabolic pathway is crucial for cancer cells as it provides them with two essential resources:

  • NADPH: A reducing equivalent necessary to counteract oxidative stress and for the biosynthesis of lipids and nucleotides.

  • Ribose-5-phosphate: A precursor for nucleotide synthesis, essential for DNA and RNA production in rapidly dividing cells.

By inhibiting G6PD, 6-AN triggers a cascade of events within the cancer cell, ultimately leading to apoptosis.

Caption: Mechanism of 6-AN-induced cytotoxicity.

Comparative Analysis: 6-AN vs. Other Metabolic Inhibitors

The targeting of cancer metabolism is a burgeoning field with several classes of inhibitors under investigation. The following table provides a comparative overview of 6-AN with other notable metabolic inhibitors.

Inhibitor ClassTargetMechanism of ActionAdvantagesLimitationsKey References
6-Aminonicotinamide G6PDInhibition of the Pentose Phosphate Pathway, leading to increased oxidative stress and apoptosis.Specific targeting of a key metabolic vulnerability in cancer.Potential for off-target effects at high concentrations.
2-Deoxy-D-glucose (2-DG) HexokinaseCompetitive inhibition of glycolysis, leading to ATP depletion.Broad applicability across many cancer types.Limited efficacy as a monotherapy.
CB-839 GlutaminaseInhibition of glutaminolysis, blocking a key source of anaplerotic carbon for the TCA cycle.Effective in glutamine-addicted cancers.Efficacy is limited to specific cancer subtypes.
Metformin Complex I of the electron transport chainIndirect inhibition of mTOR signaling and reduction of cellular energy levels.Well-established safety profile.Modest anticancer activity as a monotherapy.

Experimental Protocols for Evaluating 6-AN

To assist researchers in their investigation of 6-AN, this section provides detailed, step-by-step methodologies for key in vitro experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • 6-Aminonicotinamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 6-AN in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the 6-AN dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • 6-Aminonicotinamide

  • DCFH-DA (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in 6-well plates and treat with 6-AN at various concentrations for the desired time.

  • Wash the cells twice with PBS.

  • Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

Caption: A typical experimental workflow for evaluating 6-AN.

Future Directions and Conclusion

6-Aminonicotinamide represents a promising therapeutic strategy for cancers that are heavily reliant on the Pentose Phosphate Pathway. Future research should focus on:

  • Combination Therapies: Investigating synergistic effects of 6-AN with other anticancer agents, particularly those that induce oxidative stress.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to 6-AN treatment.

  • In Vivo Studies: Evaluating the efficacy and safety of 6-AN in preclinical animal models to pave the way for potential clinical trials.

References

Sources

A Comparative Guide to Benchmarking the Efficiency of 6-Bromonicotinamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. 6-Bromonicotinamide, a key building block, offers a versatile platform for introducing molecular diversity through cross-coupling reactions. However, the inherent electronic properties of the pyridine ring—specifically the coordinating nitrogen atom and the electron-withdrawing amide group—present unique challenges that can influence reaction efficiency, catalyst stability, and overall yield.

This guide provides an in-depth comparison of the most prevalent palladium-catalyzed cross-coupling reactions for this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of each transformation, present comparative experimental data to guide your selection of reaction conditions, and provide detailed, field-proven protocols. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize these critical reactions.

The Influence of the Pyridine Moiety in Cross-Coupling

The reactivity of bromopyridines in palladium-catalyzed cross-coupling is significantly influenced by the position of the bromine atom relative to the ring nitrogen.[1] The electron-withdrawing nature of the nitrogen atom generally enhances the reactivity of the C-Br bond towards oxidative addition, the rate-determining step in many catalytic cycles.[2] However, the lone pair on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[3][4] This duality necessitates a careful selection of ligands that can both stabilize the active catalytic species and promote the desired reductive elimination step. For this compound, the bromine is at the C6 position, adjacent to the nitrogen, which can present challenges related to catalyst inhibition.[5]

Comparative Performance of Key Coupling Reactions

The choice of coupling reaction is dictated by the desired bond formation (C-C or C-N) and the nature of the coupling partner. The efficiency of these reactions with this compound or its analogs is highly dependent on the catalytic system, including the palladium source, ligand, base, and solvent.[6]

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures by coupling an organoboron species with an organic halide.[7][8] For electron-deficient substrates like this compound, the selection of an appropriate palladium catalyst and ligand is crucial to achieving high yields and minimizing side reactions like hydrodehalogenation.[3][9]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines [10]

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid10012853
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane4-Methoxyphenylboronic acid901692N/A
Pd₂(dba)₃SPhosK₃PO₄Toluene3-Pyridylboronic acid110878N/A

Note: Data presented is for analogous bromopyridine substrates and serves as a strong predictive baseline for reactions with this compound.[8]

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of a wide variety of amines with aryl halides.[11][12] This reaction is invaluable for synthesizing the aminopyridine derivatives that are prevalent in pharmaceuticals.[13] The choice of a bulky, electron-rich phosphine ligand is often critical to prevent catalyst inhibition by the pyridine nitrogen and to facilitate the reductive elimination step.[11][14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromonicotinonitrile *[6]

Amine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene1101660-88
Primary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-110N/AGood to Excellent

*Note: Data is for the closely related analog 6-Bromonicotinonitrile. These conditions are an excellent starting point for this compound.[9]

Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling facilitates the construction of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[6][15] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes.[8]

Table 3: Representative Conditions for Sonogashira Coupling of 6-Bromonicotinonitrile *[6]

Alkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRTN/AHigh

*Note: Data is for the closely related analog 6-Bromonicotinonitrile.[9]

Mechanistic Considerations and Workflow Visualizations

Understanding the catalytic cycles of these reactions is fundamental to troubleshooting and optimization. All three reactions typically proceed through a sequence of oxidative addition, a key bond-forming step (transmetalation or amine coordination/deprotonation), and reductive elimination to regenerate the active Pd(0) catalyst.[12][16][17]

G cluster_workflow General Experimental Workflow start Assemble Flame-Dried Schlenk Flask reagents Add this compound, Coupling Partner, Base, & Catalyst/Ligand start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent via Syringe inert->solvent reaction Heat with Vigorous Stirring (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress by TLC / LC-MS reaction->monitor workup Cool, Quench, & Extract with Organic Solvent monitor->workup purify Dry, Concentrate, & Purify (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle pd0 Pd(0)L_n ox_add_s Ar-Pd(II)-Br(L_n) pd0->ox_add_s Oxidative Addition (Ar-Br) ox_add_b Ar-Pd(II)-Br(L_n) pd0->ox_add_b Oxidative Addition (Ar-Br) trans_s Ar-Pd(II)-R(L_n) ox_add_s->trans_s Transmetalation (R-B(OR)₂) trans_s->pd0 Reductive Elimination (Ar-R) amido_b Ar-Pd(II)-NR'R''(L_n) ox_add_b->amido_b Amine Coordination & Deprotonation (HNR'R'', Base) amido_b->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound[18]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound[9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add this compound and the amine.

  • Add the anhydrous and degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound[9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Anhydrous, degassed THF and triethylamine (Et₃N) in a 2:1 ratio by volume

Procedure:

  • To a dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous and degassed THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product directly by flash column chromatography on silica gel.

Troubleshooting and Optimization

Low yields in coupling reactions with heteroaromatic substrates are common and can often be rectified with systematic troubleshooting.[3][9]

G start Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degassing, Positive Pressure) start->check_inert check_reagents Assess Reagent Quality (Fresh Boronic Acid, Dry Base & Solvents) check_inert->check_reagents Atmosphere OK? check_catalyst Evaluate Catalyst System (Try Bulky/Electron-Rich Ligands e.g., Buchwald Ligands) check_reagents->check_catalyst Reagents OK? check_conditions Modify Reaction Conditions (Increase Temperature, Change Solvent or Base) check_catalyst->check_conditions Catalyst Ineffective? success Successful Coupling check_conditions->success Optimization Works?

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Common Issues & Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can poison the palladium catalyst. Switching to bulkier, more electron-rich ligands like SPhos, XPhos, or other biarylphosphine ligands can mitigate this effect.[3]

  • Hydrodehalogenation: Formation of the debrominated starting material is a common side reaction. This can be minimized by ensuring a strictly inert atmosphere and using non-protic solvents and bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Homocoupling: The self-coupling of the boronic acid in Suzuki reactions is often promoted by oxygen. Rigorous degassing of all solvents is critical. Using a direct Pd(0) source like Pd(PPh₃)₄ can also help.[9]

By understanding the interplay between the substrate, catalytic system, and reaction conditions, researchers can effectively benchmark and optimize the coupling efficiency of this compound, paving the way for the successful synthesis of novel compounds for drug discovery and development.

References

  • Current time inform
  • A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis. Benchchem.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromonicotinonitrile. Benchchem.
  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile. Benchchem.
  • Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Compar
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. Seton Hall University.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Improving yield and purity in 6-Bromonicotinonitrile coupling reactions. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromonicotinonitrile. Benchchem.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal.
  • A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Benchchem.
  • Heck Coupling. Royal Society of Chemistry.
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Royal Society of Chemistry.
  • Heck Reaction. Organic Chemistry Portal.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed.
  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. Benchchem.
  • Heck reaction. Wikipedia.
  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
  • Sonogashira coupling. Wikipedia.
  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent Advances in Sonogashira Reactions.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form

Sources

A Senior Application Scientist's Guide to Characterizing 6-Bromonicotinamide Reaction By-products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Bromonicotinamide, a versatile halogenated derivative of nicotinamide, serves as a critical building block in the synthesis of a multitude of bioactive molecules, including those targeting neurological disorders.[1] The reactivity endowed by its bromine substituent, while advantageous for creating complex molecules, also opens avenues for the formation of various process-related impurities and degradation products.[1] Rigorous characterization of these by-products is a non-negotiable aspect of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the definitive characterization of this compound reaction by-products. We will move beyond procedural lists to explain the rationale behind analytical choices, ensuring a self-validating and robust impurity profiling workflow.

The Imperative of Impurity Profiling

The journey from a synthetic route to a finished API is rarely a direct path. Side reactions, unreacted starting materials, intermediates, and degradation can all contribute to the final impurity profile of the drug substance.[2] These impurities can possess undesirable pharmacological or toxicological effects that may compromise the safety of the final drug product.[3] Therefore, a comprehensive understanding and control of the impurity profile are critical for regulatory approval and to ensure patient safety.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerhouse analytical technique in this domain, offering unparalleled sensitivity and specificity for identifying and quantifying trace-level impurities.

Why Mass Spectrometry Reigns Supreme for Halogenated Compounds

While traditional techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are workhorses for routine purity checks, they often fall short in definitively identifying unknown impurities.[4] Mass spectrometry, in contrast, provides a direct measurement of the mass-to-charge ratio (m/z) of an analyte, offering a fundamental piece of its chemical identity. For a compound like this compound, mass spectrometry's advantages are particularly pronounced due to the unique isotopic signature of bromine.

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum for any bromine-containing fragment, appearing as two peaks of almost equal intensity separated by two mass units. This distinctive signature is a powerful diagnostic tool for rapidly identifying bromine-containing by-products in a complex reaction mixture.

Anticipating the Unwanted: Potential By-products in this compound Synthesis

A robust analytical strategy begins with a theoretical understanding of the potential impurities that may arise from the synthetic pathway. While the specific by-products will depend on the exact reagents and conditions used, we can anticipate several classes of impurities based on common organic reactions:

  • Isomeric By-products: Bromination of the nicotinamide scaffold could potentially occur at other positions on the pyridine ring, leading to isomers such as 2-Bromonicotinamide or 5-Bromonicotinamide.

  • Over-brominated Species: The reaction may proceed too far, resulting in the addition of a second bromine atom to the ring, forming dibromonicotinamide isomers.

  • Hydrolysis Products: The amide functional group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 6-Bromonicotinic acid.

  • Residual Starting Materials and Intermediates: Incomplete reactions can leave behind starting materials or key intermediates.

These potential by-products provide a roadmap for what to look for during data analysis.

Comparative Analysis of Analytical Techniques

TechniqueStrengths for this compound By-product AnalysisWeaknesses
LC-MS/MS High sensitivity and specificity; provides molecular weight and structural information; bromine's isotopic pattern is a key identifier.Can be susceptible to matrix effects; requires volatile mobile phases for optimal performance.
NMR Spectroscopy Provides definitive structural elucidation of isolated impurities; excellent for isomer differentiation.Lower sensitivity compared to MS; requires larger amounts of purified sample, which can be challenging for trace impurities.
HPLC-UV Robust, reproducible, and excellent for quantification of known impurities against a reference standard.Lacks specificity for identifying unknown impurities; co-eluting species can be easily missed.

An Optimized LC-MS/MS Workflow for Impurity Profiling

The following protocol outlines a robust, self-validating workflow for the characterization of this compound by-products. The causality behind each step is explained to provide a deeper understanding of the methodology.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the crude this compound reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. The choice of solvent is critical to ensure complete dissolution of the API and potential impurities.

    • Perform a serial dilution to a final concentration of ~10 µg/mL. This concentration is typically sufficient to detect the main component without saturating the detector, while still allowing for the detection of low-level impurities.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Liquid Chromatography Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point, as it provides excellent separation for a wide range of small organic molecules.

    • Mobile Phase A: 0.1% Formic acid in water. The addition of formic acid helps to improve peak shape and ionization efficiency in positive ion mode.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent used in reversed-phase chromatography.

    • Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is employed to effectively separate compounds with a range of polarities, from the more polar hydrolysis product to the less polar dibrominated species.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds like pyridines, as the nitrogen atom is readily protonated.

    • MS Scan Mode: Perform a full scan from m/z 100-500. This range will cover the expected molecular weights of the parent compound and its likely by-products.

    • Data-Dependent MS/MS: Set the instrument to trigger MS/MS fragmentation on the most intense ions from the full scan. This allows for the collection of fragmentation data for both the parent compound and any detected impurities in a single run.

    • Collision Energy: Apply a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum is obtained.

Diagram of the LC-MS/MS Analytical Workflow

LC-MSMS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Crude Crude Reaction Mixture Dissolve Dissolve & Dilute Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column ESI ESI Source (+ve) Column->ESI Analyzer Mass Analyzer ESI->Analyzer MS_Scan Full Scan (m/z 100-500) Analyzer->MS_Scan MSMS_Scan Data-Dependent MS/MS Analyzer->MSMS_Scan Identify Identify Peaks MSMS_Scan->Identify Characterize Characterize By-products Identify->Characterize

Caption: A schematic of the LC-MS/MS workflow for impurity analysis.

Decoding the Data: A Guide to Spectral Interpretation

The true power of mass spectrometry lies in the interpretation of the generated spectra. For this compound (C₆H₅BrN₂O, Monoisotopic Mass: 199.959 Da), we expect the protonated molecule [M+H]⁺ to appear at m/z 200.966 and 202.964, showcasing the characteristic 1:1 isotopic pattern of bromine.

Identifying By-products from Mass Spectra

The key to identifying by-products is to look for masses that correspond to the anticipated chemical modifications. The table below summarizes the expected m/z values for potential impurities.

Potential By-productChemical FormulaModification from ParentExpected [M+H]⁺ (m/z) (⁷⁹Br/⁸¹Br)
This compound C₆H₅BrN₂OParent Compound200.966 / 202.964
Nicotinamide C₆H₆N₂OLoss of Br, Gain of H123.055
Dibromonicotinamide C₆H₄Br₂N₂OAddition of Br, Loss of H278.877 / 280.875 / 282.873 (1:2:1 ratio)
6-Bromonicotinic Acid C₆H₄BrNO₂Hydrolysis of Amide201.950 / 203.948
5-Bromonicotinamide C₆H₅BrN₂OIsomer200.966 / 202.964

Note: The presence of a dibrominated compound will exhibit a 1:2:1 isotopic pattern for the M, M+2, and M+4 peaks due to the two bromine atoms.

Structural Clues from Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the isolated molecular ions. The fragmentation pattern of this compound is likely to be dominated by the loss of the amide group and cleavage of the pyridine ring.

A probable primary fragmentation pathway involves the loss of the carboxamide group (-CONH₂) as a neutral loss of 44 Da.

Hypothesized Fragmentation of this compound

Caption: A simplified fragmentation pathway for this compound.

By comparing the fragmentation patterns of the detected impurities to that of the parent compound, one can gain significant confidence in their structural assignments. For instance, an isomer like 5-Bromonicotinamide would have the same molecular weight but may exhibit subtle differences in its fragmentation pattern due to the different position of the bromine atom. A hydrolysis product, 6-Bromonicotinic acid, would show a characteristic loss of H₂O (18 Da) and COOH (45 Da).

Conclusion: A Path to Confident Characterization

The robust characterization of reaction by-products is a critical and legally mandated component of pharmaceutical development. Mass spectrometry, particularly LC-MS/MS, provides an unparalleled combination of sensitivity, specificity, and structural insight that is essential for this task. The distinctive isotopic signature of bromine makes this technique especially powerful for analyzing halogenated compounds like this compound.

By coupling a systematic, well-reasoned analytical workflow with a foundational understanding of potential impurities and their fragmentation behavior, researchers can confidently identify and characterize by-products, ensuring the quality and safety of the final API. This guide serves not as a rigid protocol, but as a framework for critical thinking and methodological development in the rigorous pursuit of pharmaceutical purity.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Impurity Guidelines. Retrieved from [Link]

  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). The Role of API Impurity Profiling in Drug Development. Retrieved from [Link]

  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of chemical reagents like 6-Bromonicotinamide, a halogenated heterocyclic compound, are not trivial administrative tasks; they are critical components of responsible research. Improper disposal can lead to regulatory non-compliance, environmental contamination, and significant safety hazards.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding for laboratory personnel.

Core Principles: Hazard Profile and Waste Classification

Understanding the specific hazards of this compound is fundamental to its safe management. The compound is classified as a hazardous substance, and all waste generated from its use must be treated accordingly. The primary principle is that all forms of this compound waste are to be classified as Hazardous Halogenated Organic Waste . It must never be disposed of down the drain or in common laboratory trash.[1][2][3]

The rationale for this strict classification stems from its chemical properties and potential health effects. As a brominated organic compound, it requires specific disposal methods, typically high-temperature incineration, to ensure complete and safe decomposition.[2][4] Mixing this waste stream with non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire container.[5][6]

Table 1: Hazard and Disposal Summary for this compound

Parameter Instruction / Value Citation(s)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][7]
Primary Disposal Route Dispose of contents/container to an approved hazardous waste disposal plant. [1][7][8]
Prohibited Disposal Do not dispose of down the drain or in regular trash. [1][2]
Waste Classification Hazardous Waste: Halogenated Organic Waste. [9][10][11]
Recommended Final Disposal Incineration at a permitted hazardous waste facility. [2][4]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases. [12]

| Hazardous Decomposition | Combustion may produce Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen bromide. |[12][13] |

Essential Safety: PPE and Engineering Controls

Before any handling or disposal procedures, the appropriate safety measures must be in place to prevent exposure.

  • Engineering Controls : All handling of this compound, both in its pure form and during waste consolidation, must be conducted within a properly functioning and certified chemical fume hood.[4][14] This is critical to prevent the inhalation of fine powder or potential vapors, which may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Chemical safety goggles that meet European Standard EN 166 or equivalent are mandatory to protect against splashes and airborne particles.[1]

    • Hand Protection : Wear chemical-resistant gloves. Nitrile rubber gloves are a suitable option for incidental contact.[1] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.

    • Body Protection : A full-length laboratory coat must be worn and kept buttoned to protect skin and clothing.[1][7]

Step-by-Step Disposal Protocol

The following protocol details the segregation and collection of different waste streams containing this compound.

Unused or Pure Solid this compound

This includes expired product or residual amounts that are no longer needed.

  • Container Selection : Use a designated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are suitable.[10]

  • Labeling : The container must be labeled "Hazardous Waste - Halogenated Organic Solids." The label must also list the full chemical name, "this compound," and associated hazard warnings (e.g., "Irritant").[9]

  • Transfer : Carefully transfer the solid powder into the waste container inside a chemical fume hood to minimize dust generation.

  • Closure : Securely seal the container. It should remain closed at all times except when waste is being added.[9][15]

Contaminated Solid Laboratory Waste

This waste stream includes items such as gloves, weighing papers, paper towels, and silica gel contaminated with this compound.

  • Collection : Place all contaminated solid items directly into the same "Hazardous Waste - Halogenated Organic Solids" container as the pure compound.[9]

  • Segregation : Do not mix these items with non-hazardous trash. The causality is simple: any item that has come into contact with the chemical assumes its hazardous properties and must be disposed of accordingly.

Liquid Waste Streams (Solutions and Rinsate)

This includes aqueous or organic solutions containing this compound, as well as solvent rinses from cleaning contaminated glassware.

  • Container Selection : Use a separate, designated, and leak-proof container for liquid waste, clearly labeled for halogenated liquids.

  • Labeling : The container must be labeled "Hazardous Waste - Halogenated Organic Liquids." The label must list all chemical constituents, including solvents (e.g., "Acetone," "Ethanol") and "this compound," with their approximate concentrations.

  • Collection :

    • Pour all experimental solutions containing the compound directly into this waste container.

    • When cleaning glassware, perform a triple rinse with a suitable solvent (e.g., acetone).[4] Collect all of this rinsate as hazardous waste in the same container.[4] Do not pour the rinsate down the drain. [4]

Waste Accumulation and Final Disposal

  • Storage : Store all sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4] The storage area should have secondary containment and be away from incompatible materials.[12][14]

  • Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup.[2] Follow all institutional procedures for waste manifests and container hand-off. You are responsible for the waste from "cradle to grave," meaning your responsibility extends to ensuring it is handled by a permitted transporter and facility.[6]

Spill Management Protocol

Accidents require a prepared response to mitigate risk.

  • Ensure Safety : If a spill occurs, ensure the area is well-ventilated and you are wearing the appropriate PPE before beginning cleanup.

  • Small Spills : For small powder spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep or scoop the material into your designated "Hazardous Waste - Halogenated Organic Solids" container.[1]

  • Large Spills : In the event of a large spill, evacuate the immediate area, restrict access, and notify your institution's EHS or emergency response team immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram provides a visual decision-making workflow for the proper handling and segregation of waste streams associated with this compound.

G cluster_0 cluster_1 Step 1: Segregate by Waste Type cluster_2 Step 2: Collect in Designated Container cluster_3 Step 3: Finalize for Disposal start Identify this compound Waste solid Pure Solid or Contaminated Labware (gloves, paper, etc.) start->solid liquid Aqueous/Organic Solutions or Solvent Rinsate start->liquid solid_container Container: 'Hazardous Waste - Halogenated Organic Solids' solid->solid_container liquid_container Container: 'Hazardous Waste - Halogenated Organic Liquids' liquid->liquid_container label_seal Securely Seal and Label Container with all Contents solid_container->label_seal liquid_container->label_seal store Store in Designated Satellite Accumulation Area label_seal->store pickup Arrange Pickup via EHS or Licensed Waste Contractor store->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • SAFETY DATA SHEET - 5-Bromonicotinamide. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 6-Aminonicotinamide. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-6-chloronicotinic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 6-Bromonicotinic acid. Fisher Scientific.
  • SAFETY D
  • Bromine in orgo lab SOP.
  • Proper Disposal of 4-Acetamidonicotinamide: A Guide for Labor
  • Standard Operating Procedure: Bromine.
  • Essential Guide to the Proper Disposal of 6-Bromonicotinonitrile. Benchchem.
  • Safety Data Sheet - 5-Bromonicotinamide. AK Scientific, Inc.
  • Proper Disposal of 6-Bromopyridin-3-amine: A Comprehensive Guide for Labor
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • The NIH Drain Discharge Guide.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical development and biochemical research, 6-Bromonicotinamide is a compound of significant interest.[1] Its utility as a building block in the synthesis of bioactive molecules, however, necessitates a rigorous and informed approach to laboratory safety.[1] This guide moves beyond a simple checklist, providing an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to instill a deep understanding of why each piece of equipment is critical, empowering you to create a self-validating system of safety for every manipulation of this compound.

The Foundation of Safety: Understanding the Hazard Profile

Effective protection begins with a clear understanding of the risks. This compound, an off-white solid powder, presents several hazards that dictate our PPE strategy.[2] While it is stable under normal conditions, its toxicological properties demand respect.[2]

The primary risks associated with this compound are categorized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Profile for this compound and Related Compounds

Hazard StatementGHS ClassificationDescription of RiskPrimary PPE ControlCitations
H315Skin Irritation, Category 2Causes skin irritation upon direct contact.Chemical-resistant gloves, Lab coat[2][3]
H319Serious Eye Irritation, Category 2Causes serious, potentially damaging, eye irritation.Safety goggles or face shield[2][3]
H335STOT SE, Category 3May cause respiratory irritation if dust is inhaled.Fume hood, Respirator (task-dependent)[2][3][4]
H302Acute Toxicity, Oral, Category 4Harmful if swallowed.Good laboratory hygiene, Gloves[3][5][6]

Note: STOT SE stands for Specific Target Organ Toxicity, Single Exposure.

Beyond PPE: Engineering Controls as the First Line of Defense

Before any personal protective equipment is worn, we must emphasize the hierarchy of controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard entirely.

  • Engineering Control: The single most important piece of safety equipment for handling this compound powder is a certified chemical fume hood .[7] All weighing, transferring, and solution preparation must be conducted within the fume hood to contain dust and prevent inhalation, directly addressing the H335 respiratory hazard.[2][7][8]

  • Administrative Controls: Your institution's Standard Operating Procedures (SOPs), chemical hygiene plan, and mandatory safety training form the procedural backbone of safe handling. Always adhere to these protocols.

A Multi-Layered Defense: Mandatory PPE Protocol

The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure.

Primary Protection: Required for All Handling Operations

This level of PPE is the absolute minimum for any task involving this compound, from simply moving a container to weighing out milligrams.

  • Eye Protection : Chemical splash goggles that conform to European Standard EN 166 (or equivalent, such as ANSI Z87 in the US) are mandatory.[2][9] While standard safety glasses with side shields offer minimal protection, the powdery nature of the compound and the risk of splashes during solution preparation make fully sealed goggles the authoritative choice for preventing serious eye irritation.[9][10]

  • Hand Protection : Chemical-resistant nitrile rubber gloves are the standard for handling this compound.[2][8][9] They provide sufficient protection against incidental skin contact. Always double-check the breakthrough time of your specific gloves if using solvents to dissolve the compound. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[11]

  • Body Protection : A clean, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[7][8][9] It should be fully buttoned to provide maximum coverage.

Secondary Protection: Task-Dependent Escalation

For procedures with an elevated risk of exposure, such as handling large quantities or responding to a spill, primary PPE must be augmented.

  • Respiratory Protection : For small-scale laboratory use within a fume hood, additional respiratory protection is typically not required.[2] However, in the event of a significant spill outside of a fume hood or when engineering controls are not available, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter is necessary to prevent inhalation.[2][12]

  • Enhanced Body Protection : When handling quantities exceeding several grams or during spill cleanup, consider supplementing your lab coat with a chemical-resistant apron or disposable coveralls to provide an additional barrier against contamination.[13][14]

Table 2: Task-Based PPE Selection Guide

TaskQuantityLocationRequired PPE
Weighing & Transfer< 5 gramsChemical Fume HoodPrimary Protection: Goggles, Nitrile Gloves, Lab Coat.
Solution PreparationAnyChemical Fume HoodPrimary Protection: Goggles, Nitrile Gloves, Lab Coat.
Handling Large Quantities> 5 gramsChemical Fume HoodPrimary + Secondary: Goggles, Nitrile Gloves, Lab Coat, consider a chemical-resistant apron.
Small Spill CleanupAnyVentilated AreaPrimary + Secondary: Goggles, Nitrile Gloves, Lab Coat, Respirator (if dust is airborne).
Large Spill CleanupAnyN/AFull Response Gear: Evacuate and contact EHS. Requires specialized PPE including SCBA.[7][12][15]

Procedural Discipline: Protocols for Safe Operation

Protocol 4.1: PPE Donning and Doffing Sequence

The order of putting on and removing PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on safety goggles.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves first, peeling them off inside-out without touching the outer surface. Dispose of them immediately.

    • Remove the lab coat, folding it inward to contain any contamination.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.[5][16]

Protocol 4.2: Emergency Response for Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[2][10] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][17]

Decontamination and Disposal: Completing the Safety Cycle

All materials contaminated with this compound, including used PPE, must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, this compound waste must be segregated into a clearly labeled "Halogenated Organic Waste" container.[11][18] Do not mix with non-halogenated waste.

  • Containment: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a sealed, labeled, and chemically compatible hazardous waste container.[7][18]

  • Disposal: The sealed waste container must be stored in a designated satellite accumulation area.[11] Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.[11]

Diagram 1: PPE Decision Workflow for Handling this compound

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Execution start Start: Task Involving This compound assess_location Is task performed inside a certified chemical fume hood? start->assess_location assess_quantity Is quantity >5g OR is there a risk of significant dust/splash? assess_location->assess_quantity Yes stop STOP! Relocate to Fume Hood before proceeding. assess_location->stop No ppe_primary Required Primary PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat assess_quantity->ppe_primary No ppe_secondary Add Secondary PPE: - Chemical-Resistant Apron - Consider Respirator if controls are compromised assess_quantity->ppe_secondary Yes proceed Proceed with Task Following Safe Handling & Disposal Protocols ppe_primary->proceed ppe_secondary->ppe_primary

Caption: Decision workflow for selecting appropriate PPE.

References

  • Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet . Loba Chemie. [Link]

  • SAFETY DATA SHEET for 5-Bromonicotinamide . (2011). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET for 6-Aminonicotinamide . (2012). [Link]

  • 5 Types of PPE for Hazardous Chemicals . (2022). Hazmat School. [Link]

  • Personal Protective Equipment . Environmental Health & Safety Services. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024). SAMS Solutions. [Link]

  • Personal Protective Equipment . (2025). US EPA. [Link]

  • Proper Protective Equipment . (2021). Chemistry LibreTexts. [Link]

  • 5-Bromonicotinamide Safety and Hazards . PubChem, NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromonicotinamide
Reactant of Route 2
Reactant of Route 2
6-Bromonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.